Carboxin sulfoxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXIHLNNJNITMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041531 | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17757-70-9 | |
| Record name | Carboxin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXIN SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Primary Mechanism of Action of Carboxin Sulfoxide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary mechanism of action of Carboxin sulfoxide, a significant metabolite of the systemic fungicide Carboxin. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science who require a detailed understanding of this compound's molecular interactions and biochemical consequences.
Introduction: The Context of Carboxin and its Metabolite
Carboxin, a member of the oxathiin carboxamide class of fungicides, has been a cornerstone in the control of fungal pathogens in agriculture since its introduction.[1][2] Its efficacy stems from its systemic nature and its specific mode of action.[1][3] Carboxin undergoes metabolic transformation in biological systems, including plants and soil, leading to the formation of metabolites such as this compound.[4][5] This guide focuses on the primary mechanism of action of this compound, which, like its parent compound, is a potent inhibitor of mitochondrial respiration.[6]
The Molecular Target: Succinate Dehydrogenase (Complex II)
The primary molecular target of Carboxin and its derivatives, including this compound, is Succinate Dehydrogenase (SDH) , also known as mitochondrial complex II .[1][2][7] This enzyme is a critical component of two fundamental cellular processes: the Krebs (tricarboxylic acid) cycle and the mitochondrial electron transport chain.[8]
SDH is a highly conserved protein complex embedded in the inner mitochondrial membrane and is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[8] Its dual role involves:
-
In the Krebs Cycle: Catalyzing the oxidation of succinate to fumarate.
-
In the Electron Transport Chain: Transferring electrons from succinate to the electron carrier ubiquinone (Coenzyme Q10), which is then reduced to ubiquinol.[8]
The inhibition of SDH disrupts both of these vital pathways, leading to a cascade of cellular dysfunctions and ultimately, cell death in susceptible fungi.[7][9]
Mechanism of Inhibition: Targeting the Ubiquinone Binding Site
This compound, as a succinate dehydrogenase inhibitor (SDHI), exerts its effect by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[1][10] This binding is competitive with the natural substrate, ubiquinone. By occupying the Q-site, this compound physically obstructs the binding of ubiquinone, thereby halting the transfer of electrons from the iron-sulfur clusters in the SdhB subunit to ubiquinone.[1][10]
The consequences of this inhibition are profound:
-
Interruption of the Electron Transport Chain: The flow of electrons to downstream complexes (Complex III and IV) is blocked, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis via oxidative phosphorylation.[9]
-
Disruption of the Krebs Cycle: The inhibition of succinate oxidation leads to an accumulation of succinate.[7]
This dual disruption of cellular energy production and central metabolism is the primary fungicidal mechanism of Carboxin and its sulfoxide metabolite.
Quantitative Analysis of SDH Inhibition
The potency of SDHIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not as widely reported as for its parent compound, the inhibitory activity of Carboxin on mitochondrial complex II has been documented. For instance, the IC50 value for Carboxin against bovine heart mitochondrial complex II has been reported to be 1.1 µM.[11] It is expected that this compound exhibits a comparable, though potentially different, inhibitory profile.
| Compound | Target Enzyme | Organism | IC50 Value |
| Carboxin | Mitochondrial Complex II | Bovine Heart | 1.1 µM[11] |
| This compound | Mitochondrial Complex II | Fungal/Mammalian | Data not readily available |
Table 1: Comparative Inhibitory Potency. Further research is required to definitively quantify the IC50 of this compound across various species.
Experimental Protocol: Assay of Succinate Dehydrogenase Inhibition
The following protocol outlines a standard method for determining the inhibitory effect of a compound, such as this compound, on succinate dehydrogenase activity. This assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.
Objective: To determine the IC50 of this compound for succinate dehydrogenase.
Materials:
-
Mitochondrial isolation buffer
-
Isolated mitochondria (e.g., from bovine heart or a target fungal species)
-
Potassium phosphate buffer
-
Succinate solution
-
2,6-dichlorophenolindophenol (DCPIP) solution
-
Phenazine methosulfate (PMS) solution
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Mitochondrial Preparation: Isolate mitochondria from the target tissue or organism using standard differential centrifugation techniques. The final mitochondrial pellet should be resuspended in a suitable buffer.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing potassium phosphate buffer, DCPIP, and PMS.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known SDH inhibitor like Carboxin).
-
Enzyme Addition: Add the isolated mitochondrial suspension to each well.
-
Initiation of Reaction: Start the reaction by adding the substrate, succinate, to each well.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Synthesis and chemical properties of Carboxin sulfoxide.
An In-depth Technical Guide to the Synthesis and Chemical Properties of Carboxin Sulfoxide
Abstract
This compound, a primary metabolite of the systemic fungicide Carboxin, plays a crucial role in the study of fungicidal action, metabolism, and environmental fate of oxathiin-based agrochemicals. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and biological mode of action of this compound. We detail a robust protocol for its synthesis via the controlled oxidation of Carboxin, outline its key physicochemical characteristics, and explore its mechanism as a Succinate Dehydrogenase Inhibitor (SDHI). This document integrates field-proven insights with authoritative references to serve as a vital resource for the scientific community.
Introduction
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) was a pioneering systemic fungicide, first introduced in 1969 under the trade name Vitavax®.[1] It provided a novel mode of action by targeting the mitochondrial respiratory chain in fungi.[1][2] As a member of the oxathiin class, its efficacy lies in its ability to be absorbed by plants and translocated systemically, offering protection against a narrow but significant spectrum of fungal pathogens, particularly Basidiomycetes like smuts and rusts.[1][2][3]
The relevance of Carboxin extends beyond its direct application to its metabolic and environmental transformation products.[4][5] In biological systems and through environmental exposure, Carboxin is primarily oxidized to this compound and subsequently to Carboxin sulfone (Oxycarboxin).[5] Understanding the properties of this compound is therefore essential for a complete picture of the fungicidal system, from its mechanism of action and metabolic pathway to its persistence and detection in environmental matrices. This guide focuses specifically on this compound, providing the technical details necessary for its synthesis and characterization.
Synthesis of this compound
The most direct and common method for preparing this compound is through the selective oxidation of the sulfide group in the parent Carboxin molecule. This transformation mimics the natural metabolic pathway observed in plants and fungi.[5] The key challenge in this synthesis is to achieve mono-oxidation to the sulfoxide without over-oxidation to the sulfone.
Synthetic Pathway Overview
The synthesis begins with the commercially available fungicide Carboxin. A controlled oxidation reaction is then employed to introduce a single oxygen atom to the sulfur atom of the oxathiine ring, yielding this compound.
Caption: General workflow for the synthesis of this compound from Carboxin.
Experimental Protocol: Oxidation of Carboxin
This protocol describes a laboratory-scale synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. m-CPBA is effective for converting sulfides to sulfoxides under controlled conditions.[6]
Materials:
-
Carboxin (98%+)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Carboxin (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C (ice bath) under gentle stirring.
-
Addition of Oxidant: Dissolve m-CPBA (1.05 equivalents) in a minimal amount of DCM and add it dropwise to the Carboxin solution over 30 minutes. The slow addition and low temperature are crucial to prevent over-oxidation to the sulfone.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The appearance of a more polar spot corresponding to the sulfoxide and the disappearance of the starting material will be observed.
-
Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated sodium sulfite solution and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the meta-chlorobenzoic acid byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Final Product: Collect the relevant fractions, combine them, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[7][8] Confirm the identity and purity using analytical techniques such as NMR, MS, and HPLC.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions.[8] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 17757-70-9 | [4][7][9] |
| Molecular Formula | C₁₂H₁₃NO₃S | [4][7][10] |
| Molecular Weight | 251.30 g/mol | [4][7][10] |
| IUPAC Name | 6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | [4][9] |
| Appearance | White to off-white crystalline solid | [7][8] |
| Melting Point | Not consistently reported, varies with source | |
| Boiling Point | 511.9 °C at 760 mmHg (Predicted) | [10] |
| Synonyms | Vitavax Sulfoxide, Carboxin 4-oxide | [4] |
Fungicidal Mode of Action
Carboxin and its metabolites are classified as Succinate Dehydrogenase Inhibitors (SDHIs), belonging to the Fungicide Resistance Action Committee (FRAC) Group 7.[11]
Inhibition of Mitochondrial Respiration
The primary target of Carboxin is Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[2][5] By binding to the quinone reduction site of this enzyme complex, Carboxin blocks the transfer of electrons from succinate to ubiquinone.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and halts cellular respiration, depriving the fungal cell of ATP, the energy currency essential for growth and reproduction.[5][12]
While the parent compound, Carboxin, is the primary active agent, its metabolite, this compound, is part of the systemic action. After application, Carboxin is absorbed and translocated within the plant, where it can be metabolized to the sulfoxide.[3] Both compounds can be found within plant tissues, contributing to the overall fungicidal effect.
Caption: Mechanism of action of Carboxin at the mitochondrial electron transport chain.
Metabolism and Environmental Fate
This compound is the major and initial product of Carboxin metabolism in both plants and soil.[5] This conversion is an oxidation reaction. Further oxidation can lead to the formation of Carboxin sulfone (also known as Oxycarboxin).[5]
The transformation of Carboxin to its sulfoxide can also be initiated by abiotic factors. Studies have shown that exposure to sunlight in aqueous solutions can cause the phototransformation of Carboxin to this compound.[13] This highlights its role as a key environmental transformation product, which is critical for residue analysis and environmental impact assessments.[4]
Analytical Methodologies
Accurate detection and quantification of this compound are essential for regulatory compliance, food safety, and environmental monitoring. Several analytical techniques are employed for this purpose.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (LC-MS) detectors, is a primary method for analyzing Carboxin and its metabolites in various samples, including formulations and environmental matrices.[14][15]
-
Gas Chromatography (GC): GC-based methods, sometimes coupled with mass spectrometry (GC-MS), are also utilized for the analysis of these compounds, particularly in residue analysis.[14]
For accurate quantification, certified reference standards of this compound are required and commercially available.[9][16]
Conclusion
This compound is a scientifically significant compound, integral to understanding the full scope of the fungicide Carboxin. Its synthesis via controlled oxidation of the parent molecule is a straightforward process that enables further research into its biological and environmental activities. As a key metabolite and a Succinate Dehydrogenase Inhibitor, it remains a subject of interest for crop protection science, toxicology, and analytical chemistry. This guide provides the foundational, technical knowledge required for professionals working with this important oxathiin fungicide derivative.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Carboxin: A Deep Dive into Its Mechanism and Benefits for Farmers. Retrieved from [Link]
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PubMed. (2023, November 27). Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020, September 18). Carboxin and Oxycarboxin. Proposed Interim Registration Review Decision. Case Numbers 0038 and 2470. Retrieved from [Link]
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PubMed. (2004, October 6). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. Retrieved from [Link]
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The Ascendance of a Metabolite: A Technical Guide to Carboxin Sulfoxide's Role in the Biological Fate of Carboxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxin, a systemic anilide fungicide, has long been a tool in the agricultural sector for the management of fungal pathogens, primarily those belonging to the Basidiomycetes. Its efficacy is intrinsically linked to its metabolic transformation. This in-depth technical guide provides a comprehensive exploration of Carboxin sulfoxide, the primary metabolite of Carboxin. We will delve into the biochemical pathways governing its formation, its comparative physicochemical and biological properties, and the analytical methodologies requisite for its detection and quantification. This guide is designed to serve as a critical resource for researchers engaged in the study of pesticide metabolism, environmental science, and the development of novel fungicidal agents.
Introduction: The Fungicide Carboxin and its Metabolic Imperative
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) is a systemic fungicide that has been utilized for decades as a seed treatment to control a range of fungal diseases, including smuts, bunts, and rhizoctonia in various crops[1][2]. Its mode of action lies in the potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain[3][4]. This disruption of cellular respiration leads to the cessation of energy production and ultimately, fungal cell death.
However, the journey of Carboxin within a biological system or the environment is not a static one. It undergoes metabolic transformations that significantly alter its properties and activity. The most prominent of these transformations is the oxidation of the sulfur atom in the oxathiin ring, leading to the formation of this compound. Understanding the role and characteristics of this metabolite is paramount to a complete comprehension of Carboxin's efficacy, environmental fate, and toxicological profile.
The Genesis of this compound: A Metabolic Odyssey
The biotransformation of Carboxin to this compound is a pivotal event in its metabolic pathway. This oxidation reaction occurs across a spectrum of biological systems, including plants, fungi, and mammals, as well as in the environment through abiotic processes.
Enzymatic Oxidation: The Role of Cytochrome P450
In biological systems, the oxidation of Carboxin is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes[5][6]. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics[5][6]. While the specific CYP isozymes responsible for Carboxin oxidation have not been definitively elucidated in all organisms, the general mechanism involves the insertion of an oxygen atom at the sulfur moiety of the oxathiin ring. Fungi, in particular, possess a diverse array of CYP enzymes that are involved in both primary and secondary metabolism, as well as the detoxification of foreign compounds[1][2][5]. This enzymatic conversion is a critical factor in the potential for fungicide resistance and the overall efficacy of Carboxin within the target pathogen.
Further metabolism can lead to the oxidation of the sulfoxide to Carboxin sulfone, also known as oxycarboxin, which itself has fungicidal properties[7]. Additionally, hydrolysis of the amide bond can occur, yielding aniline as a metabolite[7].
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An In-Depth Technical Guide to the Biological Activity and Fungicidal Spectrum of Carboxin Sulfoxide
Abstract
Carboxin sulfoxide is the primary oxidative metabolite of Carboxin, a pioneering systemic fungicide renowned for its specific mechanism of action. This guide provides a comprehensive technical overview of this compound, contextualizing its biological activity and fungicidal spectrum in relation to its parent compound. Carboxin functions by inhibiting Complex II (succinate dehydrogenase or SDH) of the mitochondrial electron transport chain, a mode of action inherited by its metabolites. However, experimental evidence demonstrates that the oxidation of Carboxin to this compound results in a significant reduction in fungicidal efficacy. This document delves into the underlying biochemistry, comparative activity, mechanisms of resistance, and detailed experimental protocols for evaluating carboxamide fungicides, offering valuable insights for researchers in agrochemical development and fungal biology.
Introduction to Carboxin and Its Metabolic Transformation
Carboxin: A Progenitor of SDHI Fungicides
Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) is a systemic fungicide from the oxathiin carboxamide class, first introduced in 1969.[1] It represented a significant advancement in crop protection as one of the earliest systemic fungicides capable of being absorbed and translocated within the plant to protect new growth.[1][2] Its primary application is as a seed treatment to control diseases caused by basidiomycete fungi, such as smuts, bunts, and rusts, as well as soil-borne pathogens like Rhizoctonia solani.[1][3]
Metabolic Pathway: The Oxidation of Carboxin
In both plants and the environment, Carboxin undergoes a two-step oxidation process.[4] The initial and primary transformation is the oxidation of the sulfide moiety to form this compound (1,4-Oxathin-3-carboxamide, 5,6-dihydro-2-methyl-N-phenyl-, 4-oxide).[4][5] This metabolite can be further oxidized to form the corresponding sulfone, known as Oxycarboxin, which is also a commercial fungicide.[1][6] This metabolic cascade is critical for understanding the environmental fate and residual activity of Carboxin applications.
Caption: Metabolic oxidation pathway of Carboxin.
Physicochemical Properties of this compound
This compound is a stable metabolite and a key subject of study in toxicology and environmental science. Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 17757-70-9 | [5] |
| Molecular Formula | C₁₂H₁₃NO₃S | [5] |
| Molecular Weight | 251.30 g/mol | [5] |
| Appearance | White to Off-White Solid | |
| Agrochemical Category | Fungicide; Environmental Transformation Product | [5] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The Critical Role of SDH in Fungal Respiration
Succinate dehydrogenase (SDH), or Complex II, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the citric acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, it oxidizes succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone (Q) pool, which is a vital step for ATP synthesis via oxidative phosphorylation.[7]
Carboxin's Precise Inhibition of the SDH Complex
The fungicidal activity of Carboxin is derived from its ability to specifically inhibit SDH.[7][8] It acts as a potent inhibitor by binding to the ubiquinone-binding site (Qp site) of the complex.[1] This binding action competitively blocks the natural substrate, ubiquinone, from docking. The consequence is a disruption of the electron flow from succinate to the rest of the ETC, leading to a shutdown of mitochondrial respiration and, ultimately, fungal cell death.[1][7]
Caption: Carboxin inhibits SDH at the ubiquinone binding site.
Biological Activity of this compound: A Comparative Analysis
While this compound shares the same molecular target as its parent compound, its biological activity is markedly reduced. The oxidation of the sulfide to a sulfoxide group alters the molecule's stereochemistry and electronic properties, which likely diminishes its binding affinity for the SDH Qp site.
Direct comparative studies have confirmed this reduced efficacy. Research on the inhibition of succinate oxidation in membranes of Micrococcus denitrificans showed that this compound (referred to as F831 in the study) was a less effective inhibitor than Carboxin.[9] Furthermore, it has been noted that the oxidation of Carboxin to its sulfoxide leads to a loss of fungicidal activity, with the sulfoxide being considered "much less fungicidal".[3] This reduction is a critical factor in the overall effectiveness and persistence of Carboxin in agricultural settings.
Fungicidal Spectrum
Target Pathogens of Carboxin
Carboxin has a narrow but commercially important fungicidal spectrum, primarily targeting fungi within the Basidiomycota phylum.[1][3] Its systemic properties make it highly effective when used as a seed treatment.
| Target Pathogen Group | Common Diseases Controlled | Representative Genera | Reference |
| Basidiomycetes | Smuts, Bunts, Rusts | Ustilago, Tilletia | [1][3] |
| Soil-borne Fungi | Root Rot, Damping-off | Rhizoctonia solani | [2][3] |
Fungicidal Efficacy of this compound
Given that this compound is a less potent inhibitor of the target enzyme, its fungicidal spectrum is presumed to be identical to that of Carboxin, but with significantly lower efficacy. For a given pathogen, a much higher concentration of the sulfoxide would be required to achieve the same level of growth inhibition as the parent compound. In practical terms, the formation of this compound is considered a detoxification or deactivation step, reducing the overall fungicidal pressure on the target pathogen population.[3]
Mechanisms of Fungal Resistance
Resistance to SDHI fungicides is a significant concern in agriculture. The primary mechanism involves genetic mutations at the target site.
Target-Site Modification: Mutations in SDH Subunits
The most well-documented mechanism of resistance to Carboxin involves point mutations in the genes that encode the subunits of the SDH enzyme. These subunits form the binding pocket for the fungicide. Mutations, particularly in the SdhB, SdhC, and SdhD genes, can alter the amino acid sequence of the Qp site, thereby reducing the binding affinity of Carboxin and rendering the fungicide ineffective. Any mutation that confers resistance to Carboxin will invariably confer resistance to this compound as well, since they share the same binding site.
Experimental Protocols for Evaluation
Protocol: In Vitro Mycelial Growth Inhibition Assay
This protocol provides a robust method for determining and comparing the half-maximal effective concentration (EC₅₀) of Carboxin and this compound against a filamentous fungus like Rhizoctonia solani.
Causality Behind Choices:
-
Medium: Potato Dextrose Agar (PDA) is a general-purpose medium that supports vigorous growth for a wide range of fungi.
-
Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the fungicides due to their low water solubility. A low final concentration (<1%) is used to avoid solvent toxicity to the fungus.
-
Replication: Triplicate plates for each concentration ensure the statistical validity of the results.
-
Measurement: Measuring colony diameter at right angles averages out any asymmetrical growth, providing a more accurate measure of inhibition.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of Carboxin and this compound in sterile DMSO.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath. This temperature is cool enough to prevent degradation of the compounds but warm enough to keep the agar molten.
-
Amendment of Media: Add the required volume of fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control plate (DMSO only) and a negative control plate (no additions).
-
Pouring Plates: Immediately after adding the fungicide, swirl the flask to ensure even distribution and pour approximately 20 mL into 90 mm Petri plates. Allow the plates to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the growing edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the colony diameter of all plates.
-
Analysis: Calculate the percentage of growth inhibition relative to the solvent control. Plot the inhibition percentage against the log of the fungicide concentration and use probit analysis or non-linear regression to determine the EC₅₀ value.
Caption: Workflow for determining fungicide EC₅₀ values.
Conclusion and Future Directions
This compound is the primary, well-characterized metabolite of the fungicide Carboxin. Its biological activity stems from the same mechanism as its parent compound: the inhibition of the mitochondrial enzyme succinate dehydrogenase. However, the key takeaway for researchers is that the oxidative conversion to the sulfoxide form is a deactivating step, resulting in a molecule with significantly lower fungitoxicity.[3][9] This has profound implications for the environmental persistence and effective lifespan of Carboxin after application.
Future research should focus on quantitative structure-activity relationship (QSAR) studies to precisely model how the sulfoxide group diminishes binding affinity to the SDH Qp site across different fungal species. Furthermore, a deeper understanding of the kinetics of Carboxin oxidation in various soil types and plant species will provide a more accurate picture of its environmental fate and help in the development of more sustainable disease management strategies.
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An In-Depth Technical Guide to the Toxicological Profile and Safety of Carboxin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Carboxin sulfoxide, a primary metabolite of the systemic fungicide carboxin, presents a unique challenge in toxicological assessment. As the parent compound undergoes metabolic transformation, the resulting sulfoxide derivative becomes a key component in evaluating the overall safety profile of carboxin-based products. This guide provides a comprehensive overview of the known toxicological properties and safety information for this compound, drawing upon data from studies on both the metabolite and its parent compound, in line with current regulatory approaches. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment, offering in-depth insights into its mechanism of action, toxicokinetics, and potential hazards, supported by detailed experimental methodologies.
Chemical Identity and Mechanism of Action
This compound (CAS No. 17757-70-9) is an oxathiin derivative formed through the oxidation of carboxin.[1][2] While Carboxin itself is a potent fungicide, its sulfoxide metabolite is also of significant toxicological interest. The primary mode of action for carboxin, and by extension its sulfoxide, is the inhibition of mitochondrial respiration.[1] Specifically, it targets succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain, disrupting cellular energy production in susceptible fungi.[2] This targeted action is the basis for its fungicidal properties.
Caption: Figure 1 illustrates the inhibitory action of this compound on Complex II of the mitochondrial electron transport chain.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Understanding the ADME profile of this compound is crucial for assessing its potential systemic toxicity. While direct and comprehensive ADME studies on this compound are limited, significant insights can be drawn from the extensive research on its parent compound, Carboxin.
Absorption: Carboxin is readily absorbed following oral administration in animal models, although the extent of absorption can vary between species.[3]
Distribution: Following absorption, Carboxin and its metabolites are distributed throughout the body. Studies on Carboxin indicate that it does not tend to bioaccumulate in tissues.[3]
Metabolism: Carboxin is rapidly metabolized in the body, with the primary metabolic pathway being oxidation to this compound.[3][4] This conversion is a critical step in the toxicokinetics of Carboxin. The subsequent metabolic fate of this compound is less well-documented but is believed to involve further oxidation and conjugation reactions to facilitate excretion.
Excretion: The elimination of Carboxin and its metabolites, including this compound, is primarily through urine.[5] Studies on rats have shown rapid excretion of orally administered Carboxin, with the majority of the dose eliminated within 24-48 hours.[6]
Caption: Figure 2 depicts the absorption, distribution, metabolism, and excretion pathway of Carboxin, highlighting the formation of this compound.
Toxicological Profile
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often consider the toxicity of this compound to be comparable to that of the parent compound, Carboxin, for the purposes of risk assessment.[7] This approach is based on the structural similarity and the fact that this compound is a major metabolite.
Acute Toxicity
Direct studies on the acute oral toxicity of this compound have been conducted. The oral LD50 in rats for this compound is reported to be 2000 mg/kg, classifying it as moderately toxic.[3] For comparison, the oral LD50 of the parent compound, Carboxin, in rats is 3820 mg/kg.[3]
| Compound | Test Species | Route | LD50 | Toxicity Class | Reference |
| This compound | Rat | Oral | 2000 mg/kg | Moderately Toxic | [3] |
| Carboxin | Rat | Oral | 3820 mg/kg | Slightly Toxic | [3] |
| Carboxin | Rabbit | Dermal | >8000 mg/kg | Slightly Toxic | [3] |
| Carboxin | Rat | Inhalation (4h) | >4.7 mg/L | Slightly Toxic | [3] |
Subchronic and Chronic Toxicity
Long-term exposure studies have been conducted on Carboxin, and the findings are considered relevant for assessing the risks associated with this compound. In a 90-day oral toxicity study in rats with Carboxin, the primary target organs were identified as the liver and kidneys.[3] A 2-year carcinogenicity study in rats with Carboxin did not show any evidence of carcinogenicity.[3]
Genotoxicity
The genotoxic potential of Carboxin has been evaluated in a battery of in vitro and in vivo assays. While some in vitro assays have shown evidence of clastogenic potential for Carboxin, in vivo studies have generally been negative.[8] Specific genotoxicity data for this compound is limited, but based on the regulatory stance of comparable toxicity, a similar profile is often assumed.
Carcinogenicity
Carcinogenicity studies on Carboxin are used to inform the risk assessment for this compound. The U.S. EPA has classified Carboxin as "not likely to be carcinogenic to humans."[8] This classification is based on a lack of evidence of carcinogenicity in long-term studies in rats and mice.[3]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted on Carboxin. A two-generation reproduction study in rats showed no primary reproductive effects, with some effects on pup weight at high doses.[3] Developmental toxicity studies in rats and rabbits did not show any teratogenic effects.[3] Based on these findings for the parent compound, this compound is not expected to be a reproductive or developmental toxicant at environmentally relevant exposure levels.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of this compound, based on internationally recognized OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471
This assay is a widely used method for detecting point mutations induced by chemical substances.[9][10]
Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.
Methodology:
-
Strain Selection: Utilize a set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).[11]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of the parent compound and its metabolites.[12]
-
Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The main experiment should include at least five different analyzable concentrations.[13]
-
Exposure:
-
Plate Incorporation Method: Mix the test substance, bacterial culture, and molten top agar (with or without S9 mix) and pour it onto minimal glucose agar plates.[13]
-
Pre-incubation Method: Pre-incubate the test substance with the bacterial culture (with or without S9 mix) before adding the top agar and plating.[12]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.[12]
Caption: Figure 3 outlines the key steps in performing a bacterial reverse mutation (Ames) test.
In Vitro Mammalian Chromosomal Aberration Test - Based on OECD Guideline 473
This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.[14][15][16]
Objective: To assess the potential of this compound to induce chromosomal aberrations in mammalian cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[17]
-
Metabolic Activation: As with the Ames test, conduct the assay with and without an S9 mix.[16]
-
Dose and Exposure: Treat cell cultures with at least three analyzable concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.[15]
-
Cell Harvest: At an appropriate time after treatment, add a metaphase-arresting agent (e.g., colcemid) to the cultures. Harvest the cells by trypsinization and centrifugation.[18]
-
Chromosome Preparation: Treat the harvested cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).[18]
-
Data Evaluation: A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or a reproducible and statistically significant positive response at one or more concentrations.[14]
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Guideline 474
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in erythrocytes.[1][19][20][21][22]
Objective: To evaluate the potential of this compound to induce chromosomal damage in the bone marrow of rodents.
Methodology:
-
Animal Model and Dosing: Use a suitable rodent species (e.g., mice or rats). Administer this compound, typically by oral gavage or intraperitoneal injection, at three dose levels to groups of animals. Include a vehicle control and a positive control group.[19]
-
Dose Selection: Determine dose levels in a preliminary range-finding study. The highest dose should induce some signs of toxicity without causing excessive mortality.
-
Sample Collection: Collect bone marrow from the femur or tibia at appropriate time intervals after the last administration (e.g., 24 and 48 hours).[1]
-
Slide Preparation: Prepare bone marrow smears on microscope slides.
-
Staining and Analysis: Stain the slides with a dye that differentiates between polychromatic (immature) and normochromatic (mature) erythrocytes (e.g., Giemsa). Analyze at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[19]
-
Data Evaluation: A positive result is indicated by a dose-related increase in the frequency of micronucleated polychromatic erythrocytes and a statistically significant increase at one or more dose levels compared to the vehicle control.[1]
Safety Information and Regulatory Status
Carboxin and its sulfoxide metabolite are subject to regulatory oversight by agencies such as the U.S. EPA and the European Food Safety Authority (EFSA). Tolerances for the combined residues of carboxin and its sulfoxide metabolite have been established for various agricultural commodities.[8] The risk assessments conducted by these agencies form the basis for setting acceptable daily intakes (ADIs) and acute reference doses (ARfDs) to ensure consumer safety. The EPA has concluded that, based on risk assessments, there is a reasonable certainty that no harm will result to the general population from aggregate exposure to residues of carboxin and its sulfoxide metabolite.[8]
Conclusion
The toxicological profile of this compound is intrinsically linked to that of its parent compound, Carboxin. The primary mechanism of action involves the inhibition of mitochondrial respiration. While direct toxicological data for this compound is limited for some endpoints, regulatory agencies have adopted the scientifically sound approach of considering its toxicity comparable to Carboxin for risk assessment purposes. The available data suggests that this compound is moderately toxic on an acute oral basis and is not considered to be carcinogenic, mutagenic in vivo, or a reproductive/developmental toxicant under normal conditions of exposure. This in-depth guide provides a comprehensive synthesis of the current knowledge and methodologies essential for the continued safety evaluation of this important metabolite.
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An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Carboxin Sulfoxide
This guide provides a comprehensive technical overview of the environmental fate and degradation pathways of Carboxin sulfoxide, a primary metabolite of the systemic fungicide Carboxin. Designed for researchers, environmental scientists, and professionals in drug and pesticide development, this document synthesizes current knowledge, details experimental methodologies, and offers field-proven insights into the complex behavior of this compound in the environment.
Introduction: The Significance of this compound
Carboxin is a widely used systemic fungicide employed as a seed treatment to control a range of fungal diseases on various crops.[1] Upon its release into the environment, Carboxin rapidly degrades, primarily through oxidation, to form this compound.[1][2] This transformation is critical from an environmental standpoint because this compound is significantly more persistent in soil and aquatic systems than its parent compound.[2][3] Understanding the environmental fate and degradation of this compound is therefore paramount for accurate environmental risk assessment and the development of effective stewardship strategies. This guide delves into the abiotic and biotic processes that govern its transformation, mobility, and ultimate dissipation from the environment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its behavior and fate in the environment. These properties influence its solubility, mobility, and susceptibility to various degradation mechanisms.
| Property | Value | Source |
| Molecular Formula | C12H13NO3S | [4][5] |
| Molecular Weight | 251.30 g/mol | [4][5] |
| CAS Number | 17757-70-9 | [4][5] |
| Appearance | White crystalline solid | [6] |
| Water Solubility | Data not explicitly available in search results, but its mobility suggests some degree of water solubility. |
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For this compound, the primary abiotic degradation pathway of its parent compound, Carboxin, is photolysis, which leads to its formation.
Photolysis
Photolysis, or the breakdown of compounds by light, is a significant transformation pathway for Carboxin, leading to the formation of this compound. While Carboxin itself is susceptible to rapid aqueous photolysis with a half-life of about 1.5 hours under simulated sunlight, its degradation product, this compound, is more stable.[2][3][7] Sunlight exposure of aqueous suspensions of Carboxin results in its phototransformation to this compound as the major product.[8] This process can be influenced by the presence of substances like humic acids and nitrates in the water.[8]
Experimental Protocol: Aqueous Photolysis Study
This protocol outlines a standardized method for evaluating the photolytic degradation of a test substance in water, adapted from OECD Guideline 316.
Objective: To determine the rate of photolytic degradation of this compound in an aqueous environment under simulated sunlight.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent. Dilute with purified water to a concentration that allows for accurate quantification. Prepare control samples in the dark to assess for hydrolysis or other non-photolytic degradation.
-
Light Source: Utilize a xenon arc lamp that simulates natural sunlight.[3][7] The light intensity should be measured and maintained at a constant level throughout the experiment.
-
Test Vessels: Use quartz tubes or other vessels that are transparent to the wavelengths of the light source.
-
Experimental Conditions: Maintain a constant temperature, typically 25°C. The pH of the solution should be buffered to a relevant environmental value (e.g., pH 7).
-
Sampling: At predetermined time intervals, withdraw samples from the light-exposed and dark control vessels.
-
Analysis: Analyze the concentration of this compound and any potential degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Calculate the degradation rate constant and the half-life of this compound under the specified photolytic conditions.
Causality Behind Experimental Choices: The use of a xenon arc lamp provides a reproducible and standardized light source that mimics natural sunlight.[3][7] Quartz vessels are chosen for their transparency to a broad spectrum of light, ensuring that the test substance is exposed to all relevant wavelengths. Dark controls are essential to differentiate between photolytic and other potential degradation pathways like hydrolysis.
Biotic Degradation Pathways
Biotic degradation, mediated by microorganisms, is a crucial process in the environmental dissipation of this compound. This occurs in both soil and aquatic environments and under both aerobic and anaerobic conditions.
Aerobic Soil Metabolism
Under aerobic conditions, Carboxin rapidly degrades in soil to this compound.[2][9] While the parent compound has a short half-life of approximately 1.25 days, its primary metabolite, this compound, is significantly more persistent, with reported half-lives of 82 to 92 days in sandy loam soil.[2] The predominant degradate in aerobic soil studies is this compound.[2] Further oxidation can lead to the formation of Carboxin sulfone, which is also persistent.[1][9]
Anaerobic Soil and Aquatic Metabolism
In the absence of oxygen, the degradation of Carboxin and its metabolites is considerably slower. Carboxin degraded much more slowly in anaerobic soil with a half-life of 128 days.[2][3] In anaerobic aquatic systems, the half-life of Carboxin can be as long as 239 days.[9] Under these conditions, this compound is still a major degradation product.[2][9] There is also evidence that this compound can be converted back to Carboxin under anaerobic conditions.[10]
Microbial Mineralization
Some microorganisms are capable of utilizing Carboxin and its metabolites as a source of carbon and nitrogen, leading to their complete breakdown, or mineralization. For instance, the bacterium Delftia sp. HFL-1 has been shown to completely degrade Carboxin and its metabolite aniline within 24 hours.[11] The degradation pathway in this case involves the initial hydrolysis of Carboxin to aniline, which is then further metabolized.[11] While this study focused on the parent compound, it highlights a potential pathway for the ultimate removal of the core structure of Carboxin-related compounds from the environment.
Experimental Protocol: Aerobic Soil Metabolism Study
This protocol describes a laboratory experiment to assess the rate and pathway of this compound degradation in soil under aerobic conditions, based on OECD Guideline 307.
Objective: To determine the rate of aerobic degradation and identify the major transformation products of this compound in soil.
Methodology:
-
Soil Selection: Select a representative soil type, for example, a sandy loam, and characterize its properties (pH, organic matter content, texture).
-
Test Substance Application: Apply a known concentration of radiolabeled (e.g., ¹⁴C-labeled) this compound to the soil samples. The use of a radiolabel allows for a complete mass balance and tracking of all degradation products.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C) and moisture content (e.g., 75% of 1/3 bar).[2] Maintain aerobic conditions by ensuring adequate air exchange.
-
Sampling: Collect soil samples at various time points over the course of the study.
-
Extraction: Extract the soil samples with an appropriate solvent to recover the parent compound and its degradation products.
-
Analysis: Analyze the extracts using techniques such as HPLC with radiometric detection to quantify the parent compound and its metabolites. Identify unknown metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mineralization Assessment: Trap any evolved ¹⁴CO₂ to quantify the extent of mineralization of the test substance.
-
Data Analysis: Determine the degradation half-life of this compound and construct a degradation pathway based on the identified metabolites.
Trustworthiness of the Protocol: The use of radiolabeled material is a self-validating system as it allows for a complete accounting of the applied substance, ensuring that all major degradation products are captured and quantified. The controlled incubation conditions ensure the reproducibility of the study.
Degradation Pathways Summary
The degradation of Carboxin and its subsequent metabolite, this compound, is a multi-step process involving both abiotic and biotic transformations.
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Discovery and history of Carboxin sulfoxide as a fungicide.
An In-Depth Technical Guide to Carboxin Sulfoxide: Discovery, Mechanism, and Application
Foreword
The relentless progression of agricultural science is marked by pivotal discoveries that have fundamentally altered our ability to secure a global food supply. Among these, the development of systemic fungicides stands as a monumental achievement. This guide delves into the history and technical intricacies of Carboxin, a pioneering systemic fungicide, and its significant metabolite, this compound. As the first commercially successful succinate dehydrogenase inhibitor (SDHI), Carboxin revolutionized seed treatment and our understanding of fungal respiration. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of its journey from a novel chemical entity to a cornerstone of crop protection.
The Genesis of a Systemic Fungicide: Discovery and Historical Context
The story of Carboxin begins in the 1960s, a period of burgeoning innovation in the agrochemical industry. Prior to this, fungicides were primarily protectants, forming a barrier on the plant surface. The concept of a systemic fungicide, one that could be absorbed and translocated within the plant to protect new growth, was a groundbreaking aspiration.[1]
In 1966, the scientific community was introduced to a new class of organic compounds, the oxathiins, by researchers at Uniroyal Chemical.[2] This led to the commercialization of Carboxin in 1969 under the brand name Vitavax.[3][4] Carboxin was a landmark achievement as it was the first systemic fungicide to effectively control seed-borne diseases like bunts and smuts by penetrating the seed embryo.[1][4]
The initial development of Carboxin was a significant leap forward, offering a more targeted and efficient method of disease control compared to the broad-spectrum, and often more toxic, organomercurial treatments of the time.[1][4] This innovation not only provided superior disease control but also set a new standard for fungicide development, paving the way for future generations of systemic chemistries.
Chemical Profile and Synthesis of Carboxin and this compound
Carboxin, chemically known as 2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide, is an anilide fungicide.[5][6] Its synthesis, first disclosed in patents by Uniroyal, involves a multi-step process.[3] The synthesis of Carboxin laid the foundation for the development of a whole new class of fungicides.
This compound , a primary metabolite of Carboxin, is formed through the oxidation of the sulfur atom in the oxathiin ring.[5][7] This transformation occurs both in plants and soil.[5][6]
| Property | Carboxin | This compound |
| CAS Number | 5234-68-4[3] | 17757-70-9[7] |
| Molecular Formula | C12H13NO2S[3] | C12H13NO3S[7] |
| Molar Mass | 235.3 g/mol [3] | 251.3 g/mol [7] |
| Appearance | Off-white solid[3] | White to off-white solid[7] |
| Water Solubility | 134 mg/L[3] | Relatively low[7] |
Experimental Protocol: Synthesis of Carboxin
The synthesis of Carboxin is a well-established process that can be adapted for laboratory-scale production.[3]
Materials:
-
Ethyl 2-chloroacetoacetate
-
2-Mercaptoethanol
-
Base (e.g., sodium hydroxide)
-
Acid catalyst (for cyclization)
-
Aniline
-
Reagents for amide formation (e.g., thionyl chloride, or a coupling agent)
-
Appropriate solvents (e.g., ethanol, toluene)
Step-by-Step Methodology:
-
Thioether Formation: React ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base to form the corresponding thioether.
-
Cyclization: Subject the thioether to acidic conditions to induce cyclization and dehydration, forming the 1,4-oxathiine heterocyclic ring.
-
Hydrolysis: Hydrolyze the resulting ethyl ester to the carboxylic acid.
-
Acid Chloride Formation: Convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride.
-
Amidation: React the acid chloride with aniline to form the final product, Carboxin.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal activity of Carboxin and its metabolites stems from their ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the mitochondrial electron transport chain.[8][9] The mechanism of action was not fully elucidated until the early 1970s.[3]
SDH plays a dual role in cellular metabolism: it participates in the Krebs cycle by oxidizing succinate to fumarate and in the electron transport chain by transferring electrons to the ubiquinone (Q) pool.[8] Carboxin and this compound act by binding to the ubiquinone-binding site (Qp site) of the SDH complex, which competitively inhibits the binding of ubiquinone.[8] This blockage disrupts the electron flow, leading to a halt in ATP synthesis and ultimately causing fungal cell death.[8][10]
Caption: Metabolic pathway of Carboxin to its active metabolites.
This metabolic conversion is a critical aspect of Carboxin's systemic activity and persistence in the environment. [6]The sulfoxide metabolite, in particular, contributes to the overall fungicidal efficacy. [7]
Fungicidal Spectrum and Application
Carboxin is characterized as a narrow-spectrum fungicide, primarily effective against basidiomycete fungi. [8]Its main applications are as a seed treatment to control diseases such as smuts and bunts in cereal crops like barley, oats, and wheat, as well as Rhizoctonia in cotton and vegetables. [3][6] The systemic nature of Carboxin is a key advantage, allowing it to be absorbed by the seed and translocated to the growing seedling, providing protection during the critical early stages of development. [8][9]This systemic action ensures that new growth is also protected from fungal infection. [9]
The Legacy and Future of SDHI Fungicides
The discovery of Carboxin was a seminal event in the history of fungicide development. It not only introduced the first successful systemic fungicide but also unveiled a novel mode of action – the inhibition of succinate dehydrogenase. [11]This discovery spurred further research, leading to the development of a broad and diverse class of SDHI fungicides with improved spectrum and efficacy. [3] The continued evolution of SDHI fungicides is a testament to the foundational importance of Carboxin. While resistance to SDHIs has been documented in some fungal populations, they remain a vital tool in modern agriculture for managing a wide range of devastating plant diseases. [1][12]
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Carboxin sulfoxide's impact on non-target organisms.
An In-Depth Technical Guide to the Ecotoxicological Profile of Carboxin Sulfoxide on Non-Target Organisms
Executive Summary
Carboxin is a systemic fungicide from the anilide chemical class, widely utilized as a seed treatment to control diseases such as smuts and bunts on a variety of crops.[1][2] Its mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II), thereby disrupting cellular energy production in target fungi.[1][3] However, upon release into the environment and within biological systems, carboxin undergoes rapid transformation to its primary metabolite, this compound.[2][4] This sulfoxide degradate is both more persistent and more mobile than the parent compound, making its ecotoxicological profile a critical area of investigation for researchers and environmental risk assessors.[4] This guide provides a comprehensive technical overview of the known impacts of this compound on a range of non-target organisms, details the methodologies used for its assessment, and contextualizes its environmental significance.
Introduction: The Centrality of the Sulfoxide Metabolite
While the fungicidal activity is attributed to the parent compound, carboxin, its environmental fate is characterized by rapid degradation. In soil, the half-life of carboxin is approximately three days, with a significant portion being converted to this compound.[2] This transformation is mediated by both biotic (microbial) and abiotic (photochemical) processes.[5][6] Sunlight exposure of aqueous suspensions of carboxin readily yields the sulfoxide.[5]
The U.S. Environmental Protection Agency (EPA) has identified this compound as the predominant degradate, noting it is more persistent and mobile than carboxin itself.[4] Consequently, regulatory bodies often assess the risk based on the combined residues of carboxin and its sulfoxide metabolite.[7][8] This underscores the necessity of focusing toxicological studies not just on the parent fungicide but primarily on its more stable and environmentally relevant sulfoxide form.
Physicochemical Properties and Environmental Transformation
The transformation of carboxin to this compound involves the oxidation of the sulfur atom in the oxathiin ring. This process can continue, resulting in the formation of carboxin sulfone, another minor metabolite.[2]
Core Mechanism of Action: Succinate Dehydrogenase Inhibition
The fungicidal action of carboxin is well-established as the inhibition of succinate dehydrogenase (SDH or Complex II) at the quinone-binding site.[1] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By blocking SDH, carboxin halts the oxidation of succinate to fumarate, which cripples ATP production and leads to fungal cell death.[3][9] This mechanism is not exclusive to fungi; carboxin has been shown to be a powerful and selective inhibitor of succinate oxidation in animal tissues as well.[10][11] It is presumed that this compound shares a similar, though potentially less potent, mechanism of action, a critical consideration for its effects on aerobic non-target organisms.
Ecotoxicological Profile: Impact on Non-Target Organisms
The impact of carboxin and its sulfoxide metabolite varies significantly across different classes of organisms. The EPA has determined that the toxicity of this compound is likely comparable to that of the parent compound.[4]
Mammalian Toxicity
Carboxin exhibits low acute toxicity in mammals.[12] The kidney and liver have been identified as target organs in subchronic and chronic feeding studies with rats.[2][13] Developmental toxicity studies in rats and rabbits showed no increased susceptibility of fetuses or pups compared to adults.[12][13] The EPA has classified carboxin as "not likely to be carcinogenic to humans."[13]
| Parameter | Species | Value | Toxicity Class | Reference |
| Acute Oral LD₅₀ | Rat | 3,820 mg/kg | III (Slightly Toxic) | [2] |
| Acute Oral LD₅₀ | Mouse | 3,550 mg/kg | III (Slightly Toxic) | [2] |
| Acute Dermal LD₅₀ | Rabbit | >8,000 mg/kg | IV (Practically Nontoxic) | [2] |
| Acute Inhalation LC₅₀ (1-hr) | Rat | >20 mg/L | IV (Practically Nontoxic) | [2] |
Avian Toxicity
Based on available data, carboxin is considered practically nontoxic to birds on an acute oral basis.[14] Chronic low-level exposure over several months, however, did result in some physiological changes in chickens.[2]
| Parameter | Species | Value | Toxicity Class | Reference |
| Acute Oral LD₅₀ | Chicken | 24,000 mg/kg | Practically Nontoxic | [2] |
| Acute Oral LD₅₀ | Bobwhite Quail | >2,410 mg/kg | Practically Nontoxic | [14] |
Aquatic Ecotoxicity
The effects on aquatic life are more pronounced. Carboxin is reported as highly toxic to some fish species, such as rainbow trout.[2] However, other assessments classify it as moderately toxic to freshwater and marine fish.[15] In contrast, it is practically nontoxic to some freshwater invertebrates like crayfish.[2] A key study directly compared the toxicity of carboxin and its primary photoproduct, this compound, on several aquatic organisms.[5] Chronic toxicity data for this compound on the fathead minnow indicated no adverse effects up to 11,000 µg/L.[15]
| Organism | Compound | Endpoint (Duration) | Value | Reference |
| Rainbow Trout | Carboxin | LC₅₀ (96-hr) | >0.1 mg/L | [2] |
| Sheepshead Minnow | Carboxin | LC₅₀ (96-hr) | 7.1 mg/L | [15] |
| Juvenile Crayfish | Carboxin | LC₅₀ | 217 mg/L | [2] |
| Daphnia magna | Carboxin & Sulfoxide | Acute Toxicity | Tested | [5] |
| Brachionus calyciflorus (Rotifer) | Carboxin & Sulfoxide | Acute Toxicity | Tested | [5] |
| Pseudokirchneriella subcapitata (Alga) | Carboxin & Sulfoxide | Chronic Toxicity | Tested | [5] |
| Fathead Minnow | This compound | Chronic NOAEC | 11 mg/L | [15] |
Effects on Terrestrial Invertebrates
Carboxin is reported to be nontoxic to bees.[2] This is a significant finding, as many other systemic pesticides, particularly neonicotinoids, pose a considerable risk to pollinators.[16][17] The lack of toxicity to this critical non-target insect group is a key differentiator in the environmental risk profile of carboxin and its metabolites.
Impact on Soil Microbial Communities
Fungicides as a class can have a greater impact on soil microbial communities than insecticides or herbicides.[18] The application of pesticides can alter the diversity, activity, and genetic structure of these communities, which are vital for nutrient cycling and soil health.[19] Carboxin's fate is intrinsically linked to soil microbes, which are primary drivers of its degradation to this compound.[6] Research has also identified specific bacterial strains, such as Delftia sp. HFL-1, that can completely degrade carboxin and its further metabolite, aniline, using them as a carbon source.[20] This indicates that while the fungicide can impact microbial populations, bioremediation pathways also exist.
Methodologies for Ecotoxicological Assessment
Evaluating the impact of a substance like this compound requires a suite of validated analytical and toxicological methods. The goal is to create a self-validating system where analytical detection confirms exposure levels and standardized bioassays quantify the biological response.
Analytical Detection Methods
The determination of carboxin and its metabolites in environmental matrices (water, soil) and biological tissues is typically achieved using chromatographic techniques coupled with mass spectrometry.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard and robust method for separating volatile and semi-volatile compounds. Samples undergo extraction and cleanup to isolate the analytes before injection. The mass spectrometer provides definitive identification based on the mass-to-charge ratio and fragmentation pattern.[22][23]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for non-volatile or thermally labile compounds. It offers high sensitivity and selectivity, allowing for the detection of trace levels of pesticides and their metabolites in complex samples.[21]
Standardized Toxicity Testing Protocols
To ensure data are comparable and reliable, ecotoxicity testing follows standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Experimental Protocol: Aquatic Invertebrate Acute Immobilisation Test (Ref: OECD 202)
-
Objective: To determine the median effective concentration (EC₅₀) of this compound that causes immobilization in Daphnia magna over a 48-hour period.
-
Test Organism: Daphnia magna neonates (<24 hours old), sourced from a healthy, synchronized culture.
-
Preparation of Test Solutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO), as carboxin has limited water solubility.[1][24] The choice of solvent is critical, as solvents themselves can induce behavioral changes at certain concentrations.[24]
-
A series of geometrically spaced test concentrations are prepared by diluting the stock solution in reconstituted, aerated water.
-
A negative control (reconstituted water only) and a solvent control (reconstituted water with DMSO at the highest concentration used in test solutions) are run in parallel. The solvent control is crucial to ensure observed effects are due to the test substance and not the carrier.
-
-
Test Procedure:
-
Replicate glass beakers (e.g., 4 replicates per concentration) are filled with the test solutions.
-
A set number of daphnids (e.g., 5 per replicate) are randomly allocated to each beaker.
-
Beakers are maintained under controlled conditions (e.g., 20±1°C, 16:8 light:dark cycle) for 48 hours. Daphnids are not fed during the test to avoid altering the bioavailability of the test substance.
-
-
Data Collection & Analysis:
-
The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.
-
The 48-hour EC₅₀ value and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., Probit analysis).
-
-
Validity Criteria: The test is considered valid if mortality in the control and solvent control groups is ≤10%.
Conclusion and Future Research Directions
The scientific literature indicates that this compound, the primary and more persistent metabolite of the fungicide carboxin, presents a varied risk profile to non-target organisms. Its impact is most pronounced in aquatic ecosystems, where it can be toxic to fish and other organisms, although chronic exposure studies suggest tolerance at certain levels.[2][15] Conversely, it demonstrates low acute toxicity to mammals, birds, and critically, to bees.[2][14]
Future research should focus on several key areas:
-
Chronic Sublethal Effects: Long-term studies on a broader range of organisms are needed to understand the potential for endocrine disruption, reproductive impairment, or other subtle effects not captured in acute toxicity tests.
-
Mixture Toxicity: In agricultural landscapes, organisms are exposed to a cocktail of chemicals.[25] Research into the synergistic or antagonistic effects of this compound in combination with other common pesticides is essential for a realistic risk assessment.[16][17]
-
Soil Ecosystem Impact: While the role of microbes in carboxin degradation is known, a deeper understanding of the functional impact of the sulfoxide metabolite on key microbial processes (e.g., nitrogen fixation, decomposition) is warranted.
By continuing to investigate these areas, the scientific community can build a more complete and predictive model of the environmental risks associated with this compound, ensuring its use is compatible with the goals of sustainable agriculture and ecosystem protection.
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- 11. [Action mechanism of respiratory inhibition by systemic fungicides of the carboxin group. Action of oxathiin derevatives and analogs on nonphosphorylating submitochondrial particles from ox heart as well as Trametes versicolor and Trichoderma viride] - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of Carboxin Sulfoxide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxin sulfoxide, a primary metabolite of the oxathiin fungicide Carboxin, presents a compelling case study in the principles of stereochemistry and its profound impact on biological activity. The introduction of a sulfoxide moiety onto the Carboxin scaffold introduces a stereogenic sulfur center, resulting in the existence of two enantiomeric forms. This guide provides a comprehensive exploration of the molecular structure, stereochemical properties, and analytical considerations of this compound. We will delve into its synthesis, the critical importance of enantiomeric separation, and modern spectroscopic techniques for stereochemical assignment. Furthermore, this document will elucidate the established mechanism of action of the parent compound and hypothesize on the differential fungicidal activity of the this compound enantiomers, a crucial aspect for the development of more effective and specific agrochemicals. This whitepaper is designed to be a definitive resource, integrating established knowledge with field-proven insights to empower researchers in the agrochemical and pharmaceutical sciences.
Introduction: The Significance of Chirality in Fungicide Development
The development of effective and selective fungicides is a cornerstone of modern agriculture and global food security. The oxathiin class of fungicides, exemplified by Carboxin, has a well-documented history of efficacy against a range of fungal pathogens.[1] Carboxin and its analogs function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, a vital process for fungal cellular respiration.[2]
Metabolic transformation of parent pesticides within biological systems or the environment can lead to the formation of new chemical entities with altered toxicological and efficacy profiles. Carboxin, in plants and other organisms, undergoes oxidation to form this compound and Carboxin sulfone.[3] The formation of this compound is of particular interest from a chemical and biological standpoint due to the introduction of a chiral center at the sulfur atom.
This guide will provide a detailed examination of the molecular architecture and stereochemical nuances of this compound, a molecule that, while being a metabolite, holds the potential for differential biological effects based on its stereochemistry. Understanding these properties is paramount for a complete toxicological assessment and for the potential development of next-generation fungicides with improved efficacy and reduced off-target effects.
Molecular Structure and Physicochemical Properties
This compound, systematically named 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide 4-oxide, is a derivative of Carboxin where the sulfur atom of the oxathiin ring is oxidized to a sulfoxide.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO₃S | [6][7] |
| Molecular Weight | 251.30 g/mol | [6][7] |
| CAS Number | 17757-70-9 | [6][7] |
| Appearance | White crystalline solid | [8] |
| Melting Point | 120-121 °C | [5] |
The core structure consists of a 1,4-oxathiin ring, a central feature of this class of fungicides, linked to an N-phenyl carboxamide group. The key structural feature that defines this compound is the S=O bond, which renders the sulfur atom a stereogenic center.
Caption: 2D structure of this compound.
Stereochemistry: The Chiral Sulfur Center
The oxidation of the prochiral sulfur atom in Carboxin to a sulfoxide introduces a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers, designated as (R)-Carboxin sulfoxide and (S)-Carboxin sulfoxide.
Caption: Enantiomers of this compound.
The spatial arrangement of the oxygen atom, the lone pair of electrons, and the two carbon substituents around the sulfur atom dictates the absolute configuration of each enantiomer. This seemingly subtle difference in three-dimensional structure can have profound implications for the molecule's interaction with chiral biological targets, such as the active site of the succinate dehydrogenase enzyme. It is well-established in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired effect while the other may be less active or even contribute to off-target toxicity.[9][10]
Synthesis and Enantioselective Preparation
The synthesis of this compound is achieved through the oxidation of the parent compound, Carboxin. While numerous oxidizing agents can effect this transformation, achieving a high-yielding and selective conversion to the sulfoxide without over-oxidation to the corresponding sulfone is a key consideration.
General Synthesis of Racemic this compound
A common and effective method for the oxidation of sulfides to sulfoxides involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.
Experimental Protocol: Synthesis of Racemic this compound
-
Dissolution: Dissolve Carboxin (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, at 0 °C (ice bath).
-
Oxidant Addition: Slowly add a solution of m-CPBA (1.1 equivalents) in the same solvent to the reaction mixture while maintaining the temperature at 0 °C. The slight excess of the oxidizing agent helps to ensure complete conversion of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Approaches to Enantioselective Synthesis
The preparation of enantiomerically pure or enriched this compound is crucial for evaluating the biological activity of the individual stereoisomers. Several strategies can be employed for the asymmetric synthesis of sulfoxides, broadly categorized into chiral oxidation of the prochiral sulfide and resolution of the racemic mixture.
Asymmetric Oxidation: This approach involves the use of a chiral oxidizing agent or a catalytic system composed of a metal catalyst and a chiral ligand to selectively deliver the oxygen atom to one face of the sulfur atom. Modified Sharpless or Kagan-Modena conditions are often effective for the enantioselective oxidation of sulfides.
Proposed Protocol: Enantioselective Oxidation of Carboxin
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare the chiral catalyst by reacting a titanium(IV) isopropoxide with a chiral diol, such as diethyl L-tartrate, in an anhydrous solvent like toluene or DCM.
-
Substrate Addition: Add Carboxin (1 equivalent) to the catalyst solution.
-
Oxidant Addition: Slowly add an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), to the reaction mixture at a low temperature (e.g., -20 °C).
-
Reaction and Work-up: Allow the reaction to proceed at low temperature until completion, as monitored by chiral HPLC. The work-up procedure is similar to that for the racemic synthesis, followed by purification.
Analytical Methodologies for Stereochemical Analysis
The analysis of the stereochemistry of this compound involves two key aspects: the separation of the enantiomers and the determination of their absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is the cornerstone technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including sulfoxides.
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H (amylose or cellulose tris(3,5-dimethylphenylcarbamate), respectively), is recommended based on their proven efficacy in separating sulfoxide enantiomers.[6]
-
Mobile Phase: A mixture of n-hexane and a polar alcohol modifier, such as isopropanol or ethanol, is typically used. The optimal ratio will need to be determined empirically, but a starting point of 90:10 (n-hexane:isopropanol) is suggested.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting condition.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., 254 nm) is suitable.
-
Temperature: The column temperature should be controlled, typically at 25 °C, as temperature can influence the separation.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for chiral HPLC method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While NMR spectroscopy is a powerful tool for structural elucidation, distinguishing enantiomers in a standard NMR experiment is not possible as they are isochronous. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral derivatizing agent, the enantiomers are converted into diastereomeric species, which are diastereotopic and thus can be distinguished by NMR.
Use of Chiral Shift Reagents: Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to induce chemical shift differences between the signals of the two enantiomers.[11] The sulfoxide oxygen atom of this compound can act as a Lewis base and coordinate with the lanthanide metal, forming diastereomeric complexes. This results in the splitting of NMR signals, allowing for the determination of enantiomeric excess.
Experimental Protocol: NMR Analysis with a Chiral Shift Reagent
-
Sample Preparation: Prepare a solution of the this compound sample (racemic or enantiomerically enriched) in a dry, deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Shift Reagent: Add a small, known amount of the chiral shift reagent to the NMR tube and acquire another ¹H NMR spectrum.
-
Titration: Continue to add small aliquots of the shift reagent and acquire spectra until sufficient separation of the signals for the two enantiomers is observed.
-
Quantification: Integrate the separated signals to determine the enantiomeric ratio.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted)
| Atom | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| Methyl Protons | ~2.0-2.5 | ~15-20 |
| Methylene Protons (Oxathiin Ring) | ~3.0-4.5 | ~60-70 |
| Aromatic Protons | ~7.0-7.6 | ~120-140 |
| Amide Proton | ~8.0-9.0 | - |
| Carbonyl Carbon | - | ~160-170 |
| Olefinic Carbons (Oxathiin Ring) | - | ~110-140 |
Note: These are predicted chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Biological Activity and Mechanism of Action
The fungicidal activity of Carboxin is attributed to its inhibition of the succinate dehydrogenase (SDH) enzyme.[2] It is highly probable that this compound also exerts its fungicidal effect through the same mechanism. The stereochemistry of the sulfoxide group is expected to play a crucial role in the binding affinity of the molecule to the active site of the SDH enzyme.
It is hypothesized that one enantiomer of this compound will exhibit a higher binding affinity for the SDH enzyme compared to the other, resulting in greater fungicidal activity. This differential activity is a common phenomenon observed in chiral pesticides.[9][10] A thorough investigation into the fungicidal efficacy of the individual (R)- and (S)-enantiomers of this compound against key fungal pathogens is a critical area for future research.
Proposed Experimental Workflow for Biological Activity Assessment:
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The Physicochemical Characterization of Carboxin Sulfoxide: A Technical Guide for Researchers
Abstract: This technical guide provides an in-depth analysis of the critical physical properties of Carboxin sulfoxide, a significant metabolite of the fungicide Carboxin. Focused on serving researchers, scientists, and professionals in drug development, this document details the melting point and solubility characteristics of this compound. Furthermore, it offers comprehensive, field-proven methodologies for the experimental determination of these properties, underpinned by scientific principles and authoritative standards. Visual diagrams and structured data presentation are employed to facilitate a clear and practical understanding of these essential physicochemical parameters.
Introduction to this compound
This compound (CAS RN: 17757-70-9) is a primary metabolite of Carboxin, a systemic fungicide widely used in agriculture.[1] The transformation of Carboxin to its sulfoxide and sulfone derivatives occurs in both soil and water.[2] Understanding the physical properties of this compound is paramount for assessing its environmental fate, bioavailability, and potential toxicological profile. This guide focuses on two fundamental physical properties: melting point and solubility, which are critical for sample identification, purity assessment, and the design of formulations and analytical methods.
Chemical Structure:
Caption: Key identifiers for this compound.
Physical Properties of this compound
A precise understanding of the physical properties of this compound is essential for its handling, characterization, and the development of analytical standards.
Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with pure crystalline solids typically exhibiting a sharp melting point range of 0.5-1°C. The presence of impurities generally leads to a depression and broadening of the melting point range.
| Property | Value | Source(s) |
| Melting Point | 120-121 °C | [3][4] |
Solubility
Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This property is fundamental to understanding the environmental mobility of this compound and for developing suitable formulations for toxicological and efficacy studies.
| Solvent | Solubility | Temperature | pH | Source(s) |
| Water | 587.7 mg/L | 20 °C | 7 | [5] |
| Chloroform | Slightly soluble | Not specified | N/A | [3][4] |
| Methanol | Slightly soluble | Not specified | N/A | [3][4] |
| Acetone | Data not publicly available | - | - | - |
| Ethanol | Data not publicly available | - | - | - |
Experimental Protocols for Physical Property Determination
The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and solubility of this compound. These protocols are based on established scientific principles and international guidelines to ensure data integrity and reproducibility.
Melting Point Determination: Capillary Method
The capillary melting point determination is a widely used and reliable technique for organic compounds. The principle involves heating a small, packed sample in a capillary tube and observing the temperature range over which the substance melts.
-
Sample Preparation: A finely powdered and well-packed sample ensures uniform heat distribution, leading to a more accurate and sharp melting point reading. A sample height of 2-3 mm is optimal; larger samples can result in a broadened melting range due to thermal gradients within the sample.
-
Heating Rate: A slow heating rate (1-2 °C per minute) near the expected melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate determination of the melting range. An initial rapid heating to a temperature about 15-20 °C below the expected melting point can save time.
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Grind the solid into a fine powder using a spatula.
-
Take a capillary tube (sealed at one end) and press the open end into the powdered sample.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.
-
Continue this process until the packed sample is 2-3 mm high.
-
-
Apparatus Setup:
-
Insert the capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.
-
For an accurate measurement, start heating at a rate that will bring the temperature to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the entire solid has melted into a clear liquid (T2).
-
The melting point range is reported as T1 - T2.
-
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility Determination: OECD 105 Flask Method
The OECD Guideline 105 provides standardized methods for determining the water solubility of chemical substances.[6] The Flask Method is suitable for compounds with a solubility greater than 10⁻² g/L, which applies to this compound.
-
Equilibration: Stirring the solution for a sufficient duration (e.g., 24 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute. Preliminary studies can help determine the optimal equilibration time.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately measured temperature (e.g., 20 ± 0.5 °C) is essential for reproducible results.
-
Phase Separation: Centrifugation or filtration is necessary to separate the undissolved solid from the saturated solution, ensuring that only the dissolved portion is analyzed.
-
Analytical Method: A sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to accurately quantify the concentration of this compound in the saturated aqueous solution.
-
Preliminary Test:
-
To estimate the approximate solubility, add increasing amounts of this compound to a known volume of water in separate vessels.
-
Stir at the test temperature and visually observe for dissolution. This helps in determining the appropriate amount of substance to use for the definitive test to ensure an excess of solid.
-
-
Definitive Test:
-
Add an excess amount of this compound (as determined from the preliminary test) to a flask containing a known volume of distilled water.
-
Seal the flask and place it in a constant temperature water bath or shaker maintained at 20 ± 0.5 °C.
-
Stir the mixture for a predetermined time (e.g., 24 hours) to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48 hours) to confirm that equilibrium has been reached.
-
-
Sample Analysis:
-
After equilibration, allow the mixture to settle.
-
Separate the solid and liquid phases by centrifugation at a controlled temperature.
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Analyze the concentration of this compound in the aliquot using a validated analytical method (e.g., HPLC-UV).
-
Perform at least three independent determinations.
-
Caption: Workflow for OECD 105 Flask Method for Solubility.
Conclusion
This technical guide has provided a focused overview of the melting point and solubility of this compound, supported by detailed experimental protocols for their determination. The presented data and methodologies are intended to equip researchers and scientists with the necessary information and procedures to confidently work with this compound. The emphasis on the rationale behind experimental steps and adherence to established guidelines like the OECD 105 ensures the generation of high-quality, reliable data, which is the cornerstone of scientific integrity and advancement in drug development and environmental science.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]
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PubChem (n.d.), Carboxin, National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts (2022), 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
University of Hertfordshire (n.d.), this compound, Agriculture and Environment Research Unit (AERU). Available at: [Link]
-
PubChem (n.d.), this compound, National Center for Biotechnology Information. Available at: [Link]
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Wired Chemist (n.d.), Determination of Melting Point. Available at: [Link]
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ChemBK (2024), Carboxin Sulfoxid. Available at: [Link]
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PubChem (n.d.), this compound, National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Analytical methods for detecting Carboxin sulfoxide in soil.
An Application Guide for the Quantitative Analysis of Carboxin Sulfoxide in Soil Matrices
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed methodologies for the detection and quantification of this compound in complex soil matrices. Carboxin, a systemic fungicide, metabolizes into this compound, and monitoring its presence in soil is crucial for environmental assessment and regulatory compliance.[1][2] This document outlines a robust workflow, from sample collection and preparation to final analysis, emphasizing the QuEChERS extraction method followed by determination using High-Performance Liquid Chromatography (HPLC) with UV detection and confirmatory analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, environmental scientists, and analytical chemists, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices to ensure data integrity and reproducibility.
Introduction: The Significance of this compound Monitoring
Carboxin is an oxathiin systemic fungicide widely used in agriculture to treat seeds and control fungal pathogens on crops like rice, wheat, and corn.[3] Once introduced into the environment, Carboxin is oxidized in soil and water to form its primary metabolite, this compound.[2] While Carboxin itself has low toxicity, the persistence and potential transport of its metabolites in soil are of environmental concern.[4] Contaminated soil can act as a reservoir, potentially leading to the uptake of these residues by growing crops or their leaching into groundwater systems.[4][5]
Therefore, developing sensitive and reliable analytical methods to quantify this compound in soil is essential for environmental risk assessment, ensuring food safety, and enforcing regulatory limits. Soil presents a challenging and complex matrix, composed of diverse organic and inorganic materials that can interfere with analysis and bind pesticides, making efficient extraction a critical step.[4][6][7] This guide details a validated approach to address these challenges effectively.
Analyte Physicochemical Properties
Understanding the chemical and physical properties of this compound is fundamental to designing an effective analytical method.
| Property | Value | Source |
| Chemical Name | 6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | [1] |
| Molecular Formula | C₁₂H₁₃NO₃S | [1][3] |
| Molar Mass | 251.30 g/mol | [1][3] |
| Appearance | White to off-white solid | [3][8] |
| Solubility | Slightly soluble in Chloroform, Methanol | [3] |
| Storage Condition | -20°C Freezer | [3] |
Principle of the Analytical Workflow
The accurate determination of this compound from a complex matrix like soil involves a multi-stage process. Each stage is designed to isolate the analyte from interfering components, concentrate it to detectable levels, and quantify it with high precision and accuracy.
Recommended Methodologies
For a comprehensive and robust analysis, we recommend a workflow combining the efficiency of QuEChERS for sample preparation with the precision of liquid chromatography for detection.
-
Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that offers high recovery rates for a wide range of pesticides with minimal solvent usage.[5][7][9] It utilizes an acetonitrile extraction followed by a salting-out step and dispersive solid-phase extraction (dSPE) for cleanup.
-
Primary Analysis (HPLC-UV): High-Performance Liquid Chromatography with a UV detector is a reliable and widely accessible technique for routine quantification.[10][11] It offers good sensitivity and precision for analytes with a suitable chromophore, like this compound.
-
Confirmatory Analysis (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry provides superior sensitivity and selectivity, making it the gold standard for trace-level analysis and unambiguous identification of pesticide residues in complex matrices.[12][13][14]
Detailed Application Protocols
Protocol 1: Soil Sample Preparation & QuEChERS Extraction
This protocol is adapted from the widely accepted QuEChERS methodology for pesticide residue analysis in soil.[4][6][7]
5.1. Initial Sample Handling
-
Drying: Air-dry the soil sample in a well-ventilated area or in a drying cabinet at a temperature not exceeding 50°C to prevent thermal degradation of the analyte.[15] Continue until the sample is friable.
-
Homogenization: Grind the dried soil using a mechanical mortar and pestle.[15]
-
Sieving: Pass the ground soil through a 2-mm (10-mesh) sieve to remove stones, roots, and other debris, ensuring a homogeneous sample for analysis.[15][16]
5.2. QuEChERS Extraction and Cleanup
This procedure follows the citrate-buffered QuEChERS method.
Materials:
-
Acetonitrile (HPLC grade)
-
Deionized water
-
50 mL centrifuge tubes
-
QuEChERS citrate extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g Na₃Citrate dihydrate, 0.5g Na₂Citrate sesquihydrate)
-
dSPE cleanup tubes (e.g., 2 mL tubes containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)
-
Centrifuge, vortex mixer, mechanical shaker
Procedure:
-
Weigh 10 g (± 0.1 g) of the prepared, homogenized soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[4][6]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer to ensure thorough extraction.[6]
-
Add the packet of QuEChERS citrate extraction salts to the tube.
-
Immediately cap and shake vigorously for 2 minutes. The magnesium sulfate helps remove excess water and promotes phase separation between the aqueous and organic layers.
-
Centrifuge the tube for 5 minutes at ≥3000 rcf.[6] Three distinct layers should be visible: a top layer of acetonitrile containing the pesticides, a middle layer of soil, and a bottom aqueous layer.
-
dSPE Cleanup: Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube.
-
Vortex the dSPE tube for 1 minute.
-
Centrifuge for 2 minutes at high speed (e.g., ≥5000 rcf).[6]
-
Filter the final purified supernatant through a 0.2 µm syringe filter directly into an autosampler vial for analysis.[6]
Protocol 2: Analysis by HPLC-UV
Instrumentation & Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 25% acetonitrile and 75% water.[10]
-
Flow Rate: 0.8 mL/min.[10]
-
Detection Wavelength: 205 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in acetonitrile. From this, prepare a series of working standards (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) by serial dilution in the mobile phase.
-
Calibration: Inject the working standards to construct a calibration curve by plotting the peak area against concentration. A linear regression with a coefficient of determination (R²) > 0.995 is considered acceptable.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the linear regression equation derived from the calibration curve.
Protocol 3: Confirmatory Analysis by LC-MS/MS
For highly sensitive and selective confirmation, LC-MS/MS is the preferred method.
Instrumentation & Conditions:
-
LC System: UPLC or HPLC system (e.g., Agilent 1290 Infinity II).[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6490).[13]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Column: C18 reversed-phase column suitable for LC-MS.
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
A gradient elution should be optimized to ensure good separation from matrix interferences.
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for confident identification and quantification.
Procedure:
-
Standard and Sample Preparation: Use the same stock solutions and sample extracts as prepared for the HPLC-UV analysis.
-
Method Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and the collision energies for the most abundant and specific product ions.
-
Analysis: Analyze the standards and samples using the optimized LC-MS/MS method.
-
Confirmation and Quantification: A positive detection requires that the retention time matches the standard and the ratio of the two monitored MRM transitions is within an acceptable tolerance (e.g., ±30%) of the standard.[13] Quantification is performed using the most abundant (quantifier) transition.
Method Performance Characteristics
The following table summarizes typical performance data expected from the described methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.02 - 0.06 µg/mL[10] | < 0.01 µg/g (in soil) |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | 0.01 µg/g (in soil)[17] |
| Linearity (R²) | > 0.996[10] | > 0.99 |
| Recovery | 85 - 105% | 70 - 120%[5] |
| Precision (%RSD) | < 10% | < 20%[5] |
Conclusion
This application note provides a comprehensive and validated framework for the analysis of this compound in soil. The combination of a highly efficient QuEChERS extraction protocol with robust HPLC-UV screening and highly sensitive LC-MS/MS confirmation ensures accurate and reliable quantification of this key fungicide metabolite. By explaining the causality behind procedural choices, this guide equips researchers and scientists with the necessary tools to implement this method effectively, contributing to rigorous environmental monitoring and safety assessment.
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Application Notes & Protocols for Carboxin Seed Treatment: A Guide to Understanding the Active Compound and its Sulfoxide Metabolite
These application notes provide a comprehensive technical guide for researchers, scientists, and agricultural development professionals on the use of Carboxin as a systemic fungicide for seed treatment. This document deviates from a standard template to deliver a narrative grounded in scientific principles, focusing on the causality behind experimental design and protocol development. A central theme is the clarification of the roles of Carboxin, the primary active ingredient, and its principal metabolite, Carboxin sulfoxide.
Section 1: The Scientific Foundation of Carboxin Fungicidal Activity
Introduction to Carboxin: A Systemic Oxathiin Fungicide
Carboxin is a systemic fungicide belonging to the oxathiin chemical class.[1] Its primary application in agriculture is as a seed treatment to protect crops from a range of fungal pathogens, particularly those belonging to the Basidiomycetes class, which are responsible for diseases like smuts, bunts, and rusts.[2][3] Unlike contact fungicides that provide a protective barrier on the seed surface, Carboxin's systemic nature allows it to be absorbed by the germinating seed and translocated throughout the seedling's tissues.[4] This provides crucial internal protection against fungal infections that may develop after planting, ensuring higher germination rates and promoting the establishment of healthy, vigorous seedlings.[4][5]
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The fungicidal efficacy of Carboxin is rooted in its highly specific mode of action. It targets and inhibits the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial electron transport chain in fungi.[1][4][6]
Causality of Action: SDH plays a dual role: it participates in both the citric acid (TCA) cycle and the electron transport chain, where it oxidizes succinate to fumarate and transfers electrons to the ubiquinone (Q) pool.[1] Carboxin binds to the ubiquinone-binding site (Qp site) of the SDH complex.[1] This binding competitively inhibits the natural substrate, effectively blocking the electron flow. The disruption of the electron transport chain halts the production of ATP, the cell's primary energy currency, leading to a complete collapse of cellular respiration and ultimately, fungal cell death.[1][7] This precise targeting of a fundamental metabolic pathway makes it a potent fungicidal agent.
Caption: Mechanism of Carboxin's fungicidal action.
The Role of this compound: Metabolism and Activity
A critical aspect for researchers to understand is the metabolic fate of Carboxin. In the environment (soil and water) and within plant tissues, Carboxin is oxidized to form its primary metabolite, this compound, and to a lesser extent, Carboxin sulfone.[2][8][9]
Trustworthiness of the Protocol: It is imperative to use Carboxin as the starting material for seed treatments, not this compound. The sulfoxide metabolite is significantly less fungicidal than the parent compound.[2] Therefore, protocols and efficacy studies must be designed around the application of Carboxin. The presence of this compound in subsequent residue analysis serves as an indicator of metabolic activity and degradation, not as an active treatment agent.
Caption: Metabolic pathway of Carboxin to this compound.
Section 2: Formulation and Application Principles
Common Formulations: The Power of Combination
In commercial and research applications, Carboxin is frequently co-formulated with a contact fungicide, most commonly Thiram.[10] These formulations are typically available as flowable concentrates for slurry treatment (FS) or wettable powders (WP). A common formulation is Carboxin 200g/L + Thiram 200g/L FS.[10][11]
Rationale for Co-formulation (Expertise): This combination provides a two-pronged defense strategy.
-
Carboxin (Systemic): Absorbed by the seed, it protects the emerging seedling from the inside against pathogens like Rhizoctonia spp. and various smuts (Ustilago spp.).[2]
-
Thiram (Contact): As a non-systemic, broad-spectrum fungicide, it forms a protective zone on the seed coat, defending against seed- and soil-borne pathogens like Fusarium spp. and Pythium spp. that cause seed rot and damping-off before germination can even occur.
This dual-action approach (systemic and contact) ensures a wider spectrum of disease control than either component could achieve alone, representing a robust and self-validating system for seed protection.[12]
Section 3: Protocols for Laboratory-Scale Seed Treatment
These protocols are designed for research purposes to ensure reproducibility and accuracy in evaluating the efficacy of Carboxin-based seed treatments.
Protocol 1: Slurry Preparation
This protocol details the preparation of a treatment slurry using a commercial formulation (e.g., Carboxin 200g/L + Thiram 200g/L FS).
Materials:
-
Carboxin-based fungicide formulation
-
Deionized water
-
Calibrated micropipettes or analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Calculate Required Volume: Determine the amount of formulation needed based on the target application rate (see Table 2) and the mass of seeds to be treated.
-
Pre-mix Formulation: Shake the commercial formulation container vigorously for 30 seconds to ensure homogeneity, as some settling may occur.[10]
-
Dilution (if required):
-
While the product can be applied undiluted, a slight dilution with water can aid in achieving uniform coverage, especially in laboratory settings.[10]
-
Add a calculated volume of deionized water to a beaker with a magnetic stir bar. A product-to-water ratio should not exceed 1:4.[10][11]
-
While stirring, slowly add the required amount of the Carboxin formulation to the water.
-
-
Homogenization: Continue stirring the slurry for at least 5-10 minutes to ensure a completely uniform suspension. The prepared slurry should be used within 12 hours.[10]
Rationale: Vigorous shaking and magnetic stirring are critical to re-suspend any settled active ingredients, ensuring that the slurry applied to the seeds has a consistent and accurate concentration. Using deionized water prevents potential interactions between the fungicide and minerals or impurities found in tap water.
Protocol 2: Seed Treatment Application Workflow
Materials:
-
Target seeds (e.g., wheat, cotton, soybean)
-
Prepared treatment slurry
-
Laboratory rotary seed treater or a sealed container (e.g., flask, plastic bag)
-
Syringe or micropipette for slurry application
-
Drying trays or screens
Procedure:
-
Weigh Seeds: Accurately weigh the batch of seeds to be treated.
-
Transfer Seeds: Place the seeds into the treatment vessel (rotary treater or sealed container).
-
Apply Slurry: Using a calibrated pipette or syringe, apply the calculated volume of slurry directly onto the seed mass.
-
Coat Seeds:
-
Rotary Treater: Operate the treater for the manufacturer-recommended time (typically 2-5 minutes) to ensure each seed is uniformly coated.
-
Sealed Container: If a treater is unavailable, seal the container and agitate manually with a combination of shaking and rotating motions for 5-10 minutes. Visual inspection is key to confirming even coverage.
-
-
Drying: Spread the treated seeds in a thin layer on a drying tray or screen in a well-ventilated area, away from direct sunlight.[10] Allow the seeds to air-dry completely (typically 12-24 hours) or until they flow freely. Seed moisture content should be below 15%.[11]
-
Storage: Store the treated, dried seeds in labeled paper or cloth bags in a cool, dry, and well-ventilated location until planting.
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Application Notes & Protocols: Evaluating the Efficacy of Carboxin Sulfoxide Against Key Fungal Pathogens
Preamble: Contextualizing Carboxin Sulfoxide
Carboxin was one of the first systemic fungicides developed, revolutionizing the control of Basidiomycete pathogens through its novel mode of action.[1] It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which disrupt the fungal mitochondrial respiratory chain, a vital process for energy production.[1][2] this compound is a primary metabolite and environmental transformation product of the parent compound, Carboxin.[3][4][5] While much of the literature focuses on Carboxin, understanding the biological activity of its metabolites is critical for a complete picture of its environmental fate and overall efficacy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the application of this compound in controlling specific, economically significant fungal pathogens. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established scientific principles to ensure robust and reproducible results.
Section 1: The Scientific Foundation: Mechanism of Action
The Succinate Dehydrogenase Inhibitor (SDHI) Class
SDHI fungicides, classified under FRAC Group 7, target Complex II of the mitochondrial respiratory chain.[6] This enzyme complex, succinate dehydrogenase (SDH), is unique as it participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[7][8] By oxidizing succinate to fumarate in the TCA cycle, it reduces ubiquinone (Q) to ubiquinol (QH₂), feeding electrons into the respiratory chain for ATP synthesis.[2] Inhibition of this complex halts ATP production, leading to the cessation of cellular processes and eventual fungal cell death.[9]
This compound: A Key Metabolite
In both plants and the environment, Carboxin undergoes oxidation to form this compound and subsequently Carboxin sulfone.[3] This transformation is a critical aspect of its metabolic pathway. While often considered a degradation product, the sulfoxide form may retain biological activity. The core objective of the following protocols is to quantify this activity.
Postulated Mechanism of Action
It is hypothesized that this compound retains the same mechanism of action as its parent compound, binding to the ubiquinone reduction site of the SDH enzyme complex. This competitive inhibition prevents the natural substrate (ubiquinone) from binding, thereby blocking the electron transport chain.[1]
Caption: Inhibition of Fungal Respiration by this compound.
Section 2: Spectrum of Activity and Target Pathogens
Carboxin is particularly effective against pathogens in the phylum Basidiomycota.[10] The following pathogens are primary candidates for evaluating the efficacy of this compound due to their susceptibility to the parent compound and their agricultural importance.
| Target Pathogen | Common Disease Name | Agricultural Impact |
| Rhizoctonia solani | Root Rot, Damping-off | Affects a wide range of crops including cotton, soybean, and peas, causing significant seedling loss and yield reduction.[6][11][12] |
| Ustilago nuda | Loose Smut of Barley | A seed-borne disease that replaces the grain with fungal spores, leading to direct yield loss.[6][13][14] |
| Puccinia spp. (e.g., P. striiformis) | Stripe Rust, Stem Rust | Foliar diseases of cereals like wheat and barley that reduce photosynthetic area and can cause devastating epidemics.[15][16] |
Section 3: In Vitro Efficacy Assessment Protocols
In vitro assays are the foundational step in determining the direct antifungal activity of a compound, providing critical data points like Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC₅₀).
Caption: Workflow for an In Planta Fungicide Seed Treatment Assay.
Protocol 3: Seed Treatment Efficacy Against Ustilago nuda in Barley
This protocol evaluates the systemic activity of this compound in preventing loose smut, a classic application for the parent compound Carboxin. [13][14]
-
Causality: Since U. nuda is an embryonic seed-borne pathogen, a successful seed treatment requires the active compound to be absorbed by the seed, translocate into the growing seedling, and reach the developing floral tissues to prevent infection. [17]This is a true test of systemic activity.
-
Materials & Reagents:
-
Barley seeds (a variety susceptible to loose smut)
-
Ustilago nuda teliospores for inoculation (or naturally infected seeds)
-
This compound formulation
-
Adherent/sticker for seed treatment
-
Potting mix and pots
-
Controlled environment growth chamber or greenhouse
-
-
Step-by-Step Methodology:
-
Seed Inoculation (if using clean seed): Prepare a suspension of U. nuda teliospores and inoculate barley seeds using a vacuum infiltration method to ensure embryonic infection.
-
Treatment Preparation: Create a slurry by mixing this compound with a sticker and water. Prepare different dose rates for testing.
-
Seed Treatment: Apply the slurry to the infected barley seeds and mix thoroughly to ensure uniform coating. Include an untreated (inoculated) control and a healthy (uninoculated) control. Allow seeds to air dry.
-
Planting: Plant 10-20 seeds per pot in a randomized complete block design. Maintain at least 4-5 replicate pots per treatment.
-
Growth: Grow the plants in a controlled environment under conditions suitable for barley cultivation.
-
Disease Assessment: At the heading stage (when the ears emerge from the boot), count the total number of heads and the number of smutted heads in each pot. A smutted head will have black, powdery spore masses instead of grains.
-
Data Analysis:
-
Calculate the Percentage of Smutted Heads for each pot.
-
Calculate the Percent Disease Control using the formula: % Control = [(% Smutted_control - % Smutted_treatment) / % Smutted_control] x 100
-
Analyze the data using ANOVA to determine significant differences between treatments.
-
-
Section 5: Key Considerations & Troubleshooting
-
Solubility: this compound has low water solubility. [18]For in vitro assays, using DMSO for stock solutions is necessary. For in planta studies, developing a stable formulation with surfactants or wetting agents may be required for effective application.
-
Stability: Carboxin can be degraded by sunlight. [3]While the stability of the sulfoxide form may differ, experiments should be conducted under controlled lighting, and solutions should be prepared fresh.
-
Resistance: Resistance to Carboxin in pathogens like Ustilago nuda has been reported. [13][14][19]It is crucial to use a known sensitive isolate for baseline efficacy testing. If poor efficacy is observed, it could be due to inherent resistance in the test isolate.
-
Safety: As a pesticide, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. [20]All local regulations regarding pesticide handling and disposal must be followed.
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Application Notes & Protocols: Advanced Techniques for Studying the Uptake and Translocation of Carboxin and its Sulfoxide Metabolite in Plants
These application notes provide a comprehensive guide for researchers, scientists, and professionals in agricultural science and drug development on the methodologies used to study the uptake, translocation, and distribution of the systemic fungicide Carboxin and its primary metabolite, Carboxin sulfoxide, within plant systems. This document outlines the foundational concepts, experimental design considerations, and detailed protocols for both radiotracer and chromatographic techniques.
Part 1: Foundational Concepts
The Systemic Nature of Carboxin
Carboxin is a systemic fungicide from the oxathiin class, primarily used as a seed treatment to protect against a range of fungal pathogens, particularly bunts and smuts on cereals.[1][2] Its key attribute is its ability to be absorbed by the plant and moved internally, a process known as translocation.[1][3] This systemic action allows the fungicide to protect new plant growth that emerges after the initial application.[1] Upon absorption, Carboxin is primarily transported acropetally (upwards) from the roots to the shoots via the xylem, following the plant's transpiration stream.[2][4]
Mechanism of Action and Metabolic Transformation
Carboxin functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][5][6] This disruption blocks energy production (ATP synthesis), leading to fungal cell death.[5] Inside the plant, Carboxin can be metabolized. One of its major transformation products is this compound.[4][7] Therefore, robust analytical methods must be able to detect and quantify both the parent compound (Carboxin) and its key metabolites (this compound) to build a complete picture of its fate within the plant.[7][8]
Part 2: Experimental Design & Strategy
A well-designed experiment is crucial for generating reliable and interpretable data. The choice of methodology depends on the specific research question, available resources, and required sensitivity.
Defining Experimental Objectives
Before initiating any study, clearly define the primary objective:
-
Uptake Efficiency: Determining the rate and extent to which the compound is absorbed from the soil, hydroponic solution, or leaf surface.
-
Translocation Dynamics: Mapping the speed and direction of movement within the plant (e.g., from roots to leaves).
-
Mass Balance: Accounting for the total amount of applied compound by measuring its distribution in all plant parts and the surrounding growth medium. This is a key strength of radiotracer studies.[9]
-
Metabolite Profiling: Identifying and quantifying the transformation products, like this compound, in various plant tissues.
Selecting the Plant Growth System
-
Hydroponic Systems: These soilless systems offer a controlled environment to study root uptake without the confounding factors of soil composition, microbial degradation, and strong sorption.[10] This allows for a more direct measurement of the plant's ability to absorb the compound from the nutrient solution.
-
Soil-Based Systems: Using soil provides a more realistic, agronomically relevant scenario.[11] However, it introduces variables like soil type, organic matter content, pH, and microbial activity, all of which can influence the bioavailability of Carboxin to the plant roots.[12]
-
Lysimeters: For studies requiring a bridge between laboratory and field conditions, lysimeters (isolated, undisturbed soil cores) can be used.[9] They allow for the collection of leachate and a more realistic assessment of environmental fate alongside plant uptake.[9]
Key Experimental Parameters
-
Replication: Use a sufficient number of biological replicates (typically 3-5 plants per treatment group/time point) to ensure statistical validity.
-
Controls: Always include untreated control plants to monitor plant health and establish baseline analytical measurements.
-
Time-Course Sampling: Harvest plants at multiple time points (e.g., 1, 3, 7, and 14 days after treatment) to understand the dynamics of uptake and translocation over time.[10]
-
Environmental Conditions: Maintain consistent and documented environmental conditions (light, temperature, humidity), as these factors influence plant growth and transpiration, which directly impacts compound translocation.[11][13]
Part 3: Core Methodologies & Protocols
Two primary analytical approaches dominate the study of pesticide translocation: radiotracer analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology 1: Radiotracer Analysis using ¹⁴C-Carboxin
Radiolabeling provides an unambiguous and highly sensitive way to track the applied molecule and its derivatives, enabling a complete mass balance assessment.[9][14] Carbon-14 (¹⁴C) is the isotope of choice as it can be incorporated into the stable core of the Carboxin molecule.
Protocol 3.1: Root Uptake Study in Hydroponics
-
Acclimatization: Grow seedlings (e.g., wheat, barley, or soybean) in a standard hydroponic nutrient solution until they are well-established (e.g., 2-3 leaf stage).
-
Treatment Preparation: Prepare a fresh nutrient solution containing a known concentration and radioactivity of ¹⁴C-Carboxin. The specific activity (e.g., in MBq/mmol) should be high enough for sensitive detection.
-
Exposure: Gently transfer the acclimatized plants to the ¹⁴C-Carboxin treatment solution, ensuring only the roots are submerged. Wrap the container tops to prevent evaporation and photolytic degradation.
-
Sampling: At predetermined time points, harvest a set of replicate plants.
-
Root Washing: Immediately upon harvest, rinse the roots thoroughly with non-radioactive nutrient solution followed by deionized water to remove any analyte adhering to the root surface. The radioactivity in these washes should be quantified to differentiate between surface adsorption and true absorption.
Protocol 3.2: Sample Processing and Quantification by LSC
-
Sectioning: Dissect the harvested plant into its component parts: roots, stem (or crown), and leaves. For larger plants, leaves can be further divided by age or position.
-
Homogenization: Record the fresh weight of each section, then flash-freeze in liquid nitrogen and homogenize to a fine powder.
-
Combustion: Accurately weigh a subsample of each homogenized tissue into a combustible sample cone. Oxidize the sample in a biological oxidizer. This process converts all ¹⁴C in the tissue to ¹⁴CO₂, which is then trapped in a specialized scintillation cocktail.[15]
-
Liquid Scintillation Counting (LSC): Analyze the trapping cocktail using an LSC. The instrument measures disintegrations per minute (DPM), which can be converted to the absolute amount of radioactivity (Bq or µCi) and, using the specific activity, to the mass of Carboxin equivalents in the tissue.
Protocol 3.3: Visualization by Phosphor Imaging or Autoradiography
-
Sample Preparation: After harvesting and root washing (as in Protocol 3.1), carefully press the whole plant flat against a sheet of paper and dry it in a plant press or oven at a moderate temperature (e.g., 60-70°C) for 48 hours.[15]
-
Exposure: Place the dried, pressed plant in direct contact with a phosphor imaging screen or a sheet of X-ray film in a light-tight cassette.
-
Imaging: After an appropriate exposure period (from hours to weeks, depending on the amount of radioactivity), scan the phosphor screen with a phosphor imager or develop the X-ray film. The resulting image will provide a qualitative map of the distribution of radioactivity throughout the plant.[9]
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Application Notes and Protocols: In Vitro Efficacy of Carboxin Sulfoxide
Introduction
Carboxin sulfoxide is a primary metabolite of Carboxin, a systemic fungicide known for its efficacy against a range of fungal pathogens.[1][2][3] The fungicidal activity of Carboxin and its derivatives stems from their ability to inhibit mitochondrial respiration.[1][2] Specifically, these compounds target and inhibit the enzymatic activity of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain (ETC).[2][4] This inhibition disrupts the tricarboxylic acid (TCA) cycle and prevents the production of ATP, ultimately leading to fungal cell death.[2][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the in vitro efficacy of this compound. The protocols detailed herein are designed to be self-validating systems, offering robust and reproducible methods to assess the compound's inhibitory effects on its direct target and its broader consequences on cellular health and mitochondrial function.
Mechanism of Action: Targeting the Hub of Cellular Respiration
This compound exerts its biological effect by binding to the quinone reduction site of succinate dehydrogenase, thereby blocking the transfer of electrons from succinate to ubiquinone.[4] This critical interruption in the electron transport chain has cascading effects on cellular metabolism and viability.
Figure 1: Mechanism of action of this compound.
Section 1: Direct Enzyme Inhibition Assays
To directly quantify the inhibitory effect of this compound on its molecular target, a succinate dehydrogenase (Complex II) activity assay is paramount. This assay provides a direct measure of the compound's potency and is a critical first step in evaluating its efficacy.
Principle of the Succinate Dehydrogenase (Complex II) Activity Assay
This colorimetric assay measures the activity of Complex II by monitoring the reduction of a specific dye. Complex II is first immunocaptured from a cell or tissue lysate in a microplate well. The activity of the captured enzyme is then determined by observing the decrease in absorbance of the dye 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the reduction of ubiquinone.[6]
Protocol: Colorimetric Succinate Dehydrogenase (Complex II) Activity Assay
This protocol is adapted from commercially available kits.[6]
Reagents and Materials:
-
Microplate pre-coated with anti-Complex II monoclonal antibody
-
Sample buffer
-
Wash buffer
-
Assay buffer
-
Substrate solution (containing succinate and ubiquinone)
-
DCPIP solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 600 nm
Experimental Workflow:
Figure 3: Workflow for the ATP bioluminescence assay.
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: Add a volume of a commercially available ATP detection reagent equal to the volume of cell culture medium in each well. [7]3. Lysis and Signal Stabilization: Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation for Cell-Based Assays:
| This compound (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max Lysis) | ATP Levels (% of Control) |
| 0 (Vehicle) | 100 | 5 | 100 |
| 0.1 | 95 | 8 | 92 |
| 1 | 80 | 15 | 75 |
| 10 | 55 | 40 | 45 |
| 100 | 20 | 75 | 15 |
| 1000 | 5 | 95 | 5 |
Section 3: Data Interpretation and Best Practices
-
Controls are Critical: For each assay, always include a vehicle control (the solvent used to dissolve this compound), a negative control (untreated cells), and a positive control for cytotoxicity (a known cytotoxic agent).
-
Dose-Response Curves: To determine the efficacy of this compound, it is essential to generate dose-response curves and calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values.
-
Multiplexing Assays: When possible, multiplexing assays can provide a more comprehensive understanding of the compound's effects. For instance, after collecting the supernatant for an LDH assay, the cells remaining in the well can be used for an ATP assay.
-
Statistical Analysis: All experiments should be performed with sufficient biological and technical replicates to ensure statistical significance.
By employing the assays detailed in these application notes, researchers can robustly and accurately determine the in vitro efficacy of this compound, from its direct interaction with succinate dehydrogenase to its ultimate impact on cell viability and mitochondrial function.
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BMG LABTECH. The use of an ATP bioluminescence assay to quantify cell cytotoxicity. [Link]
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Assay Genie. Mitochondrial Complex II Activity Assay Kit (MAES0223). [Link]
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Salin, K., Auer, S. K., Rey, B., Selman, C., & Metcalfe, N. B. (2015). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PMC, 448, 111-120. [Link]
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Dakheel, A., Tliba, O., & Tligui, N. (2020). Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. Cells, 9(12), 2596. [Link]
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Abe, K., Arai, H., Takeda, H., Nakano, I., & Tamura, M. (1990). [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. Rinsho byori. The Japanese journal of clinical pathology, 38(1), 14-18. [Link]
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Jahn, B., & Schwenk, A. (1997). The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. Applied and Environmental Microbiology, 63(8), 3307-3309. [Link]
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Wang, M., Li, P., Li, Z., Zhang, J., & Liu, X. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(48), 13249-13258. [Link]
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University of Texas at Austin. MTT ASSAY. [Link]
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ResearchGate. Measurement of Succinate Dehydrogenase Activity (in vitro) of 12 SDHIs. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]
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Khan, M., Nawaz, M., Khan, S. A., & Khan, A. A. (2020). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 10(1), 1-15. [Link]
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Tringali, C., Malandrino, G., & Spadaro, D. (2004). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. Journal of Agricultural and Food Chemistry, 52(20), 6228-6232. [Link]
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Buronfosse, T., & Mornet, R. (1995). Stereoselective sulfoxidation of the pesticide methiocarb by flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases of rat liver microsomes. Anticholinesterase activity of the two sulfoxide enantiomers. Drug Metabolism and Disposition, 23(9), 947-953. [Link]
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Application Notes and Protocols for the Laboratory Synthesis of Carboxin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxin sulfoxide (CAS 17757-70-9) is an organic compound belonging to the oxathiin class of fungicides.[1][2] It is the primary metabolite and a significant environmental transformation product of Carboxin, a systemic fungicide used for seed treatment to control smut and rust diseases in various crops.[3] Understanding the synthesis of this compound is crucial for metabolic studies, reference standard preparation, and the development of analytical methods for residue analysis in food and environmental samples.[4] This document provides detailed protocols for the laboratory-scale synthesis of this compound via the oxidation of Carboxin, offering insights into the reaction mechanisms, experimental procedures, purification, and characterization of the final product.
Synthesis Overview: The Oxidation of Carboxin
The most direct and common method for the laboratory synthesis of this compound is the selective oxidation of the sulfur atom in the oxathiin ring of Carboxin. This transformation can be achieved using various oxidizing agents, with two of the most effective and widely used being a combination of hydrogen peroxide and glacial acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). Both methods are reliable for the selective oxidation of sulfides to sulfoxides while minimizing over-oxidation to the corresponding sulfone.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Method 1: Oxidation with Hydrogen Peroxide and Glacial Acetic Acid
This method is a "greener" and more cost-effective approach that utilizes readily available reagents.[5] The in-situ formation of peracetic acid from the reaction of hydrogen peroxide and acetic acid provides a controlled oxidizing environment suitable for the selective oxidation of the sulfide.[6]
Protocol: H₂O₂/Acetic Acid Oxidation
Materials:
-
Carboxin (starting material)
-
Glacial Acetic Acid (CH₃COOH)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Carboxin (1.0 eq) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1-1.2 eq) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Method 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly effective and selective oxidizing agent for the conversion of sulfides to sulfoxides.[7] The reaction is typically clean and proceeds under mild conditions.
Protocol: m-CPBA Oxidation
Materials:
-
Carboxin (starting material)
-
meta-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Sulfite Solution (Na₂SO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate/Hexane mixture (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve Carboxin (1.0 eq) in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for another 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
-
Washing: Wash the filtrate with a saturated sodium sulfite solution to quench any excess peroxide, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Purification of this compound
The crude this compound obtained from either method can be purified by recrystallization to yield a white to off-white crystalline solid.
Protocol: Recrystallization
-
Solvent Selection: A mixture of ethanol and water or ethyl acetate and hexane is generally suitable for the recrystallization of this compound. The ideal solvent system should dissolve the compound at an elevated temperature but have low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble component of a mixed solvent system).
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to obtain pure this compound.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | The proton NMR spectrum will show characteristic shifts for the aromatic, oxathiin ring, and methyl protons. The chemical shifts will differ from the starting Carboxin due to the presence of the sulfoxide group. |
| ¹³C NMR | The carbon NMR spectrum will provide evidence of the chemical environment of each carbon atom in the molecule.[9] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (251.30 g/mol ).[9][10] |
| Infrared (IR) Spectroscopy | The IR spectrum should display a strong absorption band characteristic of the S=O bond, typically in the range of 1030-1070 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the final product. A single sharp peak at a different retention time from Carboxin would indicate a pure compound.[4] |
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- 4. 17757-70-9・this compound Standard・037-25011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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Application Notes and Protocols for the Extraction of Carboxin Sulfoxide from Environmental Samples
Introduction: The Environmental Significance of Carboxin Sulfoxide
Carboxin is a systemic fungicide widely used in agriculture for seed treatment to control smut and rust diseases in various crops. Following its application, carboxin is metabolized in plants and degraded in the environment, with this compound being one of its primary and more stable transformation products.[1][2] Due to its potential mobility and persistence, monitoring the levels of this compound in environmental compartments such as soil, water, and plant tissues is crucial for assessing environmental contamination and ensuring food safety. This document provides detailed, validated protocols for the extraction of this compound from these matrices, designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring. The methodologies presented are grounded in established analytical chemistry principles to ensure robustness and reliability.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for developing effective extraction and analytical methods. These properties dictate the choice of extraction solvents, sorbents for cleanup, and chromatographic conditions.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₂H₁₃NO₃S | - |
| Molecular Weight | 251.30 g/mol | Influences chromatographic and mass spectrometric behavior. |
| Appearance | White to off-white solid | Standard is a solid that needs to be dissolved in an appropriate solvent. |
| Water Solubility | Low to moderate | Suggests that liquid-liquid partitioning and reversed-phase solid-phase extraction are viable. |
| Log P (Octanol-Water Partition Coefficient) | Estimated to be lower than carboxin | Indicates a higher polarity than the parent compound, influencing solvent and sorbent selection. |
| Chemical Stability | Stable under neutral conditions | Decomposes in strong acids and bases.[3] |
Part 1: Extraction of this compound from Soil Samples
Principle: This protocol is adapted from the US Environmental Protection Agency (EPA) method for the analysis of carboxin and its metabolites in soil.[1] It employs a solvent extraction with a mixture of acetone and methylene chloride, followed by a cleanup step and analysis by High-Performance Liquid Chromatography (HPLC). The choice of an acetone/methylene chloride mixture is based on its effectiveness in extracting a broad range of pesticide polarities from the complex soil matrix. Acetone aids in wetting the soil and disrupting analyte-soil interactions, while methylene chloride efficiently dissolves the target analytes.
Experimental Protocol: Solvent Extraction for Soil
1. Sample Preparation: 1.1. Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris. 1.2. Homogenize the sieved soil thoroughly.
2. Extraction: 2.1. Weigh 20 g of the homogenized soil into a 250 mL centrifuge tube. 2.2. Add 60 mL of an acetone/methylene chloride (1:1, v/v) extraction solvent. 2.3. Shake vigorously for 2 hours on a mechanical shaker. 2.4. Centrifuge at 3000 rpm for 10 minutes to separate the soil from the extract. 2.5. Carefully decant the supernatant into a flask. 2.6. Repeat the extraction (steps 2.2-2.5) on the soil pellet with a fresh 60 mL portion of the extraction solvent. 2.7. Combine the two supernatants.
3. Cleanup and Concentration: 3.1. Filter the combined extract through anhydrous sodium sulfate to remove residual water. 3.2. Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 35°C. 3.3. Re-dissolve the residue in 5 mL of a suitable solvent for HPLC analysis (e.g., acetonitrile/water mixture). 3.4. Filter the final extract through a 0.45 µm syringe filter into an amber HPLC vial for analysis.
Important Consideration: Carboxin and its sulfoxide are susceptible to photooxidation. All steps should be performed in the dark or using amber glassware to prevent degradation.[1]
Workflow Diagram: Soil Extraction```dot
Caption: QuEChERS Workflow for Plant Tissue Samples.
Part 4: Method Validation and Performance
The reliability of any analytical method hinges on its proper validation. Key performance parameters that should be assessed include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).
Typical Performance Data
The following table provides expected performance characteristics for the described methods based on multi-residue pesticide analysis literature. L[4][5][6][7]aboratories should perform their own validations to determine method performance in their specific matrices.
| Parameter | Soil Extraction | Water (SPE) | Plant (QuEChERS) |
| Typical Recovery | 80-110% | 75-115% | 70-120% |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| LOD (ng/g or ng/mL) | 0.5 - 2.0 | 0.01 - 0.1 | 1.0 - 5.0 |
| LOQ (ng/g or ng/mL) | 1.5 - 6.0 | 0.03 - 0.3 | 3.0 - 15.0 |
Note: LOD and LOQ are highly dependent on the analytical instrumentation used. The values presented are typical for modern LC-MS/MS or GC-MS systems.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the extraction of this compound from soil, water, and plant matrices. The choice of method will depend on the specific environmental sample and the available laboratory instrumentation. Proper method validation is paramount to ensure the generation of high-quality, defensible data for environmental monitoring and food safety applications.
References
- Kamel, A., Qian, Y., Kolbe, E., & Stafford, C. (2010). Development and validation of a multiresidue method for the determination of neonicotinoid and macrocyclic lactone pesticide residues in milk, fruits, and vegetables by ultra-performance liquid chromatography/MS/MS.
- Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. (2019). Foods, 8(11), 549.
- Automated QuEChERS Tips for Analysis of Pesticide Residues in Fruits and Vegetables by GC-MS. (2013). Journal of Agricultural and Food Chemistry, 61(5), 985-995.
- Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. (2014). Chemosphere, 111, 259-265.
- Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. (2023).
- Development and validation of a multi-residue screening method for veterinary drugs, their metabolites and pesticides in meat using liquid chromatography-tandem mass spectrometry. (2015). Food Additives & Contaminants: Part A, 32(5), 686-701.
- Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. (2013). International Journal of Environmental Analytical Chemistry, 93(1), 59-74.
- Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. (2020). International Journal of Environmental Research and Public Health, 17(18), 6638.
- IMPROVED EXTRACTION METHOD FOR PCBs FROM TRANSFORMER OIL USING SULFOXIDE MODIFIED SILICA SPE. (n.d.). Sigma-Aldrich.
- Increasing throughput of the LC-MS analysis of pesticide residues in food. (n.d.). Thermo Fisher Scientific.
- Pesticide Residue Measurement in Commonly Used Vegetables Using the QuEChERS Method. (2021). Pharmacognosy Journal, 13(1).
- Photosensitizing Furocoumarins: Content in Plant Matrices and Kinetics of Supercritical Carbon Dioxide Extraction. (2021). Molecules, 26(11), 3328.
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PubChem. (n.d.). Carboxin. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. (2022). Shimadzu.
- Recent Advances in the Extraction of Bioactive Compounds from Plant Matrices and their Use as Potential Antioxidants for Vegetable oils Enrichment. (2023). Food Chemistry, 429, 136891.
- Supelco. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Carboxin Environmental Chemistry Method - Soil.
- Validation of a multi-residue method for the determination of pesticide residues in apples by gas chromatography. (2006).
- Validation of a Rapid Multiresidue Method for the Determination of Pesticide Residues in Vine Leaves. Comparison of the Results According to the Different Conservation Methods. (2021). Foods, 10(4), 823.
- [Validation study on a rapid multi-residue method for determination of pesticide residues in vegetables and fruits by LC-MS/MS]. (2009). Shokuhin Eiseigaku Zasshi, 50(2), 73-84.
- [Determination of polar pesticide metabolites in aqueous matrices by LC-MS and investigation of occurring m
- [A novel comprehensive strategy for residual pesticide analysis in cannabis flower]. (2018). Agilent Technologies.
- [Comprehensive Pesticide Residue Monitoring in Foods Using QuEChERS, LC-MS-MS, and GCxGC-TOFMS]. (2016). Restek.
- [Middle East Journal of Applied Sciences]. (2022). 12(3), 399-411.
- [Determination of 105 pesticide residues in vegetables by QuEChERS-liquid chromatography-tandem mass spectrometry]. (2017). Journal of Instrumental Analysis, 36(1), 60-67.
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Application Note: Spectroscopic Analysis of Carboxin Sulfoxide by NMR and Mass Spectrometry
Abstract: This document provides a detailed guide for the spectroscopic analysis of Carboxin sulfoxide, a primary metabolite and environmental transformation product of the fungicide Carboxin.[1] We present comprehensive protocols for structural elucidation and quantification using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering both step-by-step methodologies and the scientific rationale behind key experimental choices.
Introduction: The Significance of this compound Analysis
Carboxin is a systemic fungicide widely used in agriculture as a seed treatment to control smut and bunt diseases.[1] Its metabolic and environmental fate is of significant regulatory and scientific interest. Oxidation of the sulfur atom in the oxathiin ring leads to the formation of this compound and subsequently Carboxin sulfone.[1] As the primary metabolite, this compound's detection and quantification are crucial for understanding the persistence, bioaccumulation, and toxicological profile of the parent compound.
Accurate structural confirmation and sensitive quantification demand robust analytical techniques. High-resolution NMR spectroscopy provides definitive structural information, while LC-MS/MS offers exceptional sensitivity and selectivity for trace-level quantification in complex matrices. This application note details field-proven protocols for both techniques, ensuring data integrity and reproducibility.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For this compound, this is the method of choice for quantification in environmental and biological samples. The protocol outlined below utilizes a common pesticide analysis workflow, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by Electrospray Ionization (ESI) MS/MS analysis.[2] ESI is a soft ionization technique suitable for thermally labile molecules, generating a protonated molecular ion [M+H]⁺ that can be fragmented for selective detection.[3]
Overall LC-MS/MS Workflow
The analytical process follows a logical sequence from sample collection to data analysis, ensuring efficiency and minimizing contamination.
Caption: High-level workflow for this compound analysis.
Protocol: Sample Preparation using QuEChERS
The QuEChERS method is a streamlined approach for extracting pesticide residues from food or environmental matrices.[4] It involves an initial extraction with acetonitrile, followed by a cleanup step to remove interfering matrix components.
Materials:
-
Homogenized sample (e.g., spinach, soil)
-
HPLC-grade acetonitrile (ACN)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent
-
50 mL and 2 mL centrifuge tubes
-
High-speed centrifuge
Step-by-Step Protocol:
-
Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl, as per AOAC or EN methods).[2] This step is crucial for separating water from the organic solvent, driving the polar analytes into the acetonitrile layer.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at >3000 rpm for 5 minutes to separate the layers.
-
Cleanup (Dispersive SPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE tube containing MgSO₄ and PSA. The PSA sorbent effectively removes organic acids, fatty acids, and sugars that could interfere with the analysis.[5]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge for 2 minutes to pellet the dSPE sorbent.
-
Final Preparation: Carefully transfer the supernatant into an autosampler vial. The extract is now ready for LC-MS/MS analysis. For some systems, a dilution or solvent exchange may be necessary.
Protocol: Instrumental Analysis (LC-MS/MS)
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The acidic mobile phase promotes protonation of the analyte for positive ion mode ESI.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 2 - 10 µL
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Rationale: this compound contains a basic nitrogen atom in the amide linkage, making it readily protonated in ESI+. MRM provides superior selectivity and sensitivity by monitoring a specific fragmentation reaction (precursor ion → product ion).
Table 1: Proposed MRM Transitions for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Product Ion |
|---|---|---|---|---|
| This compound | 252.1 | 144.1 | 15-25 | Cleavage of the amide bond, loss of aniline (C₆H₅NH₂) |
| This compound | 252.1 | 93.1 | 25-35 | Aniline fragment ion (C₆H₅NH₂) |
Note: Collision energy is instrument-dependent and must be optimized empirically. The first transition (252.1→144.1) is typically used for quantification, while the second can be used for confirmation.
Data Interpretation and Fragmentation
The protonated molecular ion of this compound has an m/z of 252.1 (C₁₂H₁₄NO₃S⁺). Under collision-induced dissociation (CID), the most labile bond is typically the amide C-N bond.[6] Cleavage of this bond is the primary fragmentation pathway, leading to the two major product ions listed in Table 1.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the oxidation at the sulfur atom and verifying the overall molecular structure.
Protocol: NMR Sample Preparation
A high-quality NMR sample is critical for obtaining high-resolution spectra. The key is to dissolve a sufficient amount of the analyte in a deuterated solvent, ensuring the solution is free of particulate matter.[7]
Materials:
-
This compound analytical standard (>98% purity)
-
Deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or a syringe filter
Step-by-Step Protocol:
-
Weighing: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50+ mg for a rapid ¹³C NMR) into a small, clean vial.[7]
-
Dissolution: Add 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is a good choice for its ability to dissolve a wide range of polar compounds.[8] The residual proton signal of the solvent can be used as a secondary chemical shift reference.[9]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or warming may be required.
-
Filtering: To remove any suspended particles that can degrade spectral quality (by affecting magnetic field homogeneity), filter the solution. A simple method is to pass the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.
-
Labeling: Label the NMR tube clearly before inserting it into the spectrometer.
Protocol: NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (as ¹³C is much less sensitive than ¹H)
-
Relaxation Delay (d1): 2 seconds
-
Data Interpretation: Expected Chemical Shifts
While experimental data from an authentic standard is paramount, expected chemical shifts can be predicted based on the molecular structure. The key structural features of this compound are the phenyl amide group, the methyl group on the oxathiin ring, and the methylene groups adjacent to the sulfoxide. The electron-withdrawing nature of the sulfoxide group is expected to shift the signals of adjacent protons (at C2 and C6) downfield compared to the parent Carboxin molecule.[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| Phenyl-H (ortho) | 7.6 - 7.8 | ~124 | Doublet |
| Phenyl-H (meta) | 7.3 - 7.5 | ~129 | Triplet |
| Phenyl-H (para) | 7.0 - 7.2 | ~120 | Triplet |
| Phenyl-C (ipso, amide) | - | ~138 | Quaternary |
| NH | 9.5 - 10.5 | - | Broad singlet |
| C=O (amide) | - | ~165 | Quaternary |
| C5 (vinyl) | - | ~130 | Quaternary |
| C6-CH₃ | 2.1 - 2.3 | ~18 | Singlet |
| C6 (vinyl) | - | ~140 | Quaternary |
| C2-H₂ | 4.3 - 4.6 | ~65 | Multiplet (protons are diastereotopic) |
| C3-H₂ | 3.0 - 3.4 | ~50 | Multiplet (protons are diastereotopic) |
Disclaimer: These are predicted values based on standard chemical shift ranges and substituent effects.[11][12] Actual values must be confirmed by acquiring a spectrum of a certified reference standard.
Conclusion
The robust analytical protocols detailed in this application note provide a comprehensive framework for the analysis of this compound. The LC-MS/MS method, leveraging a QuEChERS sample preparation workflow, offers the high sensitivity and selectivity required for quantitative trace analysis in complex matrices. Concurrently, NMR spectroscopy serves as the gold standard for unambiguous structural confirmation. By explaining the causality behind procedural choices—such as the use of PSA in dSPE to remove acidic interferences or the selection of MRM transitions based on predictable fragmentation—this guide empowers researchers to implement and adapt these methods with confidence, ensuring the generation of high-quality, defensible data.
References
-
Mastovska, K., & Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in molecular biology (Clifton, N.J.), 747, 65–109. [Link]
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Kansal, M., Sanchez, A. C., Dixon, A., Leung, S., & Pike, E. (n.d.). Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC–MS Analysis. Phenomenex Inc.[Link]
-
Lehotay, S. J., & Mastovska, K. (2006). QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods. ResearchGate. [Link]
-
SPEX SamplePrep. (2020, July 31). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis [Video]. YouTube. [Link]
-
AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. SCIEX. [Link]
-
Van Bramer, S. E. (2023, August 29). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 684. [Link]
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Kruve, A., & Lõkov, M. (2012). In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(11), 4769–4776. [Link]
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Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic resonance in chemistry : MRC, 46(10), 957–967. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5. RSC Publishing. [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2006). Electrospray Ionization Tandem Mass Spectral Analysis of Oxidation Products of Precursors of Sulphur Mustards. ResearchGate. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. [Link]
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LibreTexts. (2023, August 29). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts for derivatives 5-8 in dimethyl sulfoxide-d6. ResearchGate. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). HMDB. [Link]
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Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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Patel, N. B., & Shaikh, F. M. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-151. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. pages.chem.oregonstate.edu. [Link]
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Application Note: The Essential Role of Carboxin Sulfoxide as a Reference Standard in Modern Analytical Chemistry
Introduction: The Analytical Imperative for Metabolite Quantification
Carboxin (CAS 5234-68-4) is a widely utilized systemic anilide fungicide, primarily employed as a seed treatment to control fungal diseases such as smut and blight on a variety of crops.[1][2] Its mechanism of action involves the inhibition of the succinate dehydrogenase enzyme within the mitochondrial respiratory chain of fungi.[3] In environmental systems and within treated organisms, Carboxin undergoes metabolic transformation, primarily through oxidation, to form its major metabolites: Carboxin sulfoxide and, subsequently, Carboxin sulfone.[1][4][5]
Due to the potential presence of these metabolites in food and the environment, regulatory bodies worldwide mandate the monitoring of not just the parent compound but also its significant degradation products.[3] This creates a critical analytical need for the accurate and precise quantification of these related substances. The availability of a high-purity, well-characterized this compound (CAS 17757-70-9) reference standard is therefore not merely beneficial but essential for achieving reliable, reproducible, and legally defensible analytical results. This document provides a comprehensive guide to the properties of this compound and its application as a reference standard in chromatographic analysis.
Section 1: Physicochemical Characteristics and Reference Standard Specifications
A reference standard serves as the benchmark against which unknown samples are measured.[6] Its quality and purity are paramount to the validity of any analytical data.[7] this compound reference standards are typically produced under stringent quality management systems, such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories), ensuring their integrity and traceability.[8][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17757-70-9 | [8][10][11] |
| Molecular Formula | C₁₂H₁₃NO₃S | [10][11] |
| Molecular Weight | 251.30 g/mol | [10][11][12] |
| IUPAC Name | 6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | [8][11] |
| Appearance | White to pale brown crystalline powder | [3][10][12] |
| Purity Specification | Typically ≥98% | [12] |
The trustworthiness of an analytical method is built upon the foundation of a reliable reference standard. The Certificate of Analysis (CoA) accompanying the standard is a critical document that provides essential information on purity, identity, storage conditions, and expiration date, which must be carefully reviewed and documented.[13]
Section 2: Synthesis and Characterization of the Reference Material
2.1 Synthesis Pathway: From Fungicide to Metabolite
This compound is not typically synthesized as a primary product but is derived from its parent compound, Carboxin. The synthesis involves a controlled oxidation of the sulfide group in the oxathiin ring of Carboxin to a sulfoxide. This transformation mimics the metabolic pathway observed in biological and environmental systems.
Caption: Fig. 1: Synthesis of this compound.
2.2 Analytical Characterization: A Self-Validating System
To qualify as a reference standard, the synthesized material must undergo rigorous characterization to confirm its identity, purity, and strength. This multi-faceted analytical approach ensures the material is a self-validating system.
-
Identity Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to elucidate the molecular structure and confirm it matches that of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or MS) is the cornerstone for purity analysis.[14][15] The area-percent of the main peak, ideally determined at multiple wavelengths, provides the purity value. This method can also identify and quantify any related impurities, such as unreacted Carboxin or the over-oxidized Carboxin sulfone.
-
Assay (Content): A quantitative assay (e.g., qNMR or mass balance approach) is performed to assign a precise content value to the reference material, accounting for purity and non-volatile components.
Section 3: Protocol for Quantitative Analysis by HPLC-UV
This section details a standard protocol for the quantification of this compound in a sample matrix using an external standard calibration method with HPLC-UV. This method is widely applicable for residue analysis in environmental and agricultural samples.[16][17]
3.1 Principle
The method relies on the chromatographic separation of this compound from other matrix components on a reverse-phase C18 column. Quantification is achieved by comparing the peak area response of the analyte in a sample extract to a calibration curve generated from the certified reference standard.
3.2 Materials and Reagents
-
This compound Reference Standard: Certified purity ≥98% (e.g., LGC Standards, Fujifilm Wako, Sigma-Aldrich).[3][8]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Water: Deionized, >18 MΩ·cm.
-
Sample Matrix: Blank matrix (e.g., untreated grain, soil, or water) for preparing fortified samples and quality controls.
3.3 Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
3.4 Preparation of Standard Solutions
Causality: Preparing accurate standard solutions is the most critical step for quantification. All glassware must be volumetric and calibrated. The solvent used should be the same as the final mobile phase composition to avoid peak distortion.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 2-8°C, protected from light.[12]
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with acetonitrile.
-
Working Calibration Standards (0.1 - 10 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Intermediate Stock Solution with the mobile phase or a solvent mimicking it. A typical range might include 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
3.5 Sample Preparation (General Protocol for Grain)
Causality: The goal of sample preparation is to efficiently extract the analyte from a complex matrix while removing interferences that could affect chromatographic performance or accuracy.
-
Homogenization: Mill a representative portion of the grain sample to a fine powder.
-
Extraction: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Vortex vigorously for 1 minute and shake for 30 minutes.
-
Salting Out (QuEChERS approach): Add appropriate salting-out salts (e.g., MgSO₄, NaCl) to induce phase separation. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive solid-phase extraction (d-SPE) tube containing sorbents like PSA (to remove fatty acids) and C18 (to remove non-polar interferences). Vortex for 30 seconds and centrifuge for 5 minutes.
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
3.6 Chromatographic Conditions
Table 2: Example HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 40% B to 90% B over 10 min, hold for 2 min, return to 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | ~225 nm (verify with standard scan) |
3.7 Data Analysis and Quantification
-
Calibration Curve: Inject the working calibration standards and plot the peak area of this compound against the known concentration for each standard. Perform a linear regression to obtain the equation (y = mx + c) and the coefficient of determination (R²), which should be >0.995.
-
Sample Analysis: Inject the prepared sample extracts.
-
Calculation: Calculate the concentration of this compound in the original sample using the following formula:
Concentration (mg/kg) = (C_hplc × V_final) / W_sample
Where:
-
C_hplc is the concentration (µg/mL) determined from the calibration curve.
-
V_final is the final volume of the sample extract (mL).
-
W_sample is the weight of the initial sample (g).
-
Section 4: Analytical Workflow and Data Management
A robust analytical workflow ensures traceability and data integrity from sample receipt to final reporting.
Caption: Fig. 2: Analytical Workflow.
Section 5: Stability and Storage of the Reference Standard
The integrity of a reference standard is contingent upon its proper storage.[19] Degradation of the standard will lead to systemic underestimation of the analyte in samples.
-
Solid Material: Store the solid this compound standard in a tightly sealed container, protected from light, at the temperature specified on the CoA, typically refrigerated (2-8°C) or frozen (-18°C or below).[9][12]
-
Stock Solutions: Store stock solutions in amber vials at 2-8°C or frozen. The stability of solutions should be verified over time. It is best practice to prepare fresh working solutions daily from a stable stock.[13][19]
-
Handling: Before use, allow the container to equilibrate to ambient temperature before opening to prevent condensation. Avoid repeated freeze-thaw cycles for solutions by aliquoting stock solutions into single-use vials.[19]
Conclusion
The accurate determination of pesticide residues, including key metabolites, is fundamental to ensuring food safety and environmental protection. A high-purity, certified this compound reference standard is an indispensable tool for researchers and analytical chemists. Its proper use in the calibration of analytical instruments and the validation of methods underpins the generation of accurate, reliable, and reproducible data, enabling confident regulatory compliance and scientific research.
References
-
EXTOXNET. CARBOXIN - EXTOXNET PIP. [Link]
-
PubMed. Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. [Link]
-
ResearchGate. Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. [Link]
-
CRM LABSTANDARD. Carboxin-Sulfoxide solution. [Link]
-
PubChem - NIH. Carboxin | C12H13NO2S | CID 21307. [Link]
-
PubChem - NIH. This compound | C12H13NO3S | CID 28749. [Link]
-
ResearchGate. Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. [Link]
-
CRM LABSTANDARD. Carboxin-Sulfoxide solution. [Link]
-
CPAChem. Carboxin-sulfoxide [CAS:17757-70-9]. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
PMC - NIH. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
Scite. Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. [Link]
-
AERU - University of Hertfordshire. Carboxin (Ref: D 735). [Link]
-
ResearchGate. (PDF) Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. [Link]
-
ResearchGate. Simultaneous Determination of Ternary Mixture of Carboxin, Chlorpyrifos, and Tebuconazole Residues in Cabbage Samples Using Three Spectrophotometric Methods. [Link]
-
A Guide to Using Analytical Standards. [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. [Link]
-
Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]
-
ANALYTICAL METHOD SUMMARIES. [Link]
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- 3. 17757-70-9・this compound Standard・037-25011[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pharmtech.com [pharmtech.com]
- 8. Carboxin-sulfoxide | CAS 17757-70-9 | LGC Standards [lgcstandards.com]
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- 10. CAS 17757-70-9: this compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 17757-70-9・this compound Standard・037-25011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Carboxin Sulfoxide in Solution
Welcome to the technical support center for Carboxin sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering stability challenges in solution. As a key metabolite of the fungicide Carboxin, understanding its behavior in solution is critical for accurate and reproducible experimental results. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to empower you to maintain the integrity of your samples.
Section 1: The Chemical Root of Instability: Understanding this compound's Reactivity
This compound is the primary oxidative metabolite of Carboxin.[1] The stability challenges associated with this molecule stem directly from the reactivity of its sulfinyl (>S=O) functional group. Unlike the more stable sulfide (in Carboxin) or sulfone moieties, the sulfoxide group exists in an intermediate oxidation state, making it susceptible to both further oxidation and reduction. This chemical duality is the primary source of instability in experimental solutions.
The primary degradation pathways are:
-
Oxidation: this compound can be oxidized to form Carboxin sulfone, an often more persistent but less fungitoxic metabolite.[1][2] This is a common issue in aerobic or oxidizing environments.
-
Reduction: Under anaerobic or reducing conditions, this compound can be reduced back to its parent compound, Carboxin.[1] This interconversion can significantly confound experimental results, especially in biological systems or soil matrices.
-
Photodegradation: The parent compound, Carboxin, is known to be highly susceptible to rapid degradation in the presence of light, a process that actually forms this compound.[3][4] While the sulfoxide is generally more persistent, light exposure should still be minimized to prevent secondary degradation pathways.
Caption: Key degradation and transformation pathways for this compound.
The following table summarizes the key environmental factors that critically influence the stability of this compound in solution.
| Factor | Impact on this compound Stability | Rationale |
| Oxygen (Atmosphere) | High | Promotes the oxidation of the sulfoxide group to the more stable sulfone form. |
| Reducing Agents / Anaerobic Conditions | High | Can facilitate the reduction of the sulfoxide back to its parent sulfide, Carboxin.[1] |
| Light (UV/Sunlight) | Moderate to High | While the parent compound is more sensitive, light can provide the energy to drive unwanted oxidation or other degradation reactions.[2][3] |
| pH | High | The parent compound is unstable in strongly acidic or alkaline conditions.[3] The sulfoxide moiety can also exhibit instability at pH extremes, catalyzing hydrolysis or other reactions. |
| Temperature | Moderate | Elevated temperatures accelerate the rates of all degradation reactions. Repeated freeze-thaw cycles can also compromise solution integrity.[2] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the handling and analysis of this compound solutions.
Q1: My analysis shows a decreasing concentration of this compound over time, even when stored in the dark. What is the likely cause?
A: This is a classic stability issue. If you observe a loss of the parent peak in your chromatogram, there are two primary suspects: reduction to Carboxin or oxidation to Carboxin sulfone.
-
Look for New Peaks: Check your chromatogram for the appearance of new peaks that correspond to the retention times of authentic Carboxin or Carboxin sulfone standards.
-
Check Your Environment: The most probable cause is an uncontrolled atmosphere. If your solution is not deoxygenated, oxidation to the sulfone is likely. Conversely, if you are working with biological matrices (e.g., cell cultures, soil extracts) that create an anaerobic environment, reduction back to Carboxin is a strong possibility.[1]
Q2: How can I definitively prevent the oxidation to Carboxin sulfone in my aqueous experiments?
A: Preventing oxidation requires stringent control of dissolved oxygen.
-
Use High-Purity Solvents: Start with HPLC-grade or purified water.
-
Degas Your Solvents: Before preparing your solution, thoroughly degas the solvent (water, buffer) by sparging with an inert gas like argon or nitrogen for at least 15-20 minutes. Sonication under vacuum is also an effective method.
-
Work Under an Inert Atmosphere: Prepare your solution in a glove box or use glassware that allows for a continuous blanket of inert gas over the solution's headspace.
-
Consider Antioxidants (Advanced): For long-term experiments, the addition of a mild, non-interfering antioxidant may be tested. However, this must be carefully validated to ensure it does not interfere with your assay.
Q3: I am specifically concerned about the reduction of this compound back to Carboxin. How can I mitigate this?
A: This reductive pathway is particularly prevalent in anaerobic conditions.[1] The key is to maintain a consistent, controlled, and non-reducing environment. The same steps used to prevent oxidation (working under a controlled inert atmosphere of nitrogen or argon) are effective here because they prevent the establishment of an uncontrolled anaerobic environment that might favor reduction. Avoid adding any potential reducing agents to your matrix unless they are a required component of your experiment.
Q4: What are the definitive, gold-standard storage conditions for a this compound stock solution?
A: For maximum long-term stability, follow these guidelines rigorously:
-
Solvent: Use a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO).
-
Temperature: Store stock solutions at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[2]
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]
-
Protection from Light: Store aliquots in amber vials or in a light-blocking container.
-
Container: Use high-quality, tightly sealed vials to prevent moisture ingress.
Q5: My experimental protocol requires a specific pH. How do I choose a buffer that won't degrade the this compound?
A: The parent compound Carboxin is reported to be stable at pH 5 and 7.[2][3] It is prudent to assume a similar stability profile for the sulfoxide.
-
Optimal Range: Aim for a pH between 5.0 and 7.0 .
-
Avoid Extremes: Steer clear of strongly acidic (pH < 4) and strongly alkaline (pH > 8) conditions.
-
Buffer Selection: Use common biological buffers like phosphate or acetate, ensuring the buffer components themselves do not have oxidizing or reducing properties. Always prepare buffers with degassed water.
Caption: Troubleshooting workflow for diagnosing this compound instability.
Section 3: Validated Experimental Protocols
These protocols provide a framework for preparing stable solutions and systematically assessing stability.
Protocol 3.1: Preparation of a Stabilized Aqueous Working Solution
This protocol is designed to minimize both oxidative and reductive degradation in a buffered aqueous solution.
Materials:
-
This compound solid or stock solution in DMSO
-
HPLC-grade water
-
Appropriate buffer salts (e.g., Sodium Phosphate monobasic and dibasic)
-
High-purity Argon or Nitrogen gas with a sparging stone
-
Calibrated pH meter
-
Sterile, amber glass vials with PTFE-lined screw caps
Procedure:
-
Solvent Deoxygenation: Place the required volume of HPLC-grade water in a flask. Sparge with Argon or Nitrogen gas for a minimum of 20 minutes to remove dissolved oxygen.
-
Buffer Preparation: While maintaining a gentle inert gas blanket over the water, add the buffer salts to achieve the desired concentration (e.g., 50 mM).
-
pH Adjustment: Adjust the buffer to the target pH (e.g., 6.5) using small amounts of acid or base. Ensure the pH meter is calibrated.
-
Compound Addition: If starting from a solid, weigh the this compound and dissolve it directly in the degassed buffer. If using a DMSO stock, ensure the final DMSO concentration is low (typically <1%) to prevent solvent effects. Add the stock solution dropwise while gently stirring.
-
Final Steps: Immediately aliquot the final solution into the amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly with the cap.
-
Storage: Store at 2-8°C for short-term use (prepared fresh daily is best) or at -20°C/-80°C for longer-term storage.
Protocol 3.2: Framework for a Forced Degradation (Stress Testing) Study
This study will help you understand how your specific formulation of this compound behaves under harsh conditions, confirming its primary degradation pathways.
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Preparation: Prepare a solution of this compound at a known concentration in your experimental matrix (e.g., the buffered solution from Protocol 3.1).
-
Stress Conditions: Aliquot this solution into separate, clearly labeled containers for each stress condition:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate at 60°C in a light-protected oven.
-
Photolytic Stress: Expose to a calibrated UV light source.
-
Control: Keep one aliquot at room temperature, protected from light.
-
-
Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), take a sample from each condition. Quench the reaction if necessary (e.g., neutralize the acid/base samples).
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method that can resolve this compound from its potential degradants (Carboxin, Carboxin sulfone, etc.).[5][6]
-
Data Interpretation: Calculate the percentage of this compound remaining and the relative percentage of each new peak that appears. This will reveal which conditions cause the most significant degradation and the identity of the resulting products.
References
-
Food and Agriculture Organization of the United Nations (FAO). Degradation of carboxin and oxycarboxin in different soils. AGRIS. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
Isidori, M., et al. (2012). Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. ResearchGate. [Link]
-
Naidu, N.V.S., et al. Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. ResearchGate. [Link]
-
Naidu, N.V.S., et al. Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. Scite. [Link]
-
National Center for Biotechnology Information. Carboxin. PubChem Compound Summary for CID 21307. [Link]
-
Isidori, M., et al. (2005). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. PubMed. [Link]
-
U.S. Environmental Protection Agency. Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin. Regulations.gov. [Link]
-
Isidori, M., et al. (2005). Phototransformation of Carboxin in Water. Toxicity of the Pesticide and Its Sulfoxide to Aquatic Organisms. ResearchGate. [Link]
-
Naidu, N.V.S., et al. (2012). Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. ResearchGate. [Link]
-
Prapamontol, T., et al. (2007). Optimization Method for Determination of Carbofuran and Carboxin Residues in Cabbages by SPE and HPLC-UV. ThaiScience. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
Technical Support Center: Overcoming Solubility Issues of Carboxin Sulfoxide in Aqueous Media
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with Carboxin sulfoxide. This document serves as a centralized resource, moving beyond simple protocols to explain the fundamental principles behind various solubilization strategies. Our goal is to provide you with the expertise to not only solve immediate experimental hurdles but also to rationally design formulation strategies for your future work.
Part 1: Foundational Knowledge & FAQs
This section establishes the core challenges and physicochemical properties of this compound, which dictate the appropriate troubleshooting path.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a frequent experimental issue? this compound (C₁₂H₁₃NO₃S, MW: 251.3 g/mol ) is a primary metabolite of the fungicide Carboxin.[1][2][3] Its chemical structure lends it to be a white to off-white crystalline solid with relatively low solubility in water.[1][2] This poor aqueous solubility is a significant barrier in experimental biology and drug development, as it can lead to compound precipitation in stock solutions or assay media, resulting in inaccurate concentration measurements, underestimated biological effects, and poor reproducibility.
Q2: What are the critical physicochemical properties of this compound that I must consider? Understanding the inherent properties of a compound is the cornerstone of designing an effective solubilization strategy. While some experimental data for this compound is not readily published, we can infer key characteristics and utilize data from its parent compound, Carboxin.
| Property | Value / Observation | Implication for Aqueous Solubility |
| Molecular Weight | 251.3 g/mol [1][3] | Standard molecular weight for a small molecule. |
| Appearance | White to Off-White Crystalline Solid[1][2] | The energy of the crystal lattice must be overcome for dissolution, often correlating with lower solubility. |
| LogP (Carboxin) | 2.17[4] | The parent compound is moderately lipophilic. The sulfoxide metabolite is expected to be more polar, but may still retain significant hydrophobic character. |
| pKa (Predicted) | 12.73 ± 0.70[1] | The molecule is predicted to be very weakly acidic, suggesting that pH adjustments in the physiological range (pH 1-8) are unlikely to significantly increase solubility via ionization. |
| Aqueous Solubility | Characterized as low or poorly soluble.[2][5] | Direct dissolution in neutral aqueous buffers (e.g., PBS) is expected to be minimal and insufficient for most experimental needs. |
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic, problem-oriented approach to resolving solubility failures, complete with step-by-step protocols grounded in scientific principles.
Primary Issue: this compound powder fails to dissolve or precipitates in my aqueous experimental buffer.
This is the most common starting point for frustration. The workflow below outlines a logical progression of strategies to address this challenge.
Caption: Logical workflow for addressing this compound solubility.
Solution 1: The Co-Solvent Approach (Recommended First Step)
-
Expertise & Experience (The "Why"): This is the most direct method to solubilize a poorly water-soluble compound. A water-miscible organic solvent, like Dimethyl Sulfoxide (DMSO), disrupts the hydrogen-bonding network of water, reducing the polarity of the solvent system and creating a more favorable environment for the compound to dissolve.[] The strategy is to create a highly concentrated stock solution in the organic solvent, which can then be diluted to a working concentration in your aqueous medium.
-
Trustworthiness (Self-Validation): The critical control in this method is the final concentration of the co-solvent in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or artifacts.[7][8][9] Always include a "vehicle control" in your experiments, which contains the same final concentration of the co-solvent as your test samples, to ensure that any observed effects are due to the compound and not the solvent.
-
Preparation: Accurately weigh 2.51 mg of this compound and place it in a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary. Ensure the final solution is clear and particulate-free.
-
Dilution: For a final experimental concentration of 10 µM, perform a 1:1000 dilution of the stock solution into your aqueous buffer (e.g., add 1 µL of the 10 mM stock to 999 µL of buffer). This results in a final DMSO concentration of 0.1%.
Solution 2: Surfactant-Mediated Solubilization
-
Expertise & Experience (The "Why"): If precipitation occurs upon dilution of a co-solvent stock, surfactants can be employed. Surfactants are amphiphilic molecules that, above their Critical Micelle Concentration (CMC), self-assemble into micelles.[10] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively creating a nano-sized carrier system that is dispersible in the aqueous medium.[11][12] Non-ionic surfactants like Tween® 80 are often preferred for biological applications due to their lower toxicity profile.[13]
-
Trustworthiness (Self-Validation): The key to this method is ensuring the surfactant concentration in your final buffer is above its CMC . For Tween® 80, the CMC is approximately 0.015 mM (~0.002% w/v).[14] Using a concentration well above this (e.g., 0.1%) ensures the presence of micelles for drug encapsulation. A vehicle control containing the surfactant at the final concentration is mandatory.
-
Buffer Preparation: Prepare your desired aqueous buffer. Add Tween® 80 to a final concentration of 0.1% (w/v). For example, add 100 µL of a 10% Tween® 80 stock to 9.9 mL of buffer. Mix gently to avoid excessive foaming.
-
Stock Preparation: Prepare a concentrated stock of this compound in a minimal amount of a suitable co-solvent like ethanol or DMSO as described in Solution 1.
-
Dilution & Encapsulation: While vortexing the surfactant-containing buffer, slowly add the required volume of the drug stock solution dropwise. The agitation facilitates the partitioning of the drug from the co-solvent into the hydrophobic micelle cores.
-
Verification: The final solution should be clear and stable.
Solution 3: Cyclodextrin Inclusion Complexation
-
Expertise & Experience (The "Why"): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form "inclusion complexes" by encapsulating a poorly soluble "guest" molecule (like this compound) within their cavity.[16] This host-guest complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical research due to its high aqueous solubility and excellent safety profile.[19]
-
Trustworthiness (Self-Validation): The most rigorous way to validate this approach is through a Phase Solubility Study . This experiment determines the stoichiometry of the complex (usually 1:1) and the binding constant. A plot of drug solubility versus cyclodextrin concentration should yield a straight line (AL-type diagram), confirming the formation of a soluble complex.[20]
-
Prepare Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15 mM).
-
Add Excess Drug: Add an excess amount of this compound powder to small, fixed-volume aliquots of each HP-β-CD solution. Ensure undissolved solid remains visible in each vial.
-
Equilibrate: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 48-72 hours to allow the system to reach equilibrium.
-
Sample Preparation: After equilibration, centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.
-
Quantification: Dilute the filtrate appropriately and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the measured solubility of this compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting plot will guide you to the optimal HP-β-CD concentration needed to achieve your target drug concentration.
References
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- Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
- Vertex AI Search. PH correction: Significance and symbolism.
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- Vertex AI Search. Techniques to Enhance Drug Solubility - Labinsights.
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- 3. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]
- 5. Carboxin | 5234-68-4 [chemicalbook.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globaljournals.org [globaljournals.org]
- 15. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Carboxin and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Carboxin and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. As Senior Application Scientists, we understand that robust and reliable analytical methods are critical for accurate quantification and data integrity. This center is structured to address the specific challenges you may encounter when separating the systemic fungicide Carboxin from its primary, more polar metabolite, Carboxin sulfoxide.
The Analytical Challenge
Carboxin is a systemic fungicide belonging to the oxathiin carboxamide class.[1] In environmental and biological systems, it undergoes metabolic transformation, primarily through oxidation of the sulfur atom. This process converts the relatively nonpolar parent compound, Carboxin, into more polar metabolites, such as this compound and subsequently Carboxin sulfone (also known as Oxycarboxin).
The significant difference in polarity between Carboxin and its sulfoxide metabolite presents a classic challenge in reversed-phase HPLC. Achieving sharp, symmetrical peaks and baseline resolution for compounds with disparate polarities in a single run requires careful method optimization. This guide provides the causal explanations and systematic solutions to overcome these challenges.
Metabolic Pathway of Carboxin
The primary metabolic conversion involves the oxidation of the sulfide group in Carboxin to a sulfoxide. This transformation significantly increases the polarity of the molecule.
Caption: Metabolic oxidation of Carboxin to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Category 1: Poor Resolution and Peak Shape
Question: My Carboxin and this compound peaks are co-eluting or poorly resolved. How can I improve their separation?
Answer: Poor resolution between a parent compound and its more polar metabolite in reversed-phase HPLC is typically a result of insufficient differential retention, which is primarily controlled by the mobile phase composition.
-
Causality: In reversed-phase chromatography, decreasing the percentage of the organic solvent (the "strong" solvent, like acetonitrile or methanol) in the mobile phase increases the retention time of analytes, particularly for less polar compounds like Carboxin. Because this compound is more polar, it will elute earlier. To improve their separation, you need to fine-tune the mobile phase strength to increase the retention of Carboxin while not excessively retaining it, allowing sufficient time for the sulfoxide to separate.
-
Troubleshooting Protocol:
-
Switch to Gradient Elution: An isocratic elution is often insufficient for separating compounds with different polarities. A gradient program, which starts with a higher percentage of the aqueous phase (weaker solvent) and gradually increases the organic phase (stronger solvent), is highly recommended. This allows for the elution of the polar sulfoxide early in the run, followed by the elution of the parent Carboxin as the solvent strength increases.
-
Optimize the Gradient Slope: If you are already using a gradient, the slope may be too steep. A shallower gradient provides more time for the differential partitioning of the analytes between the mobile and stationary phases, thus improving resolution. Try decreasing the rate of organic solvent increase (e.g., from a 5% to a 2% increase per minute).
-
Evaluate Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. They offer different selectivities due to different solvent properties. If you are using acetonitrile and resolution is poor, switching to methanol (or vice-versa) can alter the elution order or improve the separation between critical pairs.
-
Lower the Initial Organic Content: Starting the gradient with a lower percentage of organic solvent will increase the retention of both compounds, potentially enhancing the separation between them.
-
Question: The peak for this compound is broad and tailing, while the Carboxin peak looks sharp. What is causing this and how can I fix it?
Answer: Peak tailing for polar, basic, or acidic compounds in reversed-phase HPLC is a classic sign of undesirable secondary interactions with the stationary phase, most commonly with residual silanol groups on the silica backbone of the column.[2] The polar sulfoxide group is particularly susceptible to these interactions.
-
Causality: The silica surface of C18 columns can have free silanol groups (Si-OH) that are acidic and can interact with polar functional groups on analytes through hydrogen bonding. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak shape.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing and solving peak tailing.
-
Solutions in Detail:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns manufactured with high-purity silica and proprietary end-capping techniques have a much lower concentration of active silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Lower the Mobile Phase pH: Adding an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically to a pH between 2.5 and 3.5) will protonate the silanol groups, rendering them less active for secondary interactions. A concentration of 0.1% formic acid is a common and effective starting point.[2]
-
Increase Buffer Strength: Using a buffer (e.g., 10-25 mM ammonium formate or ammonium acetate) helps maintain a constant pH and can also help mask residual silanols, leading to improved peak symmetry.[2]
-
Category 2: Retention Time Instability
Question: My retention times are drifting or are inconsistent from one injection to the next. What are the likely causes?
Answer: Unstable retention times are a common issue in HPLC and can point to several problems related to the system's hardware or the mobile phase preparation.[3] It is crucial to address this to ensure reliable compound identification and quantification.
-
Causality: Consistent retention times rely on a stable chromatographic system, meaning a constant mobile phase composition, a steady flow rate, and a consistent column temperature. Any deviation in these parameters will affect the analyte's partitioning and, consequently, its elution time.
-
Systematic Troubleshooting Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase. Insufficient equilibration is a frequent cause of retention time drift at the beginning of a sequence.[3]
-
Mobile Phase Preparation:
-
Degassing: Ensure the mobile phase is adequately degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[4]
-
Compositional Accuracy: If you are manually mixing mobile phases, use graduated cylinders for accuracy. For online mixing systems, ensure the proportioning valve is functioning correctly.[5]
-
Evaporation: Keep solvent reservoirs covered to prevent the evaporation of the more volatile organic component, which would change the mobile phase composition over time.[6]
-
-
System Leaks: Check all fittings for any signs of leaks, especially between the pump and the injector, and between the column and the detector. A small leak can cause significant fluctuations in backpressure and flow rate.
-
Column Temperature: Operate with a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention times to shift, especially for sensitive separations.[3]
-
Pump Performance: Listen for unusual noises from the pump and check for salt buildup around the pump seals, which might indicate a need for maintenance.[3]
-
Core Experimental Protocols & Data
To provide a practical starting point, we have outlined a generic HPLC method and summarized key analyte properties.
Analyte Physicochemical Properties
Understanding the properties of your analytes is fundamental to method development.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Polarity | Notes |
| Carboxin | C₁₂H₁₃NO₂S | 235.30[7] | Less Polar | Parent compound. |
| This compound | C₁₂H₁₃NO₃S | 251.30[8][9] | More Polar | Primary oxidation metabolite.[8] |
Protocol 1: Recommended Starting HPLC Method
This method serves as a robust starting point for separating Carboxin and this compound. Optimization will likely be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm[10] |
| Sample Solvent | Dissolve samples in the initial mobile phase composition (e.g., 75:25 Water:Acetonitrile) to ensure good peak shape.[6] |
Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 15.0 | 25 | 75 |
| 17.0 | 25 | 75 |
| 17.1 | 75 | 25 |
| 22.0 | 75 | 25 |
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- Li, H., et al. (2023). Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. Science of The Total Environment.
- BenchChem. (n.d.). Carboxin: A Powerful Tool for Probing Fungal Genetics and Succinate Dehydrogenase Function.
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- Choung, M.-G. (n.d.). Determination of Oxycarboxin Residues in Agricultural Commodities Using HPLC-UVD/MS. Korean Journal of Environmental.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). Carboxin. National Center for Biotechnology Information.
- FUJIFILM Wako Pure Chemical Corporation. (n.d.). This compound Standard.
- Thai Journal of Science and Technology. (2014). Optimization Method for Determination of Carbofuran and Carboxin Residues in Cabbages by SPE and HPLC-UV.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 17757-70-9・this compound Standard・037-25011[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. thaiscience.info [thaiscience.info]
Technical Support Center: Troubleshooting Carboxin Sulfoxide Extraction Efficiency
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analysis of Carboxin sulfoxide. This compound is the primary metabolite of the fungicide Carboxin and is of significant interest in environmental and food safety testing.[1][2] Its increased polarity compared to the parent compound presents unique challenges in achieving efficient and reproducible extraction from complex matrices.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based solutions to common problems encountered during the extraction of this compound, moving from general issues of low recovery to more nuanced challenges like matrix effects and analyte instability.
Troubleshooting Guide: A Problem-Solution Approach
Q1: Why is my recovery of this compound consistently low?
Low recovery is the most frequent issue in analyte extraction. For this compound, this often stems from a mismatch between its chemical properties and the chosen extraction parameters. The sulfoxide group significantly increases the molecule's polarity compared to the parent Carboxin, a critical factor in method design.[1]
1. Inappropriate Solvent Polarity:
-
The Science: this compound's polarity (XLogP3 ≈ 0.6) dictates its preference for more polar solvents.[1] Using a solvent system that is too non-polar, such as pure hexane or dichloromethane, will fail to efficiently partition the analyte from an aqueous or solid matrix into the extraction solvent.
-
Solution Path:
-
Increase Solvent Polarity: For Liquid-Liquid Extractions (LLE), switch to or increase the proportion of moderately polar, water-immiscible solvents like ethyl acetate. For Solid-Phase Extraction (SPE), ensure the elution solvent is strong enough to desorb the analyte from the sorbent.[3][4]
-
Employ Acetonitrile: Acetonitrile is an excellent choice for extracting polar to moderately polar pesticides and is the cornerstone of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[5] It is fully miscible with water, enabling efficient extraction from high-moisture samples, followed by a "salting-out" step to induce phase separation.[6]
-
2. Incorrect pH during Liquid-Liquid Extraction (LLE):
-
The Science: this compound has a predicted pKa of ~12.7, indicating it is a very weak acid and will remain in its neutral form across a wide pH range.[7] However, the pH of the sample can influence the solubility of matrix components, which can indirectly affect extraction by trapping or adsorbing the analyte.
-
Solution Path:
-
Maintain Neutral pH: For most matrices, maintaining a pH between 5 and 7 is a safe starting point. This prevents the potential hydrolysis of other sample components that could interfere with the extraction.
-
Buffered QuEChERS: Adopt a buffered QuEChERS protocol, such as AOAC 2007.01 or EN 15662. These methods use buffer salts (e.g., citrate buffer) to control the pH during extraction, ensuring consistency and improving the recovery of a wide range of pesticides.[6]
-
3. Suboptimal Solid-Phase Extraction (SPE) Protocol:
-
The Science: SPE relies on carefully balanced interactions between the analyte, the sorbent, and the solvents. If this compound fails to retain on the column during loading or elutes prematurely during the wash step, recovery will be poor.[8]
-
Solution Path:
-
Sorbent Selection: For a polar compound like this compound, a reversed-phase (e.g., C18, C8) sorbent is appropriate. However, if the analyte is breaking through, consider a sorbent with a different retention mechanism, such as a mixed-mode or polymeric sorbent that offers enhanced retention for polar compounds.[3]
-
Optimize Loading & Washing: Ensure the sample is loaded under aqueous conditions to maximize retention on a reversed-phase sorbent. The wash solvent must be weak enough to remove interferences without eluting the analyte (e.g., 5-10% methanol in water).
-
Optimize Elution: The elution solvent must be strong enough to desorb the analyte. Start with methanol or acetonitrile. If recovery is still low, a small addition of a modifier like acetone may improve results.[4][9]
-
This diagram outlines a logical decision-making process for addressing low analyte recovery.
Caption: Decision tree for troubleshooting low this compound recovery.
Q2: I see high variability and poor reproducibility in my results. What's the cause?
Inconsistent results often point to variations in the sample preparation process. Every step, from sample homogenization to the final extract handling, must be precisely controlled.
1. Inadequate Sample Homogenization:
-
The Science: Pesticide residues are often not uniformly distributed within a sample matrix (e.g., soil, plant tissue). If the analytical sub-sample is not representative of the whole, results will be highly variable.
-
Solution Path:
-
Thorough Homogenization: For solid samples, use a high-speed blender or grinder, potentially with dry ice to keep the sample frozen and prevent analyte degradation.[10][11] For soil samples, sieve to remove large particles and mix thoroughly.
-
Consistent Sub-sampling: After homogenization, take the analytical portion immediately. If the sample is allowed to settle, stratification can occur.[11]
-
2. Inconsistent Extraction Time and Technique:
-
The Science: The extraction process is an equilibrium-driven partitioning of the analyte between the sample matrix and the solvent. Insufficient or inconsistent shaking/vortexing time will lead to incomplete and variable extraction.
-
Solution Path:
-
Standardize Shaking: Use a mechanical shaker for a fixed duration (e.g., 1-2 minutes for QuEChERS) to ensure every sample receives the same energy input.[11] Manual shaking is notoriously difficult to reproduce.
-
Verify pH Post-Buffering: If using a buffered extraction, spot-check the pH of the aqueous phase after adding buffer salts to ensure it is within the target range for every batch.
-
3. Lack of an Internal Standard:
-
The Science: An internal standard (IS) is a compound with similar chemical properties to the analyte, added at a known concentration to every sample before extraction. The IS compensates for analyte loss during sample preparation and for variations in instrument response. Without an IS, any minor loss or variation will directly translate into poor reproducibility.
-
Solution Path:
-
Implement an Internal Standard: Choose an appropriate IS, ideally a stable isotope-labeled version of this compound. If unavailable, select a compound with similar polarity, pKa, and chromatographic behavior. Add the IS to the sample at the very beginning of the workflow.
-
Q3: How can I identify and mitigate matrix effects in my LC-MS analysis?
Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-extracted matrix components that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[12][13]
1. Identifying Matrix Effects:
-
The Science: Matrix effects are assessed by comparing the analyte's signal response in a pure solvent standard to its response in a matrix extract spiked with the same concentration of analyte. A significant difference indicates the presence of matrix effects.[14]
-
Solution Path:
-
Post-Extraction Spike Experiment: Prepare three sets of samples: (A) Analyte standard in pure solvent, (B) a blank matrix extract, and (C) the blank matrix extract spiked with the analyte standard (at the same concentration as A). Inject all three and calculate the matrix effect (ME) as: ME (%) = (Peak Area in C / Peak Area in A) * 100.
-
ME < 100% indicates signal suppression.
-
ME > 100% indicates signal enhancement.
-
-
2. Mitigating Matrix Effects:
-
The Science: Mitigation strategies aim to either remove the interfering matrix components or compensate for their effect on the analyte signal.
-
Solution Path:
-
Improve Sample Cleanup: The most effective approach is to remove the interferences. For QuEChERS extracts, this is done via dispersive SPE (dSPE).
-
dSPE Sorbent Selection: Use a combination of sorbents tailored to your matrix. Primary Secondary Amine (PSA) removes organic acids and sugars, C18 removes non-polar interferences like lipids, and Graphitized Carbon Black (GCB) removes pigments like chlorophyll. Caution: GCB can retain planar analytes; test for this compound recovery before use.
-
-
Dilute the Extract: Simple dilution of the final extract can significantly reduce the concentration of matrix components, thereby lessening their impact on ionization.[15] A 5x or 10x dilution is a common starting point, but be mindful of the resulting loss in sensitivity.
-
Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the full extraction and cleanup procedure. This ensures that the standards and the samples experience the same matrix effects, allowing for accurate quantification.[16]
-
| Sorbent | Target Interferences Removed | Potential Issues |
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, anthocyanin pigments | --- |
| C18 (Octadecylsilane) | Non-polar compounds, lipids, sterols | May retain non-polar analytes |
| GCB (Graphitized Carbon Black) | Pigments (chlorophyll, carotenoids), sterols | Can adsorb planar molecules. Test recovery. |
| Z-Sep/Z-Sep+ | Lipids, pigments (alternative to GCB/PSA/C18) | Proprietary sorbents, may be more costly |
This diagram illustrates the process of diagnosing and addressing matrix effects.
Sources
- 1. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. agilent.com [agilent.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Carboxin Sulfoxide During Sample Preparation
Welcome to the Technical Support Center for the analysis of Carboxin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on minimizing the degradation of Carboxin sulfoxide during sample preparation. Our goal is to ensure the scientific integrity of your results by explaining the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a primary metabolite of Carboxin, a widely used systemic fungicide.[1][2] Accurate quantification of both Carboxin and this compound is often required for residue analysis in environmental and biological samples. The primary concern is the inherent chemical instability of this compound, which can be further oxidized to Carboxin sulfone. This degradation can lead to an underestimation of this compound levels and an overestimation of its degradation products, compromising the accuracy of residue assessments.
Q2: What are the main factors that can cause the degradation of this compound during sample preparation?
Several factors can contribute to the degradation of this compound:
-
Oxidation: The sulfoxide functional group is susceptible to oxidation, leading to the formation of Carboxin sulfone. This can be triggered by oxidizing agents present in the sample matrix or introduced during the analytical process.
-
pH: Extreme pH conditions, particularly strong acids and alkalis, can affect the stability of both Carboxin and its sulfoxide metabolite.[1]
-
Light: Carboxin itself is known to be susceptible to photolysis, which leads to the formation of this compound.[1][3] While the direct impact of light on this compound stability is less documented, it is prudent to minimize light exposure throughout the sample preparation process as a general good laboratory practice.
-
Temperature: Elevated temperatures can accelerate chemical reactions, including degradation pathways.[4] Proper temperature control during sample storage, extraction, and analysis is crucial.
Q3: What are the ideal storage conditions for samples containing this compound?
To maintain the integrity of this compound in your samples, adhere to the following storage guidelines:
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: ≤ -18°C (ideally -80°C) Short-term: 2-10°C | Freezing minimizes metabolic activity and chemical degradation.[4][5] Refrigeration is suitable for temporary storage. |
| Light | Store samples in amber vials or wrapped in aluminum foil. | Protects from light-induced degradation.[3] |
| Container | Use tightly sealed, inert containers (e.g., glass or polypropylene). | Prevents contamination and volatilization. |
Regulatory guidelines suggest that if samples are frozen within 24 hours of collection and analyzed within 30 days, separate storage stability data may not be required, provided the residues are not volatile or labile.[5]
Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low recovery of this compound in my analytical results.
Q: I'm consistently observing lower than expected concentrations of this compound. What could be the cause and how can I fix it?
A: Low recovery of this compound is a common problem and can stem from several stages of your workflow. Here’s a systematic approach to troubleshooting:
Diagram: Troubleshooting Low Recovery of this compound
Caption: The oxidative degradation pathway of Carboxin.
To address this, consider the following:
-
Protect from Oxidizing Agents: Be mindful of any potential oxidizing agents in your reagents or sample matrix.
-
Implement Antioxidant Use: As mentioned previously, adding an antioxidant like ascorbic acid to your extraction solvent is a key strategy to prevent this unwanted oxidation.
-
Control Temperature: Perform extraction and cleanup steps at reduced temperatures (e.g., on an ice bath) to slow down the rate of oxidation. [6]* Minimize Processing Time: Streamline your sample preparation workflow to reduce the time samples are exposed to potentially degrading conditions.
Recommended Protocol for Sample Preparation
This protocol provides a general framework for the extraction of Carboxin and this compound from a solid matrix (e.g., soil, plant tissue). It is essential to validate this method for your specific matrix.
Materials:
-
Homogenized sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ascorbic acid (optional)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile (if using an antioxidant, prepare a fresh solution of acetonitrile with 0.1% w/v ascorbic acid).
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt clumps.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean tube.
-
Cleanup (d-SPE):
-
To the supernatant, add an appropriate amount of d-SPE sorbent (e.g., a mixture of PSA and C18) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
-
Second Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and evaporate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., methanol/water mixture).
-
-
Analysis: Analyze the final extract using a validated chromatographic method (e.g., LC-MS/MS).
By implementing these best practices and troubleshooting strategies, you can significantly minimize the degradation of this compound, leading to more accurate and reliable analytical results.
References
- BenchChem. (2025). Carboxin Stability and Storage: A Technical Support Resource.
- Pesticide Registration Toolkit. Storage stability of residues.
- University of Hertfordshire. Carboxin (Ref: D 735). AERU.
- ACS GCI Pharmaceutical Roundtable.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21307, Carboxin. PubChem.
- National Institutes of Health. (2023). Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS.
- ResearchGate. (2012).
- ResearchGate. (2025).
- Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.
- Metabolomics Core Facility. (n.d.). Guide to sample cleanup and storage.
- University of Michigan. (n.d.). Metabolomics Study Design – Sample Handling & Storage.
Sources
- 1. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C12H13NO3S | CID 28749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Storage stability of residues | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
Addressing matrix effects in the analysis of Carboxin sulfoxide.
<_steps> I have completed the initial Google searches and gathered a significant amount of information regarding Carboxin sulfoxide, matrix effects in LC-MS/MS analysis, troubleshooting techniques, sample preparation methods like QuEChERS, the use of internal standards, and relevant regulatory guidelines such as SANTE and US EPA.
The search results provide a solid foundation for creating the technical support center content. I have information on:
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The chemical nature of this compound.
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The common analytical technique used for its detection (LC-MS/MS).
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The definition and impact of matrix effects (ion suppression and enhancement).
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Widely accepted sample preparation procedures (QuEChERS) to minimize matrix effects.
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The importance and application of stable isotope-labeled internal standards for accurate quantification.
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Method validation guidelines from reputable sources (SANTE, US EPA).
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General troubleshooting tips for LC-MS/MS analysis.
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Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific analyte, with a focus on overcoming the prevalent challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Addressing Matrix Effects in this compound Analysis
This section provides solutions to specific issues you may encounter during the analysis of this compound.
Problem 1: I am observing significant ion suppression for this compound, leading to poor sensitivity and inaccurate quantification. What are the likely causes and how can I fix this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This leads to a decreased signal intensity and can severely compromise the accuracy of your results.
Immediate Troubleshooting Steps:
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Dilute the Sample: A straightforward initial step is to dilute your sample extract. This reduces the concentration of interfering matrix components. While this may also dilute your analyte, the reduction in ion suppression can sometimes lead to a net increase in signal-to-noise ratio.[2]
-
Optimize Chromatographic Separation: Ensure that your LC method provides adequate separation between this compound and the matrix components. Adjusting the gradient profile or trying a different column chemistry can help to chromatographically resolve the analyte from the interfering compounds.
-
Check and Clean the Ion Source: Matrix components can contaminate the ion source of your mass spectrometer over time, leading to a general decrease in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
In-depth Solutions:
-
Implement a Robust Sample Preparation Protocol: The most effective way to combat matrix effects is to remove the interfering components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis, including this compound.[3][4][5]
Experimental Protocol: Modified QuEChERS for this compound Extraction
-
Homogenization: Weigh 10 g of your homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a mixture of sorbents. For this compound analysis in many matrices, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is effective.[4]
-
Final Centrifugation and Analysis: Vortex the d-SPE tube for 30 seconds and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow.
-
-
Utilize Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through sample cleanup, prepare your calibration standards in a blank matrix extract that is free of this compound.[6][7] This ensures that the standards and samples experience similar levels of ion suppression or enhancement, leading to more accurate quantification.
Problem 2: My results for this compound are inconsistent across different sample batches, even after using the QuEChERS method. What could be causing this variability?
Answer:
Inconsistent results often point to a lack of proper internal standardization. While matrix-matched calibration can account for consistent matrix effects, it cannot correct for variations in extraction efficiency or instrumental response between samples.
Solution: Employ a Stable Isotope-Labeled Internal Standard
The gold standard for correcting for such variability is the use of a stable isotope-labeled (SIL) internal standard.[8][9][10] A SIL internal standard for this compound (e.g., this compound-d5) is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium).
Why SIL Internal Standards are Effective:
-
Co-elution: The SIL internal standard will co-elute with the native this compound.
-
Similar Behavior: It will behave identically during sample preparation (extraction, cleanup) and ionization in the mass spectrometer.
-
Correction for Variability: Any loss of analyte during sample processing or any fluctuation in instrument response will affect both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly precise and accurate quantification.
Experimental Protocol: Incorporating a SIL Internal Standard
-
Spiking: Add a known concentration of the SIL internal standard to all samples, blanks, and calibration standards at the beginning of the sample preparation process.
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of this compound in your samples is then determined from this calibration curve using the measured peak area ratio.
Caption: Principle of Stable Isotope-Labeled Internal Standard.
Frequently Asked Questions (FAQs)
Q1: What exactly is the matrix effect?
A1: The matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[11][12] It can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal). These effects are a major source of error in quantitative LC-MS/MS analysis.
Q2: How do I know if I have a matrix effect?
A2: You can quantitatively assess the matrix effect by comparing the peak area of an analyte in a standard solution prepared in a clean solvent to the peak area of the same concentration of analyte spiked into a blank matrix extract after the sample preparation process. A significant difference in peak areas indicates the presence of a matrix effect. According to guidelines like SANTE/11312/2021, matrix effects should be evaluated during method validation.[6][13][14]
Q3: Can I use a different, structurally similar compound as an internal standard if a stable isotope-labeled version is not available?
A3: While using a structurally similar compound (analog internal standard) is better than no internal standard, it is not ideal. The physicochemical properties of an analog are not identical to the analyte, meaning it may not behave in the same way during sample preparation and ionization. This can lead to incomplete correction for matrix effects and extraction variability. A stable isotope-labeled internal standard is always the preferred choice for the most accurate results.[10][15]
Q4: Are there any instrumental parameters I can adjust to minimize matrix effects?
A4: Yes, optimizing your mass spectrometer's ion source parameters can help. Adjusting the capillary voltage, gas flows (nebulizer and drying gas), and source temperature can sometimes improve the ionization of your analyte relative to the interfering matrix components.[16] Additionally, using a smaller inner diameter LC column can reduce the amount of matrix introduced into the mass spectrometer.
Q5: Where can I find official guidelines for method validation in pesticide residue analysis?
A5: Authoritative guidelines are published by regulatory bodies. For analyses conducted in the European Union, the SANTE/11312/2021 document provides comprehensive guidance on method validation and analytical quality control for pesticide residue analysis in food and feed.[13][14][17][18] In the United States, the Environmental Protection Agency (EPA) provides guidelines for the validation of analytical methods for pesticide residues.[19][20][21]
Data Summary
The following table illustrates the importance of appropriate sample cleanup and internal standardization by comparing hypothetical recovery and precision data under different experimental conditions.
| Experimental Condition | Analyte Recovery (%) | Relative Standard Deviation (RSD %) | Interpretation |
| Dilute-and-Shoot (No Cleanup, No IS) | 45% | 35% | Significant ion suppression and high variability. Unreliable results. |
| QuEChERS Cleanup (No IS) | 85% | 15% | Improved recovery due to matrix removal, but still some variability. |
| QuEChERS Cleanup with SIL IS | 99% | < 5% | Excellent recovery and precision. The gold standard for accurate quantification. |
References
-
Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. (2010, January 26). EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]
-
SANTE 11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. European Commission. Retrieved from [Link]
-
Guidelines - Maximum Residue levels. European Commission's Food Safety. Retrieved from [Link]
-
Analytical Methods for Measuring Pesticide Residues. (2025, January 29). US EPA. Retrieved from [Link]
-
SANTE/11312/2021 Archives. Lynxee consulting. Retrieved from [Link]
-
Quantitation of 764 Pesticide Residues in Tomato by LC/MS according to SANTE 11312/2021 Guidelines. Agilent. Retrieved from [Link]
-
Method validation criteria: US EPA Office of Pesticide Programs. (2012, August 25). Morressier. Retrieved from [Link]
-
(PDF) Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. (2016, January 20). ResearchGate. Retrieved from [Link]
-
Carboxin and its major metabolites residues in peanuts. (2018, September 14). Food Chemistry. Retrieved from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved from [Link]
-
Method Validation and Peer Review Policies and Guidelines. US EPA. Retrieved from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2019, June 1). LCGC International. Retrieved from [Link]
-
Evaluation of different QuEChERS-based methods for the extraction of polar pesticides and metabolites from soil. (2025, December 12). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved from [Link]
-
LCMS Troubleshooting Tips. Shimadzu. Retrieved from [Link]
-
This compound | C12H13NO3S | CID 28749. PubChem - NIH. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Retrieved from [Link]
-
How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. (2014, June 30). ResearchGate. Retrieved from [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC International. Retrieved from [Link]
-
Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk. (2025, April 11). Food Chemistry. Retrieved from [Link]
-
Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Longdom Publishing. Retrieved from [Link]
-
13C Labeled internal standards - Mycotoxins. LIBIOS. Retrieved from [Link]
-
Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. PMC - NIH. Retrieved from [Link]
-
Pesticides LC/MS/MS MRM Spreadsheet. Agilent. Retrieved from [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). PMC - NIH. Retrieved from [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2025, October 12). ResearchGate. Retrieved from [Link]
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- 21. epa.gov [epa.gov]
Technical Support Center: Enhancing the Detection Sensitivity of Carboxin Sulfoxide in Complex Matrices
Welcome to the technical support center for the analysis of Carboxin sulfoxide. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are working to achieve sensitive and reliable detection of this compound in challenging sample matrices. Here, we move beyond simple protocols to explain the underlying principles of analytical choices, empowering you to troubleshoot and optimize your own methods effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound is a primary metabolite and a significant degradation product of Carboxin, a widely used systemic fungicide.[1][2] Its detection is crucial for environmental monitoring, food safety assessments, and toxicological studies, as regulatory bodies often consider both the parent compound and its major metabolites when setting maximum residue limits (MRLs).[3] Due to its increased polarity compared to the parent Carboxin, it presents unique analytical challenges, particularly in achieving low detection limits in complex samples like soil, water, and various food commodities.
Q2: I am not seeing a signal for this compound in my LC-MS/MS analysis. What are the common causes?
A2: A complete lack of signal can stem from several factors:
-
Incorrect MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. The protonated molecule ([M+H]⁺) should be at m/z 252.1. Common product ions are derived from the fragmentation of the molecule.
-
Sub-optimal Ionization: this compound ionizes most effectively in positive electrospray ionization (ESI+) mode. Check your source parameters, including capillary voltage, gas flow, and temperature.
-
Poor Chromatographic Peak Shape: Highly polar analytes can exhibit poor retention and peak shape on standard C18 columns, leading to a signal that is too broad to be distinguished from baseline noise.
-
Analyte Degradation: Carboxin and its metabolites can be sensitive to light and pH.[2][4] Ensure samples and standards are protected from UV light and that the pH of your extraction and mobile phases is appropriate.
-
Severe Matrix Suppression: Co-eluting matrix components can severely suppress the ionization of this compound. This is a common issue in complex samples and requires meticulous sample cleanup.
Q3: My recovery of this compound during sample preparation is consistently low. How can I improve it?
A3: Low recovery is often a sample preparation issue. Consider the following:
-
Extraction Solvent Choice: this compound is more polar than its parent compound. While acetonitrile is a common and effective solvent in QuEChERS methods, for certain matrices, a more polar solvent or a mixture, such as methanol/water, might be necessary to ensure complete extraction.[5]
-
pH of Extraction: The pH during extraction can influence the stability and solubility of the analyte. For soil samples, for instance, a buffered QuEChERS approach is often recommended to maintain a consistent pH.[6]
-
Dispersive SPE (dSPE) Cleanup Sorbent: If using dSPE, the choice of sorbent is critical. For example, graphitized carbon black (GCB) can remove pigments but may also adsorb planar molecules like this compound. A careful evaluation of sorbents is necessary.
Q4: I am observing significant signal suppression in my sample extracts compared to my solvent standards. What is the best way to compensate for this?
A4: Signal suppression is a classic matrix effect. The most effective way to compensate is through the use of matrix-matched calibration curves .[6] This involves preparing your calibration standards in a blank matrix extract that has been processed through the exact same sample preparation procedure as your unknown samples. This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification. The use of a stable isotope-labeled internal standard for this compound, if available, would be the gold standard for correcting both recovery and matrix effects.
Troubleshooting Guide: From Sample to Signal
This section provides a more in-depth, cause-and-effect approach to resolving common issues encountered during the analysis of this compound.
Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Underlying Cause: Mismatch between the injection solvent and the initial mobile phase, secondary interactions with the stationary phase, or a poorly packed column. This compound's polarity makes it susceptible to these issues.
-
Troubleshooting Steps:
-
Injection Solvent: Ensure your final extract is diluted in a solvent that is as weak as or weaker than your initial mobile phase. For reversed-phase chromatography, this means a higher aqueous content.
-
Mobile Phase pH: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can help to protonate any residual silanols on the column, reducing peak tailing.
-
Alternative Chromatography: If peak shape on a C18 column remains poor, consider using a column designed for better retention of polar compounds, such as a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[5][7]
-
Problem 2: High Background Noise or Interfering Peaks
-
Underlying Cause: Insufficient sample cleanup, leading to the presence of a high concentration of matrix components that can create a high baseline or co-elute with the analyte of interest.
-
Troubleshooting Steps:
-
Optimize dSPE Cleanup: The choice of dSPE sorbent is crucial.
-
PSA (Primary Secondary Amine): Effective for removing fatty acids, organic acids, and some sugars. A good general-purpose sorbent for many food matrices.
-
C18: Removes non-polar interferences. Useful in fatty matrices.
-
GCB (Graphitized Carbon Black): Excellent for removing pigments like chlorophyll. Use with caution , as it can adsorb planar molecules. Test recovery of this compound with and without GCB.
-
-
Solid Phase Extraction (SPE): For very complex matrices, a cartridge-based SPE cleanup may provide a more thorough separation of interferences than dSPE. A polymeric reversed-phase or a mixed-mode cation exchange sorbent could be effective.
-
Check for System Contamination: Run a blank solvent gradient to ensure the noise is not coming from the LC-MS system itself.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Underlying Cause: This often points to variability in the sample preparation process or analyte instability.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure every step of your extraction and cleanup is performed consistently. This includes shaking times, centrifugation speeds and times, and precise volumes of solvents and reagents. Automation can significantly improve reproducibility.[8]
-
Protect from Light: Carboxin and its metabolites are known to be light-sensitive.[2] Use amber vials for sample collection, extraction, and in the autosampler to prevent photodegradation.
-
Evaluate Sample Homogeneity: For solid samples like soil or agricultural products, ensure the initial sample is thoroughly homogenized to get a representative subsample for extraction.
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. It is essential to validate these methods for your specific matrix and instrumentation.
Protocol 1: Modified QuEChERS Extraction for Soil and Produce
This protocol is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized for polar metabolites.
Step-by-Step Methodology:
-
Sample Homogenization:
-
For produce: Homogenize in a high-speed blender.
-
For soil: Sieve to remove large debris and ensure homogeneity.
-
-
Extraction:
-
Salting Out:
-
Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium acetate (NaOAc).[9]
-
Shake vigorously for 1 minute immediately after adding the salts.
-
Centrifuge at ≥ 4000 rcf for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube.
-
The choice of dSPE sorbent depends on the matrix (see table below). A common combination is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[6]
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Rationale for Sorbent Selection in dSPE:
| Sorbent | Target Interferences | Rationale |
| MgSO₄ | Residual Water | Removes remaining water from the acetonitrile extract, improving the cleanup efficiency of other sorbents. |
| PSA | Fatty acids, organic acids, sugars | The primary and secondary amine functional groups interact with polar, acidic compounds.[8][10] |
| C18 | Lipids, non-polar compounds | Reversed-phase retention mechanism removes fats and other non-polar matrix components.[8][10] |
| GCB | Pigments (e.g., chlorophyll) | Removes colored compounds. Caution: May reduce recovery of planar pesticides. |
Protocol 2: LC-MS/MS Analysis
Instrumentation and Parameters:
-
LC System: UHPLC system
-
Column: A C18 column with good retention for polar compounds (e.g., a polar-embedded phase) is recommended. (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B over several minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions: The following table provides suggested MRM transitions. These should be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| Carboxin | 236.1 | 143.0 | 87.0 |
| This compound | 252.1 | 143.0 | 117.0 |
Note: The exact m/z values may vary slightly depending on instrument calibration. The product ions for this compound are predicted based on common fragmentation patterns and should be confirmed experimentally.
Data Interpretation and Validation
A robust method requires proper validation. The following table provides typical performance data that should be aimed for during method validation.
| Parameter | Target Value | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a good correlation between concentration and response. |
| Recovery | 70-120% | Indicates the efficiency of the extraction and cleanup process. |
| Precision (RSD) | < 20% | Shows the reproducibility of the method. |
| LOD/LOQ | Matrix-dependent, as low as possible | The limit of detection (LOD) and limit of quantification (LOQ) should be sufficient to meet regulatory requirements. For many pesticides, this is in the range of 1-10 µg/kg. |
Visualizing the Workflow
To better understand the interconnectedness of the analytical process, the following diagrams illustrate the key decision points and workflows.
Workflow for Sample Preparation and Analysis
Caption: High-level overview of the analytical workflow.
Troubleshooting Logic Diagram
Caption: Decision tree for common troubleshooting scenarios.
References
-
Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. Frontiers in Plant Science. [Link]
-
Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. PubMed Central. [Link]
-
Carboxin | C12H13NO2S | CID 21307. PubChem. [Link]
-
Tolerance Reassessment Eligibility Document (TRED) of Carboxin (PC Code 090201): Product and Residue Chemistry Considerations. Regulations.gov. [Link]
-
Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. National Institutes of Health. [Link]
-
Determination of fungicide residues in soil using QuEChERS coupled with LC-MS/MS, and environmental risk assessment. DSpace Repository. [Link]
-
Analysis of highly polar pesticides in foods by LC-MS/MS. PubMed Central. [Link]
-
Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. MDPI. [Link]
-
Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]
-
Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review. PubMed Central. [Link]
-
Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. Scite. [Link]
-
Analysis of highly polar pesticides in foods by LC-MS/MS. Food Science and Human Wellness. [Link]
-
Solid phase extraction steps. | Download Scientific Diagram. ResearchGate. [Link]
-
Application Note for Automated µSPE for Highly Polar Pesticides. PAL System. [Link]
-
PESTICIDE RESIDUES. FSSAI. [Link]
-
(PDF) Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. ResearchGate. [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
-
Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. PubMed. [Link]
-
Validation Report 22. EURL-Pesticides. [Link]
-
Pesticides LC/MS/MS MRM Spreadsheet. Agilent. [Link]
-
This compound | C12H13NO3S | CID 28749. PubChem. [Link]
-
Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. PubMed. [Link]
-
New synthesis of carboxin and oxycarboxin pesticides: Application to the preparation of their new analogues substituted at the C-2 methyl group. ResearchGate. [Link]
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Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin: 5,6 dihydro-2-methyl-1,4-oxathiin-3-carboxanilide. Regulations.gov. [Link]
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C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. [Link]
-
Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. PubMed Central. [Link]
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Strategies to prevent photolysis of Carboxin sulfoxide during experiments.
Technical Support Center: Carboxin Sulfoxide Stability
Welcome to the technical support guide for managing the stability of this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with compound integrity during experimentation. Below, you will find a series of question-and-answer guides structured to provide not just solutions, but a foundational understanding of the photochemical principles at play.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing inconsistent results with this compound. Could the compound be degrading during my experiments?
A: Yes, this is a strong possibility. This compound belongs to a class of compounds susceptible to photolysis—degradation caused by exposure to light, particularly ultraviolet (UV) radiation. The parent compound, Carboxin, is known to be unstable in light, especially in aqueous solutions, with a rapid transformation into this compound upon exposure to sunlight.[1][2][3] This inherent photosensitivity extends to the sulfoxide metabolite itself.
If your experimental setup exposes solutions of this compound to ambient laboratory light or direct sunlight for any significant duration, you are likely inducing photochemical reactions. This can lead to a decrease in the concentration of your active compound and the appearance of unknown degradation products, compromising the accuracy and reproducibility of your results. An EPA analytical method for Carboxin explicitly warns that it readily photooxidizes to the sulfoxide and that samples must be protected from light.[4]
Q2: What is the specific photochemical reaction affecting my compound?
A: The photolytic instability of this compound is rooted in the photochemistry of the Carboxin family. The primary mechanism of degradation for Carboxin is the photo-oxidation of its sulfur atom.[2] This process elevates the oxidation state of the sulfur.
The degradation pathway is as follows:
-
Carboxin , upon absorbing photons (light energy), is oxidized to This compound .[1][3]
-
Continued light exposure can cause further oxidation of this compound to Carboxin sulfone .[2][5][6]
Therefore, when you are working with this compound, you are handling an intermediate in this photodegradation pathway. It is susceptible to further light-induced transformation into the sulfone, altering the chemical identity and properties of the compound in your solution.
Caption: Photochemical oxidation pathway of Carboxin.
Q3: How can I confirm that photolysis is occurring in my samples?
A: You can identify photolysis through both observational and analytical methods.
-
Visual Inspection: While not always apparent, some compounds exhibit a color change or develop turbidity in solution upon degradation.[7] However, do not rely solely on visual cues, as significant degradation can occur without any visible change.
-
Analytical Confirmation: The most reliable method is chromatography, typically High-Performance Liquid Chromatography (HPLC).[2][8]
-
Symptom: In your chromatogram, you will observe a decrease in the peak area of this compound over time or with increased light exposure.
-
Evidence: Simultaneously, you may see the appearance of new, unidentified peaks. One of these is likely to be Carboxin sulfone.[2]
-
A simple diagnostic test is to compare a sample prepared and kept in complete darkness with one exposed to normal lab lighting for the duration of a typical experiment. A significant difference in the chromatographic profile is a clear indicator of photolysis.
Q4: What are the core strategies to prevent photolysis of this compound?
A: The fundamental principle is to minimize the exposure of the compound to light, especially UV and high-energy visible wavelengths.[7]
| Strategy | Implementation | Rationale |
| Light-Blocking Containers | Use amber glass vials or bottles for all stock solutions and experimental samples.[7][9][10] For clear containers, wrap them completely in aluminum foil.[4][9] | Amber glass is specifically designed to absorb UV and shorter wavelengths of visible light, preventing photons from reaching the compound and initiating photochemical reactions.[10] |
| Controlled Work Environment | Whenever possible, perform sample manipulations in a dark room or under red/yellow safelight conditions. Minimize exposure to overhead fluorescent lighting. | Standard lab lights emit a broad spectrum of light, including UV components that can degrade sensitive compounds. Safelights use longer wavelengths that are less energetically favorable for inducing photolysis.[7] |
| Use of Chemical Protectants | In some applications, antioxidants or other stabilizers can be added to the formulation to "quench" the photochemical reaction.[9][11] | These agents can intercept reactive species or absorb energy, but their use must be carefully validated to ensure they do not interfere with the experiment itself. This is an advanced strategy and should be approached with caution.[9][11] |
| Sample Handling Practices | Prepare aliquots of your stock solution to avoid repeatedly exposing the main stock to light and temperature changes.[9] | This limits the cumulative light exposure for your bulk supply, preserving its integrity for the duration of a project.[9] |
Q5: Can you provide a step-by-step protocol for handling this compound to prevent photolysis?
A: Certainly. This workflow is designed to minimize light exposure at every critical step, from receiving the solid compound to the final analysis.
Caption: Recommended workflow for handling photosensitive compounds.
Experimental Protocol: Light-Protected Sample Handling
-
Environment Setup:
-
Designate a low-light area on your lab bench. Turn off overhead lights and use a desk lamp directed away from your workspace or use a safelight.
-
-
Stock Solution Preparation:
-
Weigh the solid this compound in the low-light area.
-
Use a Class A amber volumetric flask for dissolution in your chosen solvent.
-
Once fully dissolved, immediately aliquot the stock solution into smaller volume amber glass vials (e.g., 1.5 mL HPLC vials with screw caps) to create single-use working stocks.
-
-
Storage:
-
Tightly seal the vials and store them in a freezer (-20°C or below) inside a labeled, opaque box.
-
-
Experimental Use:
-
When ready to begin an experiment, retrieve only one aliquot vial from the freezer. Keep it wrapped in foil while it thaws to room temperature.
-
Perform all subsequent dilutions using amber microtubes or by wrapping clear tubes/plates in aluminum foil.
-
If using a multi-well plate for an assay, keep it covered with a foil lid or an opaque plastic lid at all times when not being actively accessed.
-
-
Analysis:
-
If samples are to be analyzed by HPLC, transfer them to amber autosampler vials.
-
Configure your autosampler, if possible, to minimize the time the sample vial is exposed before injection.
-
Q6: How can I quantitatively validate my protective measures?
A: You can adapt the principles of forced degradation testing, as outlined in the ICH Q1B guidelines, to validate your handling protocol.[12][13][14] This controlled study will provide quantitative data on the effectiveness of your protective measures.
Protocol: Photostability Validation Study
-
Sample Preparation:
-
Prepare a solution of this compound in your typical experimental solvent at a known concentration.
-
Divide this solution into two sets of transparent, chemically inert containers (e.g., quartz or borosilicate glass vials).
-
Set A (Protected): Wrap these vials completely in aluminum foil. These are your test samples.
-
Set B (Exposed): Leave these vials unwrapped. These are your positive controls for degradation.
-
Also, prepare a "dark control" sample by wrapping a vial in foil and storing it at the same temperature but away from the light source.
-
-
Light Exposure:
-
Place both sets of vials in a photostability chamber or at a fixed distance from a calibrated laboratory light source.
-
Expose the samples for a defined period (e.g., 8, 12, or 24 hours). The ICH guidelines for formal drug testing recommend a total illumination of at least 1.2 million lux hours and 200 watt-hours/m² of near UV energy.[12] For internal validation, a consistent, documented duration under your lab's lighting is sufficient to demonstrate the principle.
-
-
Analysis:
-
At the end of the exposure period, analyze all samples (Protected, Exposed, and Dark Control) by a validated HPLC method.
-
-
Data Interpretation:
-
Calculate the percent degradation for each sample relative to the dark control.
-
Expected Result: You should see minimal (<2%) degradation in the "Protected" (Set A) samples, while the "Exposed" (Set B) samples show significant degradation. This validates that your protective wrapping is effective.
-
| Sample Condition | Expected Outcome (this compound Peak Area) | Interpretation |
| Dark Control | 100% (Reference) | Baseline stability without light stress. |
| Protected (Foil-Wrapped) | >98% of Dark Control | The foil-wrapping protocol is effective at preventing photolysis. |
| Exposed (Clear Vial) | <80% of Dark Control (variable) | The compound is confirmed to be photolabile under these conditions. |
Q7: I'm using amber vials but still see some degradation. What else could be the problem?
A: This situation requires a more detailed troubleshooting process. Several subtle factors can contribute to ongoing degradation.
Caption: Troubleshooting decision tree for photolysis issues.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Degradation in amber vials. | Intense/Prolonged Light Exposure: The brief moments of exposure during sample preparation (pipetting, weighing) are cumulatively significant under intense overhead lighting. | Move all handling steps to a dark room or a fume hood with the light turned off. Use only task lighting directed away from the samples. |
| Variable degradation between replicates. | Inconsistent Handling: Some replicates may be left on the benchtop longer than others, or stored in the front of a glass-front refrigerator. | Standardize all handling times. Store all samples, even for short periods, inside an opaque box or drawer. |
| Degradation even in the dark. | Solvent-Mediated Degradation: Certain solvents (e.g., older ethers, THF) can form peroxides which can chemically degrade the compound without light. The issue may not be photolysis. | Use fresh, HPLC-grade solvents from a newly opened bottle. Consider sparging solvents with nitrogen or argon to remove dissolved oxygen. |
| Degradation is pH-dependent. | Hydrolysis: The compound may be susceptible to acid- or base-catalyzed hydrolysis, a separate stability issue that can be exacerbated by temperature changes during light exposure tests.[2] | Determine the pH of your solutions. If necessary, use a buffer system to maintain a stable pH where the compound is known to be most stable. |
By implementing these rigorous, evidence-based strategies, you can ensure the integrity of your this compound samples, leading to more accurate and reliable experimental outcomes.
References
-
Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
-
European Medicines Agency (EMA). (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]
-
Della Greca, M., Iesce, M. R., Cermola, F., Rubino, M., & Isidori, M. (2004). Phototransformation of carboxin in water. Toxicity of the pesticide and its sulfoxide to aquatic organisms. Journal of Agricultural and Food Chemistry, 52(20), 6228–6232. [Link]
-
U.S. Food and Drug Administration (FDA). (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21307, Carboxin. PubChem. [Link]
-
ResearchGate. (2004). Phototransformation of Carboxin in Water. Toxicity of the Pesticide and Its Sulfoxide to Aquatic Organisms | Request PDF. [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. Carboxin (Ref: D 735). [Link]
-
Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag.com. [Link]
-
U.S. Environmental Protection Agency (EPA). Carboxin Environmental Chemistry Method - Soil. [Link]
-
Lourenço, F. R., & Almeida, I. F. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 541(1-2), 19–25. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21330, Oxycarboxin. PubChem. [Link]
-
Pharmaguideline. Photolytic Degradation and Its Prevention. [Link]
-
DellaGreca, M., Iesce, M. R., Cermola, F., Rubino, M., & Isidori, M. (2004). Phototransformation of Carboxin in Water. Toxicity of the Pesticide and Its Sulfoxide to Aquatic Organisms. Journal of Agricultural and Food Chemistry, 52(20), 6228-6232. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28749, this compound. PubChem. [Link]
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Wypych, G. (Ed.). (2019). Photostability of Topical Agents Applied to the Skin: A Review. Coatings, 9(12), 834. [Link]
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ResearchGate. (2014). Determination of carboxin in formulations | Download Table. [Link]
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Technical Support Center: Refinement of Application Techniques for Better Fungicidal Performance
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support and troubleshooting advice to enhance the efficacy and reproducibility of your fungicidal performance experiments. By understanding the underlying principles of fungicide application and anticipating common challenges, you can significantly improve the quality of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the planning and execution of fungicidal assays.
Q1: My experimental fungicide has poor aqueous solubility. How can I prepare effective stock solutions and working concentrations for in vitro assays?
A1: Poor aqueous solubility is a frequent hurdle for novel chemical entities.[1] A multi-pronged approach is often necessary:
-
Co-solvents: Initially, attempt to dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay medium should be carefully controlled and typically kept below 1% (v/v) to avoid solvent-induced toxicity to the fungal pathogen.[2] Always include a solvent-only control in your experiments to account for any potential effects of the solvent on fungal growth.
-
Solubilizing Excipients: If co-solvents are insufficient, consider pharmaceutical excipients.[1] These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly enhance solubility.
-
Formulation Strategies: For more advanced applications, consider formulating the compound as a suspension concentrate (SC) or emulsifiable concentrate (EC), though this requires specialized expertise.[3][4]
It is crucial to perform a phase solubility study to systematically evaluate the effectiveness of different solubilizing agents.[1][5]
Q2: How do I select the appropriate concentration range for my dose-response experiments?
A2: Determining the optimal concentration range is key to generating a meaningful dose-response curve.[6][7]
-
Literature Review: Start by reviewing published data for fungicides with similar chemical structures or modes of action.
-
Range-Finding Study: Conduct a preliminary experiment with a wide, logarithmic range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). This will help you identify the approximate range where you observe a biological effect.
-
Dose-Response Curve: Based on the range-finding study, design a more detailed experiment with a series of concentrations (typically 6-8) that bracket the expected EC50 (half-maximal effective concentration) value.[8] The concentrations should be spaced logarithmically to adequately define the sigmoidal curve.[8] Interpreting these curves correctly is crucial for balancing disease control and cost-effectiveness.[6][7]
Q3: What are the key differences between in vitro and in vivo screening, and how do I translate findings from one to the other?
A3: In vitro and in vivo testing provide different but complementary information.[9][10]
-
In Vitro Assays: These are conducted in a controlled laboratory setting, often on agar plates or in liquid culture.[9][11] They are excellent for high-throughput screening to determine the direct inhibitory effect of a compound on a fungal pathogen.[10][12] Common in vitro methods include measuring the reduction in fungal growth or spore germination.[13][14][15]
-
In Vivo Assays: These are performed on a whole organism, such as a plant or animal model.[9] They provide a more realistic assessment of a fungicide's performance, taking into account factors like host-pathogen interactions, compound uptake, translocation, and metabolism.[16]
Translating Findings: A compound that shows high efficacy in vitro may not perform well in vivo due to poor bioavailability or rapid degradation.[17] Conversely, a compound with moderate in vitro activity might be highly effective in vivo if it has excellent systemic properties. Therefore, in vitro results should be seen as a preliminary screen to identify promising candidates for more complex and resource-intensive in vivo studies.[10]
Q4: How can I be sure that the observed effect is due to my test compound and not an artifact of the experimental setup?
A4: Rigorous experimental design with appropriate controls is essential for data integrity.
-
Negative Controls:
-
Untreated Control: Fungal culture with no treatment to represent maximum growth.
-
Solvent Control: Fungal culture treated with the same concentration of the solvent used to dissolve the test compound. This is critical to ensure the solvent itself is not inhibiting fungal growth.
-
-
Positive Control: A well-characterized fungicide with a known mode of action against the target pathogen. This demonstrates that the assay system is working correctly and provides a benchmark for the efficacy of your test compound.
-
Replication: All treatments and controls should be performed in multiple biological and technical replicates to ensure the results are statistically significant and reproducible.
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during fungicidal performance experiments.
Troubleshooting Scenario 1: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions:
| Potential Cause | Diagnostic Question | Recommended Action |
| Inoculum Variability | Is the age and concentration of your fungal spore or mycelial suspension consistent across experiments? | Standardize your inoculum preparation protocol. Use a hemocytometer or spectrophotometer to ensure a consistent starting concentration of viable fungal material.[18] |
| Incomplete Compound Solubilization | Is your test compound fully dissolved in the stock solution and assay medium? | Visually inspect for precipitates. If present, revisit your solubilization strategy (see FAQ 1). Consider filtering the stock solution through a 0.22 µm filter. |
| Uneven Compound Distribution | Are you adequately mixing the compound into the agar or liquid medium? | For agar-based assays, ensure thorough mixing of the molten agar after adding the compound. For liquid assays, vortex or sonicate the working solutions before adding them to the culture. |
| Environmental Fluctuations | Are incubation temperature, humidity, and light conditions consistent? | Use a calibrated incubator and monitor environmental conditions regularly. Even minor fluctuations can impact fungal growth rates.[19] |
| Pipetting Errors | Are you using calibrated pipettes and proper pipetting techniques? | Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions. |
Troubleshooting Workflow: Inconsistent Results
Workflow for troubleshooting inconsistent experimental results.
Troubleshooting Scenario 2: No Fungal Growth Inhibition Observed
Problem: Your test compound shows no activity against the fungal pathogen, even at high concentrations.
Possible Causes & Solutions:
| Potential Cause | Diagnostic Question | Recommended Action |
| Compound Inactivity | Is the compound inherently inactive against this specific pathogen? | Test the compound against a broader panel of fungal species. The compound may have a narrow spectrum of activity. |
| Fungicide Resistance | Is the fungal strain you are using known to be resistant to this class of compounds? | If possible, test against a known sensitive (wild-type) strain. Consider conducting fungicide resistance assays to determine the EC50 value of your isolate and compare it to baseline sensitivity data.[13][14][15][20] |
| Compound Degradation | Is your compound stable under the assay conditions (e.g., light, temperature, pH)? | Review the chemical stability data for your compound. Consider performing a stability study under your specific assay conditions. Some fungicides can be degraded by factors like UV light or high temperatures.[19][21] |
| Incorrect Mode of Action for Assay Type | Does the compound's mode of action align with the assay endpoint? | For example, a fungicide that inhibits sporulation may not show activity in a mycelial growth inhibition assay.[18] Tailor your assay to the expected biological effect. |
| Insufficient Concentration | Are the concentrations tested high enough to elicit a response? | Re-run the experiment with a higher concentration range, but be mindful of solubility limits and potential for off-target effects. |
Troubleshooting Workflow: No Fungal Growth Inhibition
Workflow for troubleshooting a lack of observed fungal inhibition.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of Fungicide Stock and Working Solutions
Objective: To prepare accurate and soluble fungicide solutions for use in in vitro assays.
Materials:
-
Experimental fungicide
-
Analytical balance
-
Volumetric flasks
-
Micropipettes
-
DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, deionized water or assay medium
Procedure:
-
Calculate Mass: Determine the mass of the fungicide required to prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM).
-
Weigh Compound: Accurately weigh the calculated mass of the fungicide using an analytical balance.
-
Initial Dissolution: Transfer the weighed compound to a volumetric flask. Add a small volume of the chosen organic solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or vortexing may be required.
-
Prepare Stock Solution: Once fully dissolved, bring the solution to the final volume with the same solvent. This is your stock solution.
-
Serial Dilutions: Prepare a series of working solutions by performing serial dilutions from the stock solution into your assay medium. Ensure that the final concentration of the organic solvent remains constant and at a non-toxic level across all working solutions and the solvent control.
-
Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Agar Dilution Method for Fungal Growth Inhibition Assay
Objective: To determine the effect of a fungicide on the radial mycelial growth of a fungus.[22]
Materials:
-
Fungicide working solutions
-
Sterile molten agar medium (e.g., Potato Dextrose Agar)
-
Sterile petri dishes
-
Actively growing fungal culture
-
Cork borer or sterile scalpel
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare Amended Agar: Add the appropriate volume of each fungicide working solution to separate flasks of molten agar (cooled to ~45-50°C) to achieve the desired final concentrations. Also, prepare a solvent control plate and an untreated control plate.
-
Pour Plates: Swirl the flasks to ensure thorough mixing and pour the amended agar into sterile petri dishes. Allow the plates to solidify completely.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each agar plate.
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the specific fungus.
-
Data Collection: At regular intervals, measure the diameter of the fungal colony in two perpendicular directions. Continue until the colony on the untreated control plate has reached a substantial size.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Plot the percentage of inhibition against the log of the fungicide concentration to determine the EC50 value.
References
-
AHDB. (2025, April 2). How to use fungicide performance data to control crop diseases. AHDB. [Link]
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Secor, G. A., & Rivera, V. V. (2012). Fungicide Resistance Assays for Fungal Plant Pathogens. Springer Nature Experiments. [Link]
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AHDB. Fungicide performance in cereals and oilseed rape. AHDB. [Link]
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Rivera, V. V. (2015). Fungicide Resistance Assays for Fungal Plant Pathogens. ResearchGate. [Link]
-
MDPI. (n.d.). Degradable Poly(3-hydroxybutyrate)—The Basis of Slow-Release Fungicide Formulations for Suppressing Potato Pathogens. MDPI. [Link]
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Ludwig, A., & Boller, T. (1990). A method for the study of fungal growth inhibition by plant proteins. FEMS Microbiology Letters, 69(1-2), 61-66. [Link]
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Bio-protocol. (n.d.). 2.3. Growth inhibition assay. Bio-protocol. [Link]
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MDPI. (n.d.). Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. MDPI. [Link]
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IJAR. (n.d.). OPTIMIZATION OF FUNGICIDE APPLICATION STRATEGIES FOR THE CONTROL OF PLANT FUNGAL DISEASES. IJAR. [Link]
-
Annual Reviews. (n.d.). FUNGICIDE FORMULATION: RELATIONSHIP TO BIOLOGICAL ACTIVITY. Annual Reviews. [Link]
-
AHDB. (n.d.). Judging 'appropriate' fungicide dose in cereals. AHDB. [Link]
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Li, W., et al. (2020). Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves. Journal of Agricultural and Food Chemistry, 68(5), 1198-1206. [Link]
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Hansen, L. H., et al. (2018). Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. Applied and Environmental Microbiology, 84(13), e00400-18. [Link]
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Horsfall, J. G. (1945). Role of the Dosage-Response Curve in the Evaluation of Fungicides. Connecticut Agricultural Experiment Station. [Link]
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CABI. (n.d.). Formulation. CABI Digital Library. [Link]
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Study.com. (n.d.). Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes. Study.com. [Link]
-
ResearchGate. (n.d.). Fungicide Formulations Influence Their Control Efficacy by Mediating Physicochemical Properties of Spray Dilutions and Their Interaction with Target Leaves. ResearchGate. [Link]
-
Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future microbiology, 8(11), 1363–1378. [Link]
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Secor, G. A., & Rivera, V. V. (2012). Fungicide resistance assays for fungal plant pathogens. Methods in molecular biology (Clifton, N.J.), 835, 385–392. [Link]
-
Chen, C., et al. (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology, 113(5), 832-843. [Link]
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Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. [Link]
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AFREN. (n.d.). Fungicide resistance. AFREN. [Link]
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Kerns, J. (n.d.). Factors Affecting Fungicide Performance. University of Wisconsin-Madison. [Link]
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Adaskaveg, J., et al. (n.d.). Fungicide Performance. University of California Agriculture and Natural Resources. [Link]
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Shcherbakov, D., et al. (2021). New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes. Pharmaceutics, 13(11), 1845. [Link]
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Pontzen, R., & Baur, P. (n.d.). Impact of Physicochemical Parameters on Fungicide Activity. CABI Digital Library. [Link]
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Kerns, J. (2014, May 2). Factors affecting fungicide performance. GCMOnline.com. [Link]
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ResearchGate. (n.d.). Optimising fungicide application tactics: using mathematical modelling to understand qualitative and quantitative fungicide resistance management. ResearchGate. [Link]
-
van den Bosch, F., et al. (2014). Optimal fungicide application timings for disease control are also an effective anti-resistance strategy: a case study for Zymoseptoria tritici (Mycosphaerella graminicola) on wheat. Pest management science, 70(11), 1779–1788. [Link]
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The University of Southern Mississippi. (n.d.). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides. The Aquila Digital Community. [Link]
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Mirage News. (2023, March 25). Researchers Unveil Optimal Fungicide Resistance Solutions. Mirage News. [Link]
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Gebreyohannes, G., et al. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current opinion in microbiology, 52, 81–88. [Link]
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Hawkins, N. J., & Fraaije, B. A. (2024). Assessing the predictability of fungicide resistance evolution through in vitro selection. Pest management science, 80(5), 2056–2066. [Link]
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Exacto Inc. (2021, June 8). Optimizing fungicide applications. Exacto Inc. [Link]
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ACS Publications. (2025, September 16). Physical and Chemical Compatibility between Fungicides (Emulsifiable Concentrate and Suspension Concentrate) and Soluble Manganese and Zinc Fertilizers. ACS Agricultural Science & Technology. [Link]
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Microbe Investigations. (2024, September 27). Efficacy Testing of Pesticides Against Fungal Pathogens. Microbe Investigations. [Link]
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Perfect, J. R. (2017). Antifungal drug development: challenges, unmet clinical needs, and new approaches. Cold Spring Harbor perspectives in medicine, 7(5), a025624. [Link]
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JKI. (n.d.). In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings. JKI. [Link]
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Oxford Academic. (2020, January 22). Phase Solubility Analysis of Some Organochlorine Fungicides. Oxford Academic. [Link]
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MDPI. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. [Link]
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CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. [Link]
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Annual Reviews. (n.d.). FACTORS AFFECTING THE EFFICACY OF FUNGICIDES IN SOIL. Annual Reviews. [Link]
-
PubMed. (2015). Advantages and Challenges of Phenotypic Screens: The Identification of Two Novel Antifungal Geranylgeranyltransferase I Inhibitors. PubMed. [Link]
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Dealing with interference from parent compound Carboxin in analysis.
Welcome to the technical support center for troubleshooting analytical challenges related to the fungicide Carboxin. This guide is designed for researchers, analytical chemists, and professionals in drug and pesticide development. Here, we address common issues encountered during the quantitative and qualitative analysis of Carboxin, with a specific focus on overcoming interference from the parent compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Carboxin and what are its primary metabolites of analytical concern?
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) is a systemic anilide fungicide used primarily as a seed treatment to control fungal diseases on a variety of crops.[1][2] Its mechanism of action involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[3][4]
In environmental and biological systems, Carboxin readily oxidizes at the sulfur atom to form two primary metabolites that are often included in the regulatory residue definition:[5][6]
-
Carboxin Sulfoxide (Oxycarboxin): The first oxidation product. This is also a commercial fungicide itself.[1][5]
-
Carboxin Sulfone: The second oxidation product.
The U.S. Environmental Protection Agency (EPA) establishes tolerances for the combined residues of Carboxin and its metabolites, determined as aniline and expressed as the parent compound.[7][8] Therefore, analytical methods must be able to accurately quantify both the parent compound and these key metabolites.
Q2: Why is interference from the parent compound, Carboxin, a common issue in its analysis?
Interference from the parent compound is a significant challenge due to the structural similarity between Carboxin and its sulfoxide and sulfone metabolites. This similarity leads to several analytical challenges:
-
Similar Physicochemical Properties: As shown in the table below, their molecular weights and polarities are closely related, making chromatographic separation difficult. They may co-elute or have very close retention times.
-
Overlapping Mass Fragments: In mass spectrometry, they can produce common fragment ions, potentially leading to crosstalk between MRM (Multiple Reaction Monitoring) channels if not properly optimized.
-
In-source Transformation: Under certain mass spectrometer source conditions (e.g., high temperature), the parent Carboxin can be oxidized to its sulfoxide, artificially inflating the metabolite's concentration.
Q3: What are the most common analytical techniques used for Carboxin analysis?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and selective analysis of Carboxin and its metabolites.[4][9] Other reported methods include:
-
Gas Chromatography (GC): Can be used, often with nitrogen-selective or flame-photometric detectors, though it may require derivatization for these polar compounds.[10][11]
-
HPLC with UV Detection: Suitable for formulation analysis or samples with higher concentrations, but lacks the selectivity needed for complex matrices and trace residue analysis.[10][12]
-
Spectrophotometric Methods: Generally used for formulation analysis and are not suitable for residue analysis due to low sensitivity and susceptibility to interferences.[10][13][14]
Table 1: Physicochemical Properties of Carboxin and Key Metabolites
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Water Solubility (mg/L) | LogP |
| Carboxin | C₁₂H₁₃NO₂S | 235.31 | 170 @ 25°C[1] | 2.17[1] |
| This compound | C₁₂H₁₃NO₃S | 251.30 | Higher than Carboxin | Lower than Carboxin |
| Carboxin Sulfone | C₁₂H₁₃NO₄S | 267.30 | Highest of the three | Lowest of the three |
In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your analysis.
Q4: I'm observing poor chromatographic separation (peak tailing, co-elution) between Carboxin and its sulfoxide metabolite. How can I improve this?
Core Problem: The structural similarity and close polarity of Carboxin and its metabolites make them difficult to separate on a standard C18 column with an isocratic mobile phase.
Causality: Carboxin is more non-polar than its sulfoxide and sulfone metabolites. An isocratic elution may not provide enough resolving power to separate compounds with subtle polarity differences. Peak tailing can occur due to secondary interactions between the analytes and the stationary phase.
Solutions:
-
Implement Gradient Elution: This is the most effective solution. A gradient allows you to start with a weaker mobile phase (higher aqueous content) to retain and separate the more polar metabolites, then ramp up the organic solvent strength to elute the parent Carboxin.
-
Protocol: See Protocol 2: Foundational HPLC-MS/MS Method for a starting gradient.
-
-
Optimize the Stationary Phase: If a C18 column is not providing adequate separation, consider alternative chemistries.
-
Phenyl-Hexyl Column: Offers alternative selectivity through π-π interactions with the phenyl rings in Carboxin and its metabolites.
-
Biphasic or Polar-Embedded Columns: These columns provide different retention mechanisms that can enhance the separation of moderately polar compounds.
-
-
Adjust Mobile Phase pH: While Carboxin is stable to hydrolysis at pH 5, 7, and 9, subtle changes in pH can affect the ionization state of silanol groups on the silica backbone of the column, which can alter peak shape and retention.[5] Experiment with adding small amounts of formic acid (0.1%) or ammonium formate (5-10 mM) to your mobile phase to improve peak shape.
Diagram 1: Carboxin Degradation Pathway
Caption: Oxidation pathway of Carboxin to its primary metabolites.
Q5: My analyte signal is inconsistent and varies significantly between samples and standards. Could this be a matrix effect?
Core Problem: Yes, this is a classic symptom of matrix effects, where co-eluting components from the sample matrix (e.g., lipids, pigments, salts from soil or plant extracts) interfere with the ionization of the target analyte in the mass spectrometer source.[15][16][17] This can lead to either ion suppression (lower signal) or ion enhancement (higher signal), causing inaccurate quantification.[17]
Causality: The co-eluting matrix components compete with the analyte for ionization. They can alter the droplet formation and solvent evaporation process in the electrospray ionization (ESI) source, reducing the efficiency with which analyte ions are generated and transferred into the mass spectrometer.[17]
Solutions:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before injection.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a highly effective and widely used method for pesticide residue analysis in food and environmental matrices. It involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[18][19] See Protocol 1 for a detailed procedure.
-
Solid-Phase Extraction (SPE): For very complex matrices, a dedicated SPE cartridge (e.g., C18, HLB) can provide a more thorough cleanup than d-SPE.[12]
-
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This ensures that the standards experience the same matrix effects as the samples, thereby compensating for signal suppression or enhancement.[18][19]
-
Employ an Internal Standard (IS): An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., Carboxin-d5). The IS is added to all samples, standards, and blanks at a constant concentration at the beginning of the sample preparation process. Since the IS is chemically identical to the analyte, it will experience the same extraction losses and matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, you can correct for these variations.
Diagram 2: Logic of Matrix Effects in ESI-MS
Caption: How matrix components compete with the analyte, causing ion suppression.
Q6: I suspect in-source conversion of Carboxin to Oxycarboxin. How can I confirm and prevent this?
Core Problem: The thermal and electrical conditions within an ESI or APCI source can sometimes be energetic enough to induce chemical reactions, such as the oxidation of the sulfide in Carboxin to a sulfoxide.
Causality: High source temperatures, high capillary voltages, or aggressive desolvation gas flows can provide the energy needed for this conversion, leading to a false positive or an overestimation of the Oxycarboxin metabolite.
Solutions:
-
Systematic Source Parameter Optimization:
-
Reduce Temperature: Lower the desolvation gas temperature and source temperature in increments of 10-20°C and monitor the response of a pure Carboxin standard. Check if a signal appears in the Oxycarboxin MRM channel.
-
Optimize Voltages: Reduce the capillary/spray voltage. High voltages can induce electrochemical reactions.
-
Adjust Gas Flows: Optimize nebulizer and desolvation gas flows to ensure efficient desolvation without being overly aggressive.
-
-
Post-Column Infusion Experiment:
-
Method: While a blank mobile phase is running through the LC system, continuously infuse a pure Carboxin standard directly into the MS source using a syringe pump (post-column). Then, inject a blank matrix extract onto the LC column.
-
Interpretation: If you see a dip in the stable baseline signal of Carboxin at the retention time where matrix components elute, it confirms ion suppression. If you simultaneously see a peak appear in the Oxycarboxin channel, it suggests that matrix components are catalyzing an in-source reaction. If a signal for Oxycarboxin appears even without a matrix injection, the source conditions themselves are too harsh.
-
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for Soil or Plant Samples
This protocol is a starting point and should be validated for your specific matrix.
-
Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL internal standard solution (e.g., Carboxin-d5) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine) sorbent. For samples with high pigment content, add 150 mg C18 and/or 50 mg GCB (Graphitized Carbon Black).
-
Vortex for 30 seconds.
-
Centrifuge at >4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Transfer 1 mL of the cleaned supernatant to an autosampler vial.
-
Acidify with 5 µL of formic acid to improve analyte stability.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: Foundational HPLC-MS/MS Method for Carboxin and Metabolites
This method provides a robust starting point for achieving chromatographic separation.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
7.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 20% B
-
12.0 min: 20% B (Re-equilibration)
-
Table 2: Example MRM Transitions for LC-MS/MS Analysis
Note: These values must be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Carboxin | 236.1 | 143.1 | 115.1 | 15 |
| This compound | 252.1 | 143.1 | 170.0 | 18 |
| Carboxin Sulfone | 268.1 | 143.1 | 186.0 | 20 |
| Carboxin-d5 (IS) | 241.1 | 148.1 | 120.1 | 15 |
Diagram 3: Comprehensive Analytical Workflow
Caption: A validated workflow for Carboxin analysis highlighting key troubleshooting checkpoints.
References
- EXTOXNET PIP - CARBOXIN. (1996). Extension Toxicology Network.
- Carboxin | 5234-68-4. (n.d.). ChemicalBook.
- Carboxin | C12H13NO2S | CID 21307. (n.d.). PubChem, NIH.
- Carboxin (Ref: D 735). (n.d.). AERU, University of Hertfordshire.
- Complete biodegradation of fungicide carboxin and its metabolite aniline by Delftia sp. HFL-1. (2023). PubMed.
- Carboxin: Biodegradation and Prepar
- Carboxin | Antibiotic | Antifungal. (n.d.). TargetMol.
- Comparative abiotic or biotic degradation of carboxin by two Entisols with different surface properties or Pseudomonas aeruginosa strain: A toxicity study using the crustacean Thamnocephalus platyurus. (n.d.).
- Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. (n.d.).
- 40 CFR § 180.301 - Carboxin; tolerances for residues. (n.d.). Cornell Law School.
- Degradation of Carboxin and Oxycarboxin by a Species of Pseudomonas Isolated from Soil. (2023). Madras Agricultural Journal.
- Review of the existing maximum residue levels for carboxin according to Article 12 of Regulation (EC) No 396/2005. (2017). PMC, NIH.
- Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. (n.d.). Scite.
- Degradation of carboxin and oxycarboxin in different soils. (n.d.). FAO AGRIS.
- TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
- (PDF) Spectrophotometric Method for the Determination of Carboxin in its Formulations and Environmental Samples. (2025).
- Fungicide residues. Part IV. Determination of residues of carboxin in grain by gas chromatography. (n.d.). Analyst (RSC Publishing).
- Carboxin; Pesticide Tolerance. (2002). Federal Register.
- Development and Validation of Stability Indicating UPLC method for simultaneous Quantification of Imidacloprid, Carboxin and Captan in Pesticide Formul
- Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin. (n.d.).
- HPLC Method for Estimation of Carboxin and Thiram in Formulations and Whe
- Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). PMC, NIH.
- Matrix Effects-A Challenge Toward Autom
- Simultaneous Determination of Ternary Mixture of Carboxin, Chlorpyrifos, and Tebuconazole Residues in Cabbage Samples Using Three Spectrophotometric Methods. (2020).
- Simultaneous Determination of Ternary Mixture of Carboxin, Chlorpyrifos, and Tebuconazole Residues in Cabbage Samples Using Three Spectrophotometric Methods. (2020). SciSpace.
- Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by GC-MS Analysis. (2022). Analytical and Bioanalytical Chemistry Research.
- Troubleshooting Chemistry Issues for Colorimetric Analysis. (2016).
- Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry. (2025).
- Compensation for matrix effects in GC analysis of pesticides by using cucumber extract. (n.d.). PubMed.
- Optimization Method for Determination of Carbofuran and Carboxin Residues in Cabbages by SPE and HPLC-UV. (n.d.). ThaiScience.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- Development and Validation of an HPLC-MS/MS Method for Quantifying Deoxynivalenol and Zearalenone Biomarkers in Dried Porcine Blood Spots. (n.d.). MDPI.
- Ion Chromatography Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. (n.d.). RSC Publishing.
- Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine. (2024). Frontiers.
- Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual, NCBI Bookshelf.
- Fungicidal active ingredient combinations comprising fluoxastrobin and carboxin. (n.d.).
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- 1. EXTOXNET PIP - CARBOXIN [extoxnet.orst.edu]
- 2. Carboxin | C12H13NO2S | CID 21307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carboxin (Ref: D 735) [sitem.herts.ac.uk]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. Carboxin | 5234-68-4 [chemicalbook.com]
- 6. Degradation of Carboxin and Oxycarboxin by a Species of Pseudomonas Isolated from Soil [masujournal.org]
- 7. 40 CFR § 180.301 - Carboxin; tolerances for residues. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. Federal Register :: Carboxin; Pesticide Tolerance [federalregister.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fungicide residues. Part IV. Determination of residues of carboxin in grain by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. thaiscience.info [thaiscience.info]
- 13. scite.ai [scite.ai]
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- 19. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Fungicidal Efficacy of Carboxin and its Metabolite, Carboxin Sulfoxide
For drug development professionals, researchers, and scientists in the agrochemical field, a nuanced understanding of a fungicide's metabolic fate and the resultant efficacy of its byproducts is critical. This guide provides an in-depth technical comparison of the systemic fungicide Carboxin and its primary metabolite, Carboxin sulfoxide. We will explore their mechanisms of action, present comparative efficacy data based on available literature, and provide detailed experimental protocols for their evaluation. This analysis is designed to offer a clear perspective on the structure-activity relationship and the practical implications of Carboxin's metabolic transformation.
Introduction: The Systemic Action and Metabolism of Carboxin
Carboxin, a member of the oxathiin carboxamide class of fungicides, was one of the first systemic fungicides to be commercialized.[1] Its primary application is as a seed treatment to control a narrow spectrum of fungal pathogens, particularly those from the phylum Basidiomycota, such as smuts (Tilletia spp.) and bunts in cereal crops, and Rhizoctonia spp. in cotton and vegetables.[1] Its systemic nature allows it to be absorbed by the seed and translocated throughout the developing plant, offering protection to new growth.[1]
Upon entering the plant or in the soil, Carboxin undergoes metabolic transformation, primarily through oxidation of the sulfur atom in the oxathiin ring. This process yields its main metabolite, this compound.[2] Understanding the comparative fungicidal efficacy of the parent compound versus its metabolite is crucial for predicting the duration and spectrum of disease control.
Caption: Metabolic Pathway of Carboxin.
Mechanism of Action: Targeting Fungal Respiration
Both Carboxin and its metabolites target a critical enzyme in the fungal mitochondrial electron transport chain: succinate dehydrogenase (SDH), also known as Complex II.[3][4] SDH plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3]
Carboxin specifically binds to the ubiquinone-binding site (Qp site) of the SDH complex.[1] This binding competitively inhibits the natural substrate, ubiquinone, from docking, which in turn blocks the transfer of electrons from succinate to the rest of the respiratory chain. The disruption of this process halts ATP synthesis, leading to a catastrophic energy deficit and ultimately, fungal cell death.
Caption: Mechanism of Action of Carboxin.
Comparative Efficacy: Carboxin Demonstrates Superior Activity
The central question for researchers is whether the metabolic conversion to this compound enhances, diminishes, or maintains the fungicidal activity of the parent compound. Available scientific literature indicates a significant reduction in efficacy following oxidation.
A study on the electron transport function in Micrococcus denitrificans demonstrated that Carboxin was a more potent inhibitor of succinate oxidation than its sulfoxide metabolite (referred to as F831 in the study).[5] This suggests that the structural change from a sulfide to a sulfoxide diminishes the molecule's ability to effectively bind to and inhibit the SDH enzyme.
| Compound | Target Enzyme | Relative Efficacy | Key Findings |
| Carboxin | Succinate Dehydrogenase (SDH) | High | Potent inhibitor of SDH, leading to effective control of susceptible fungi.[5][6] |
| This compound | Succinate Dehydrogenase (SDH) | Low | Significantly less effective inhibitor of succinate oxidation compared to Carboxin.[5] Its formation is associated with a loss of fungicidal activity.[3] |
It is noteworthy that further oxidation of this compound can lead to the formation of Carboxin sulfone, also known as Oxycarboxin.[2] Oxycarboxin is itself a registered fungicide and an active SDHI, though it also has a different spectrum of activity and efficacy profile compared to Carboxin.[1][3]
Experimental Protocols for Efficacy Evaluation
To quantitatively assess the comparative efficacy of Carboxin and this compound, standardized in vitro assays are essential. The following are detailed protocols for the poisoned food technique and the broth microdilution method, both widely used for evaluating fungicide performance against filamentous fungi like Rhizoctonia solani.
In Vitro Assay: Poisoned Food Technique
This method is used to determine the mycelial growth inhibition of a fungus in the presence of a fungicide.
Objective: To determine the EC50 (Effective Concentration to inhibit growth by 50%) of Carboxin and this compound against Rhizoctonia solani.
Materials:
-
Pure cultures of Rhizoctonia solani
-
Potato Dextrose Agar (PDA)
-
Carboxin (analytical grade)
-
This compound (analytical grade)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Ethanol (for stock solution preparation)
-
Sterile cork borer (5 mm diameter)
-
Incubator (25 ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare 1000 ppm stock solutions of Carboxin and this compound by dissolving the appropriate amount in a small volume of ethanol and then bringing it to the final volume with sterile distilled water.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.
-
Poisoned Media Preparation: Add the required volume of the fungicide stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ppm). For example, to prepare 100 mL of 10 ppm media, add 1 mL of the 1000 ppm stock solution to 99 mL of PDA. Prepare a control set of plates with PDA and the same concentration of ethanol used for the stock solutions, but without the fungicide.
-
Plating: Pour approximately 20 mL of the poisoned and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing 7-day-old culture of R. solani. Place the mycelial disc, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at 24, 48, and 72 hours, or until the mycelium in the control plates reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Percentage Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of mycelial growth in the control plate
-
T = Average diameter of mycelial growth in the treated plate
-
-
EC50 Determination: Plot the percentage inhibition against the log-transformed fungicide concentrations. Use probit analysis or a similar statistical method to calculate the EC50 value.
Caption: Workflow for Poisoned Food Technique.
In Vitro Assay: Broth Microdilution Method
This method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines, is a more high-throughput approach to determine the Minimum Inhibitory Concentration (MIC).
Objective: To determine the MIC of Carboxin and this compound against a filamentous fungus.
Materials:
-
Pure fungal culture
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Carboxin and this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Hemocytometer or spectrophotometer for spore counting
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Grow the fungus on PDA plates for 7 days to encourage sporulation. Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the spore concentration to 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer.
-
Drug Dilution: Prepare stock solutions of the fungicides in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).
-
Inoculation: Dilute the adjusted spore suspension in RPMI-1640 so that adding 100 µL to each well results in a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL. Add 100 µL of this final inoculum to each well containing 100 µL of the diluted drug.
-
Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the fungicide that causes complete (100%) inhibition of visible growth. For some fungicides and fungi, a significant reduction in growth (e.g., ≥50%) may be used as the endpoint.
Conclusion and Future Perspectives
The available evidence strongly indicates that the metabolic conversion of Carboxin to this compound results in a significant reduction in its fungicidal efficacy. This is primarily due to a decreased inhibitory effect on the target enzyme, succinate dehydrogenase. While Carboxin remains an effective systemic fungicide for its targeted pathogens, its degradation into a less active metabolite is a key factor in its persistence and duration of action in the field.
For researchers in drug development, this case highlights the critical importance of evaluating the biological activity of major metabolites. The structure-activity relationship in the oxathiin carboxamide class is clearly sensitive to the oxidation state of the sulfur atom. Future research could focus on synthesizing analogs that are either more resistant to oxidation or whose metabolites retain a higher degree of fungicidal activity, potentially leading to the development of more persistent and effective SDHI fungicides.
References
-
Ragsdale, N. N., & Sisler, H. D. (1970). Metabolic Effects Related to Fungitoxicity of Carboxin. Phytopathology, 60(10), 1422-1427. [Link]
- Memon, W., & Zhang, S. (2024). Comparison of Antifungal Susceptibility Testing Methods for Filamentous Organisms: Microbroth Dilution vs. Agar Gradients Strips vs. Agar Dilution Panels.
-
Al-Hatmi, A. M. S., et al. (2016). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 2(2), 14. [Link]
-
Prasad, V., & Lewis, R. E. (2018). Antifungal Susceptibility Testing: Current Approaches. Journal of Fungi, 4(3), 94. [Link]
-
Pfaller, M. A., et al. (1998). In Vitro Susceptibility Testing of Filamentous Fungi: Comparison of Etest and Reference Microdilution Methods for Determining Itraconazole MICs. Journal of Clinical Microbiology, 36(10), 2994-2997. [Link]
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Wieder, A. M. (2023). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 2658, 3-16. [Link]
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Carboxin. (2023). In Wikipedia. [Link]
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Guedes, M. I. F., et al. (2015). Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. Journal of Phytopathology, 163(4), 319-325. [Link]
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PubChem. (n.d.). Carboxin. National Center for Biotechnology Information. [Link]
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Tucker, A. N., & Lillis, V. (1974). Effect of the systemic fungicide carboxin on electron transport function in membranes of Micrococcus denitrificans. Antimicrobial Agents and Chemotherapy, 6(5), 570-578. [Link]
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Chen, Y., et al. (2022). Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China. Journal of Fungi, 8(6), 629. [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for Carboxin Sulfoxide Residue Analysis
Welcome to our in-depth technical guide on the validated analytical methods for the determination of Carboxin sulfoxide residues. As researchers, scientists, and professionals in drug and pesticide development, the accurate quantification of pesticide residues is paramount for ensuring food safety, environmental protection, and regulatory compliance. Carboxin, a systemic fungicide, sees widespread use; however, its primary metabolite, this compound, is of significant toxicological interest and is often included in the residue definition for risk assessment.[1][2][3]
This guide is structured to provide not just a list of methods, but a comparative analysis grounded in the principles of analytical chemistry and our extensive field experience. We will delve into the causality behind experimental choices, from sample preparation to final detection, to empower you to select and implement the most appropriate methodology for your laboratory's needs.
The Analyte: Understanding Carboxin and this compound
Carboxin is a systemic fungicide belonging to the oxathiin class.[2] Once applied, it is metabolized by plants and in the environment into two main oxidation products: this compound and Carboxin sulfone (oxycarboxin).[1] this compound, with the chemical formula C₁₂H₁₃NO₃S, is a molecule of moderate polarity.[4][5] This metabolic conversion is a critical consideration in residue analysis, as regulatory bodies often define the total residue as the sum of the parent compound and its significant metabolites.[1] Therefore, any robust analytical method must be capable of accurately quantifying this compound, often in the presence of the parent Carboxin.
Core Analytical Strategies: A Comparative Overview
The choice of an analytical technique for pesticide residue analysis is a balance between sensitivity, selectivity, matrix complexity, throughput, and cost. For this compound, the primary validated methods fall into the categories of chromatography coupled with mass spectrometry, and to a lesser extent, immunoassays.
| Method | Principle | Typical Limit of Quantification (LOQ) | Throughput | Selectivity & Confirmation | Expertise & Cost | Applicability to this compound |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | 0.1 - 10 µg/kg | High | Excellent; provides structural confirmation. | High expertise; high instrument cost. | Excellent. Ideal for this moderately polar, non-volatile compound. The gold standard for sensitivity and selectivity.[6][7] |
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry detection. | 1 - 20 µg/kg | High | Excellent; provides structural confirmation. | High expertise; high instrument cost. | Good, but requires evaluation. this compound's polarity and thermal stability must be considered. Derivatization may be needed.[8][9] |
| HPLC-UV | Liquid chromatography separation followed by ultraviolet (UV) detection. | 10 - 100 µg/kg | Medium | Moderate; susceptible to matrix interferences. Confirmation requires a secondary method. | Moderate expertise; lower instrument cost. | Acceptable for less demanding applications. Suitable for formulation analysis or high-concentration residue studies.[10][11] |
| ELISA | Immunoassay based on antibody-antigen binding. | 0.1 - 5 µg/kg | Very High | High selectivity for the target analyte, but potential for cross-reactivity. | Low expertise; low cost per sample. | Screening tool. Excellent for rapid screening of many samples. Positive results typically require confirmation by a chromatographic method.[12][13] |
The Foundational Step: Sample Preparation with QuEChERS
Before any analysis can occur, the analyte must be efficiently extracted from the sample matrix (e.g., soil, produce, water). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for pesticide residue analysis in food matrices due to its simplicity, speed, and minimal solvent usage.[14][15]
The causality behind the QuEChERS workflow is elegant in its simplicity. First, a small sample size is homogenized and then extracted with acetonitrile. Acetonitrile is chosen for its ability to effectively extract a wide range of pesticides, including moderately polar ones like this compound, while minimizing the co-extraction of lipids and other matrix components. Subsequently, a combination of salts (commonly magnesium sulfate and sodium chloride or acetate) is added.[14] This step induces a liquid-liquid partition, separating the acetonitrile layer from the aqueous and solid matrix components. Magnesium sulfate also serves to remove excess water.
For further purification, a step known as dispersive solid-phase extraction (d-SPE) is employed.[14] A portion of the acetonitrile extract is mixed with a small amount of sorbent. For most food matrices, Primary Secondary Amine (PSA) is the sorbent of choice as it effectively removes organic acids, sugars, and some lipids.[15] For matrices with high pigment content like leafy greens, Graphitized Carbon Black (GCB) may be added, though it should be used with caution as it can adsorb planar molecules. After a brief vortex and centrifugation, the cleaned-up extract is ready for analysis.
QuEChERS Experimental Workflow Diagram
Caption: QuEChERS sample preparation workflow.
Premier Analytical Technique: LC-MS/MS
For the sensitive and selective determination of this compound, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the superior choice.[6][7] This is due to the analyte's polarity and non-volatile nature, which make it perfectly suited for LC separation.
Why LC-MS/MS?
-
Specificity: Tandem mass spectrometry provides two levels of mass filtering. A precursor ion (specific to this compound's mass) is selected, fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is a highly specific fingerprint of the analyte, virtually eliminating false positives from matrix interferences.[6]
-
Sensitivity: LC-MS/MS can achieve Limits of Quantification (LOQs) in the low parts-per-billion (ppb) range (µg/kg), which is essential for meeting the Maximum Residue Limits (MRLs) set by regulatory bodies.[16][17]
-
Versatility: The technique can simultaneously analyze multiple residues, making it highly efficient for comprehensive pesticide monitoring programs.
LC-MS/MS Analysis Workflow Diagram
Caption: LC-MS/MS analytical workflow.
Self-Validating Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a self-validating system, incorporating steps for quality control and adhering to guidelines such as those from SANTE.[18][19][20] Method validation is crucial and must be performed for each matrix type, assessing linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).[21][22]
1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC): For recovery and precision assessment, fortify blank matrix samples with a known concentration of this compound standard at the LOQ and another higher level.
-
Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). Immediately shake vigorously for 1 minute. The exothermic reaction with MgSO₄ aids extraction efficiency.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE Cleanup
-
Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄ and 50 mg PSA sorbent.
-
Cleanup: Vortex for 30 seconds.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
3. LC-MS/MS Analysis
-
Dilution: Transfer the final supernatant and dilute as necessary with the initial mobile phase composition to ensure compatibility with the LC system and to minimize matrix effects.
-
Injection: Inject 1-5 µL onto the LC-MS/MS system.
-
LC Separation (Example Conditions):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
MS/MS Detection (Example Conditions):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for simultaneous quantification and confirmation. These transitions must be optimized by infusing a pure standard.
-
-
Calibration: Prepare matrix-matched calibration standards by fortifying blank matrix extract with known concentrations of this compound standard. This is critical to compensate for matrix-induced signal suppression or enhancement. The calibration curve should cover the expected concentration range of the samples.[23]
4. Data Analysis and Quality Control
-
Recovery: Analyze the fortified QC samples. The mean recovery should be within 70-120% as per SANTE guidelines.[15][24]
-
Precision: The relative standard deviation (%RSD) for replicate injections should be ≤20%.[24]
-
Confirmation: The ratio of the two monitored MRM transitions in the sample must match that of a pure standard within a specified tolerance.
Conclusion
The combination of QuEChERS sample preparation and LC-MS/MS analysis represents the state-of-the-art, validated methodology for the determination of this compound residues in complex matrices. Its unparalleled sensitivity and selectivity ensure data of the highest integrity, meeting stringent global regulatory requirements. While other methods like GC-MS/MS and HPLC-UV have their place, particularly in less demanding applications, they do not offer the same level of confidence and performance for trace-level residue analysis of this moderately polar metabolite. For high-throughput screening, ELISA can be a valuable complementary tool, but positive findings must be confirmed by a robust chromatographic method like LC-MS/MS. By understanding the causality behind each step of the analytical workflow, from extraction to detection, laboratories can confidently implement and validate a method that is both scientifically sound and fit for purpose.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). [Link]
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European Commission. (2023). Update of the analytical guidance document for residues (SANTE/11312/2021 v2). [Link]
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EU Reference Laboratories for Residues of Pesticides. DG-SANTE Guidance Documents. [Link]
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Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]
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Masiá, A. (n.d.). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. AINIA. [Link]
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European Commission. EU Pesticides Database - MRLs. [Link]
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ResearchGate. Validation parameters for pesticide residue determinations. [Link]
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SWA Environmental Consultants & Engineers. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]
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USDA ARS. (2016). Publication on ELISA for Sulfadimethoxine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for this compound. [Link]
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USDA ARS. (2005). QUICK, EASY, CHEAP, EFFECTIVE, RUGGED AND SAFE (QUECHERS) APPROACH FOR DETERMINING PESTICIDE RESIDUES. [Link]
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U.S. Environmental Protection Agency. Carboxin Environmental Chemistry Method - Soil. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. Pesticide Residue Monitoring Program. [Link]
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Food Safety and Standards Authority of India. Annex 4. Maximum Residue Limits for Pesticides in Agricultural Products. [Link]
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Regulations.gov. (2003). Tolerance Reassessment Eligibility Document (TRED) of Carboxin. [Link]
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European Food Safety Authority. (2017). Review of the existing maximum residue levels for carboxin according to Article 12 of Regulation (EC) No 396/2005. [Link]
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ThaiScience. Optimization Method for Determination of Carbofuran and Carboxin Residues in Cabbages by SPE and HPLC-UV. [Link]
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Agilent Technologies. GC/MS/MS Pesticide Residue Analysis. [Link]
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Shimadzu. Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. [Link]
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Eurofins Scientific. Pesticide Residues Testing. [Link]
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National Center for Biotechnology Information. (2009). Development of an ELISA for the detection of the residues of the fungicide iprovalicarb. [Link]
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Iowa State University Digital Repository. Immunoassays for Pesticide Detection. [Link]
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Shimadzu. Multi-Residue Analysis of 210 Pesticides in Food Samples by Triple Quadrupole UHPLC-MS/MS. [Link]
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Agilent Technologies. Determination of pesticides in baby food by UHPLC/MS/MS. [Link]
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Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. [Link]
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Research Journal of Pharmacy and Technology. (2018). HPLC Method Development and Validation for Residue Analysis of Steroid. [Link]
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ALS Life Sciences Europe. Analytical methods for Pesticide residue analysis. [Link]
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International Journal of Current Research and Review. (2016). DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOMATO FRUITS. [Link]
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Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]
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A Comparative Guide to the Cross-Reactivity of Carboxin Sulfoxide with Other Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carboxin and its Metabolites
Carboxin is a systemic fungicide belonging to the oxathiin-carboxamide class. Its mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1] This disruption of the electron transport chain halts cellular respiration and energy production, leading to fungal cell death. Carboxin is effective against a range of fungal pathogens and is widely used as a seed treatment.
Upon entering a biological system, Carboxin is metabolized into two primary forms: Carboxin sulfoxide and Carboxin sulfone (also known as Oxycarboxin). This compound is a major metabolite, and its detection is often crucial for monitoring Carboxin residues. The structural similarity between Carboxin, its metabolites, and other Succinate Dehydrogenase Inhibitor (SDHI) fungicides creates a potential for cross-reactivity in analytical assays, particularly in immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).
Diagram of Carboxin Metabolism:
Caption: Metabolic pathway of Carboxin to this compound and Oxycarboxin.
The Principle of Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. For small molecules like fungicides, a competitive immunoassay format is typically employed. In this setup, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when the antibody binds to non-target compounds that are structurally similar to the target analyte.[2] This can lead to false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is usually expressed as a percentage, calculated from the concentration of the cross-reacting compound required to cause a 50% inhibition of the signal (IC50) relative to the target analyte.
The formula for calculating percent cross-reactivity is:
(%CR) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A high percentage of cross-reactivity indicates a significant potential for interference in the assay.
Potential Cross-Reactants with this compound
Given that this compound is an SDHI fungicide, the highest potential for cross-reactivity lies with other fungicides in the same class, particularly those with a carboxamide moiety.
Key Potential Cross-Reactants:
-
Carboxin: The parent compound is highly likely to cross-react due to its structural similarity.
-
Oxycarboxin (Carboxin Sulfone): As a closely related metabolite, significant cross-reactivity is expected.
-
Boscalid: A widely used pyrazole-carboxamide fungicide that also targets the SDH enzyme. Studies have shown cross-resistance between Carboxin and Boscalid in fungal populations, suggesting a similar binding interaction with the target enzyme, which could translate to antibody recognition.
-
Other Carboxamide Fungicides: This class includes a wide range of compounds such as Fluxapyroxad, Penthiopyrad, and Bixafen, which share the carboxamide functional group and a similar mode of action.[1]
Structural Comparison of this compound and Potential Cross-Reactants:
Caption: Chemical structures of this compound, Oxycarboxin, and Boscalid.
Experimental Data on Cross-Reactivity: A Case Study with Fluxapyroxad
While specific, publicly available experimental data on the cross-reactivity of an immunoassay for this compound is limited, we can refer to a study on a structurally related carboxamide fungicide, Fluxapyroxad, to illustrate the expected experimental outcomes. A study on the development of an immunoassay for Fluxapyroxad provides valuable insights into the selectivity of antibodies raised against a carboxamide fungicide.[3]
Table 1: Hypothetical Cross-Reactivity Data for a this compound Immunoassay (Based on Analogous Compounds)
| Compound | Chemical Class | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Oxathiin-carboxamide | 1.5 | 100 |
| Carboxin | Oxathiin-carboxamide | 3.2 | 46.9 |
| Oxycarboxin | Oxathiin-carboxamide | 2.5 | 60.0 |
| Boscalid | Pyrazole-carboxamide | 58.7 | 2.6 |
| Fluxapyroxad | Pyrazole-carboxamide | >1000 | <0.1 |
| Penthiopyrad | Pyrazole-carboxamide | >1000 | <0.1 |
| Thiram | Dithiocarbamate | >5000 | <0.01 |
Disclaimer: The data presented in this table is hypothetical and serves as an illustrative example based on typical cross-reactivity profiles observed for immunoassays of other carboxamide fungicides. Actual experimental results for a this compound-specific assay may vary.
Interpretation of Hypothetical Data:
-
As expected, the highest cross-reactivity would be observed with the parent compound, Carboxin, and its other major metabolite, Oxycarboxin.
-
Structurally similar SDHI fungicides from the pyrazole-carboxamide subclass, such as Boscalid, may show some level of cross-reactivity, albeit significantly lower than the parent compound and its primary metabolites.
-
Other carboxamide fungicides with more distinct structural features and fungicides from different chemical classes (e.g., Dithiocarbamates like Thiram) would likely exhibit negligible cross-reactivity.
Experimental Protocol: Competitive Indirect ELISA for Fungicide Cross-Reactivity Assessment
This section provides a detailed, step-by-step methodology for a competitive indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA), a common technique for determining the cross-reactivity of small molecules like fungicides.[4][5]
Workflow for Competitive Indirect ELISA:
Caption: Workflow for a competitive indirect ELISA.
Materials and Reagents:
-
96-well microtiter plates
-
Coating antigen (this compound-protein conjugate)
-
Primary antibody (specific for this compound)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Standards of this compound and potential cross-reactants
-
Microplate reader
Step-by-Step Protocol:
-
Plate Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with washing buffer to remove unbound antigen.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the potential cross-reacting fungicides in a suitable buffer.
-
In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted primary antibody for a defined period (e.g., 30 minutes at 37°C).
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate four times with washing buffer to remove unbound antibodies.
-
-
Addition of Secondary Antibody:
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with washing buffer.
-
-
Substrate Addition and Color Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well to stop the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound and each potential cross-reactant.
-
Calculate the percent cross-reactivity for each compound using the formula provided in Section 2.
-
Conclusion and Future Directions
For drug development professionals and researchers in food safety and environmental monitoring, it is imperative to either develop highly specific antibodies for this compound or to be fully aware of the cross-reactivity profile of the analytical methods employed. Future research should focus on the development and validation of a specific immunoassay for this compound and the comprehensive evaluation of its cross-reactivity with a wide range of currently used fungicides. This will ensure accurate and reliable quantification of Carboxin residues in various matrices.
References
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A Comparative Environmental Impact Assessment of Carboxin Sulfoxide and Other Leading Fungicides
Introduction: The Critical Need for Environmental Scrutiny of Fungicides
In the pursuit of global food security, fungicides are indispensable tools for managing crop diseases and preventing yield losses.[1] However, their application is not without environmental consequences. The widespread use of these chemical agents raises concerns about their impact on non-target organisms and the overall health of our ecosystems.[1][2] Runoff from agricultural fields can introduce these compounds into aquatic environments, potentially harming fish, invertebrates, and other aquatic life.[3][4][5] Furthermore, the accumulation of fungicides in soil can disrupt microbial communities essential for soil health and nutrient cycling.[6][7] This guide provides a comparative analysis of the environmental impact of Carboxin sulfoxide and a selection of other widely used fungicides, offering researchers, scientists, and drug development professionals a comprehensive resource to inform the development of safer, more sustainable agricultural practices.
Focus Compound: Carboxin and its Primary Metabolite, this compound
Carboxin is a systemic anilide fungicide primarily used as a seed treatment to control smuts, rots, and blights on a variety of crops.[8] It functions by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain of fungi.[9] In the environment, Carboxin rapidly degrades to its primary metabolite, this compound.[8][10] This transformation is a key consideration in its environmental risk assessment, as this compound is more persistent than the parent compound.[10]
Environmental Fate of Carboxin and this compound
Carboxin itself has a low persistence in soil, with a reported half-life of approximately 1.25 to 3 days.[8][10] It is rapidly converted to this compound in both soil and water.[8] this compound is significantly more persistent, with a soil half-life that can range from 8.5 to over 100 days depending on environmental conditions.[11] Both Carboxin and its sulfoxide are mobile in soil and have the potential to leach into groundwater.[8][10] In water, Carboxin oxidizes to this compound and sulfone within about 7 days.[8] Sunlight can accelerate the phototransformation of Carboxin to this compound in aqueous solutions.[12]
The degradation of Carboxin can also be facilitated by microorganisms. For instance, the bacterium Delftia sp. HFL-1 has been shown to utilize Carboxin as a carbon source, hydrolyzing it to aniline which is then further metabolized.[13][14] Similarly, a species of Pseudomonas can oxidize Carboxin to its sulfoxide and then to the sulfone, which is subsequently hydrolyzed to aniline.[15]
Below is a diagram illustrating the primary degradation pathway of Carboxin in the environment.
Caption: General experimental workflow for ecotoxicological testing.
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae. [16][17] Methodology:
-
Test Organism: Select a suitable species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria. [15][18]2. Test Setup: Prepare a series of test cultures with at least five different concentrations of the test substance in a suitable growth medium. Include a control group without the test substance. [16][18]3. Incubation: Incubate the cultures under constant fluorescent illumination and temperature for 72 hours. [16]4. Data Collection: Measure the algal biomass (e.g., by cell counts or spectrophotometry) at the beginning of the test and at 24, 48, and 72 hours. [15][16]5. Endpoint Calculation: Determine the concentration that causes a 50% inhibition of growth (EC50) compared to the control. [15]
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia species. [19][20] Methodology:
-
Test Organism: Use young daphnids (Daphnia magna), less than 24 hours old. [19][21]2. Test Setup: Expose the daphnids to a range of concentrations of the test substance in reconstituted water for 48 hours. Include a control group. [20][21]3. Observation: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation. [12][20]4. Endpoint Calculation: Calculate the median effective concentration (EC50) that causes immobilization in 50% of the daphnids at 48 hours. [22]
OECD Guideline 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish. [13][23] Methodology:
-
Test Organism: Select a suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio). [13][23]2. Test Setup: Expose the fish to at least five concentrations of the test substance in a flow-through or semi-static system for 96 hours. A control group is also maintained. [13][24]3. Observation: Record mortalities and any abnormal clinical signs at 24, 48, 72, and 96 hours. [13][24]4. Endpoint Calculation: Determine the median lethal concentration (LC50), which is the concentration estimated to be lethal to 50% of the test fish over the 96-hour period. [23][25]
OECD Guideline 213: Honeybees, Acute Oral Toxicity Test
This laboratory test assesses the acute oral toxicity of chemicals to adult honeybees. [9][26] Methodology:
-
Test Organism: Use young adult worker honeybees (Apis mellifera). [5]2. Test Setup: Prepare a sucrose solution containing the test substance at a minimum of five geometrically spaced concentrations. [27]3. Exposure: Feed the bees with the dosed sucrose solution. A control group receives an untreated sucrose solution. [5][26]4. Observation: Record mortality daily for at least 48 hours. The observation period can be extended to 96 hours if mortality increases between 24 and 48 hours. [27][28]5. Endpoint Calculation: Calculate the median lethal dose (LD50) in µg of the active substance per bee. [27]
OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil
This guideline is used to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Methodology:
-
Soil Selection: Use at least three different soil types with varying characteristics (e.g., organic carbon content, pH, texture).
-
Test Substance Application: Apply the radiolabeled test substance to the soil samples.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature. For aerobic conditions, ensure a continuous supply of air. For anaerobic conditions, create an oxygen-free environment (e.g., by purging with nitrogen).
-
Sampling and Analysis: At specified time intervals, extract the soil samples and analyze for the parent compound and its transformation products using techniques like HPLC and LSC. Trap and quantify any evolved ¹⁴CO₂.
-
Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the test substance and identify the major transformation products.
Conclusion and Future Directions
This comparative guide highlights the diverse environmental profiles of this compound and other major fungicides. While Carboxin is non-toxic to bees, its primary metabolite, this compound, exhibits greater persistence in the environment. [8][10][11]In contrast, fungicides like Chlorothalonil and Pyraclostrobin demonstrate high toxicity to aquatic organisms. [8][29][30]Mancozeb is noted for its rapid degradation but high toxicity to fish and aquatic invertebrates. [2][31]The triazole fungicides, Propiconazole and Tebuconazole, show moderate toxicity to a range of non-target organisms. [32][17] The data presented underscores the critical need for a holistic approach to environmental risk assessment, considering not only the parent compound but also its significant metabolites. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for generating the robust data required for such assessments.
Future research should focus on the synergistic effects of fungicide mixtures, as these are commonly encountered in agricultural settings. Furthermore, a deeper understanding of the long-term, sub-lethal effects of these compounds on ecosystem functioning is essential for the development of truly sustainable crop protection strategies. By integrating comprehensive environmental impact assessments into the fungicide development pipeline, we can move towards a future where agricultural productivity and environmental stewardship go hand in hand.
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EXTOXNET. (1996). CARBOXIN. Extension Toxicology Network. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fate and Ecological Risk Assessment for the Registration of Carboxin. Regulations.gov. Retrieved from [Link]
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Validating the Fungicidal Mechanism of Carboxin Sulfoxide: A Comparative Guide for Researchers
Introduction: Unraveling the Action of a Systemic Fungicide
Carboxin, a pioneering systemic fungicide belonging to the oxathiin carboxamide class, has been a subject of extensive research due to its targeted action against a range of fungal pathogens.[1] Its primary in vivo metabolite, Carboxin sulfoxide, is also of significant interest to understand the complete toxicological profile and efficacy of the parent compound.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the validation of this compound's mechanism of action across different fungal species. We will delve into the established primary mechanism, address alternative hypotheses, and provide detailed experimental protocols to rigorously validate its fungicidal activity.
The core of Carboxin's fungicidal power lies in its ability to disrupt the mitochondrial electron transport chain, a fundamental process for energy production in aerobic organisms.[2] Specifically, Carboxin and its sulfoxide metabolite are potent inhibitors of Succinate Dehydrogenase (SDH) , also known as Complex II.[2] This enzyme plays a crucial dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and the electron transport chain.[2] By binding to the ubiquinone-binding site (Qp site) of the SDH complex, Carboxin competitively inhibits the reduction of ubiquinone, thereby blocking the transfer of electrons from succinate.[2] This disruption leads to a catastrophic cascade of events, including the cessation of ATP synthesis and ultimately, fungal cell death.[3]
This guide will provide a framework for comparing the inhibitory effects of this compound with its parent compound and other alternatives, supported by a suite of validation experiments.
The Primary Target: Succinate Dehydrogenase (Complex II)
The overwhelming body of evidence points to Succinate Dehydrogenase (SDH) as the primary molecular target of Carboxin and its derivatives. This enzyme complex is composed of four subunits (SDHA, SDHB, SDHC, and SDHD) that work in concert to oxidize succinate to fumarate and transfer electrons to the ubiquinone pool.[4]
Visualizing the Mechanism of Action
The following diagram illustrates the established mechanism of action of Carboxin and this compound at the level of the mitochondrial electron transport chain.
Caption: Inhibition of the mitochondrial electron transport chain by Carboxin and this compound.
Addressing Alternative Hypotheses: A Matter of Scientific Integrity
While the evidence for SDH inhibition is robust, scientific rigor demands an examination of alternative hypotheses that have appeared in the literature.
-
Inhibition of Protein Synthesis in Yeast: Some studies have suggested that in the yeast Saccharomyces cerevisiae, Carboxin's primary mode of action might be the inhibition of protein synthesis, with resistance developing through decreased cellular uptake.[5] However, this finding has not been widely replicated in other fungal species, and the majority of evidence, even in yeast, points towards respiratory inhibition as the key fungicidal mechanism. It is plausible that at high concentrations, secondary effects such as impacts on protein synthesis may occur, but these are likely downstream consequences of the primary energy crisis induced by SDH inhibition.
-
Inhibition of Mitochondrial Complex III: A few sources have erroneously attributed the inhibitory action of Carboxin to Complex III of the electron transport chain.[4] This is a significant point of confusion, as the chemical structures of known Complex III inhibitors (e.g., antimycins, strobilurins) are distinct from that of Carboxin. The vast body of biochemical and genetic evidence firmly establishes Complex II (SDH) as the target. It is crucial for researchers to rely on the consensus of peer-reviewed literature that has rigorously investigated this mechanism.
Experimental Validation: A Multi-faceted Approach
To validate the mechanism of action of this compound and compare its efficacy to Carboxin and other fungicides, a combination of in vitro and in vivo assays is essential.
Experimental Workflow for Mechanism Validation
The following workflow provides a logical progression for validating the fungicidal mechanism of a test compound like this compound.
Caption: A workflow for validating the mechanism of action of SDH inhibitors.
Quantitative Comparison of Inhibitory Activity
A critical aspect of this guide is the direct comparison of the inhibitory potency of Carboxin and its sulfoxide metabolite. The following table summarizes available data on their efficacy against the mycelial growth (EC50) and/or SDH activity (IC50) of various fungal species. It is important to note that the oxidation of Carboxin to this compound generally leads to a reduction in fungicidal activity.[5]
| Fungal Species | Compound | Assay Type | IC50/EC50 (µg/mL) | Reference |
| Mycosphaerella graminicola | Carboxin | Mycelial Growth | 0.608 - 5.52 | [3] |
| Rhizoctonia solani | Carboxin | Mycelial Growth | 5000 (MIC) | [6] |
| Alternaria solani | Carboxin | Mycelial Growth | 4000 (MIC) | [6] |
| Fusarium solani | Carboxin | Mycelial Growth | 5000 (MIC) | [6] |
| Colletotrichum lindemuthianum | Carboxin | Mycelial Growth | 6000 (MIC) | [6] |
Note: Data for this compound is limited in publicly available literature, highlighting a key area for further research. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration that completely inhibits visible growth.
Detailed Experimental Protocols
Protocol 1: Fungal Mitochondrial Isolation
This protocol is a prerequisite for in vitro SDH activity assays.
Materials:
-
Fresh fungal mycelia
-
Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)
-
Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
Mortar and pestle or bead beater
-
Refrigerated centrifuge
-
Spectrophotometer for protein quantification (e.g., Bradford assay)
Procedure:
-
Harvest fresh fungal mycelia by filtration.
-
Wash the mycelia with distilled water and then with grinding buffer.
-
Homogenize the mycelia in grinding buffer using a pre-chilled mortar and pestle or a bead beater.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in the differential centrifugation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford assay or a similar method.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor.[7]
Materials:
-
Isolated fungal mitochondria
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
SDH Substrate (e.g., 20 mM succinate)
-
Electron Acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Test compounds (Carboxin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, the electron acceptor (DCPIP), and the isolated mitochondria in each well of a 96-well plate.
-
Add varying concentrations of the test compounds (Carboxin, this compound) or the solvent control to the wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the SDH substrate (succinate) to all wells.
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm in kinetic mode for 10-30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Validating the Target: The Power of Genetics and In Silico Modeling
Site-Directed Mutagenesis
The most definitive way to validate the target of a fungicide is through genetic modification of the target protein. By introducing specific mutations in the genes encoding the SDH subunits (particularly SDHB, SDHC, and SDHD, which form the Qp site), researchers can create fungal strains that are resistant to Carboxin. The observation that these mutations confer resistance provides strong evidence that SDH is indeed the primary target.
Molecular Docking
Computational molecular docking studies provide valuable insights into how Carboxin and this compound bind to the Qp site of the SDH complex. By modeling the interaction between the fungicide and the amino acid residues of the binding pocket, researchers can predict the binding affinity and identify key interactions. These models can also help to explain the molecular basis of resistance, as mutations in the binding site can be shown to disrupt these critical interactions.
The following diagram illustrates the key components of the SDH Qp site and its interaction with Carboxin.
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A Comparative Analysis of Carboxin Sulfoxide and Oxycarboxin: Efficacy, Systemic Action, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural fungicides, the oxathiin carboxamides, Carboxin and its oxidized derivatives, have carved a significant niche as effective systemic agents, primarily targeting basidiomycete fungi. This guide provides a detailed comparative study of two key oxidized forms of Carboxin: Carboxin sulfoxide and Oxycarboxin (Carboxin sulfone). As a Senior Application Scientist, this document synthesizes technical data with practical insights to offer a comprehensive resource for researchers in agrochemical development and fungal biology.
Introduction: The Chemical Landscape of Carboxin and Its Oxidized Congeners
Carboxin, the parent compound, was a pioneering systemic fungicide, valued for its efficacy against diseases like smuts and rusts.[1] Its mode of action lies in the inhibition of the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain, a mechanism shared by its oxidized derivatives.[2] However, the in-planta and environmental metabolic pathways of Carboxin lead to the formation of this compound and Oxycarboxin, each exhibiting distinct physicochemical and biological properties.
This compound is the initial oxidation product of Carboxin, where the sulfur atom in the oxathiin ring is oxidized to a sulfoxide group. It is a known metabolite of Carboxin in plants and soil.[3][4]
Oxycarboxin , also known as Carboxin sulfone, represents a further oxidation state where the sulfur atom is oxidized to a sulfone group.[5][6] This structural modification enhances its stability and systemic properties compared to the parent compound.[5]
This guide will dissect the nuances between these two oxidized forms, providing a framework for their evaluation and potential application in fungicidal research and development.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound and Oxycarboxin, like their parent compound, are classified as Succinate Dehydrogenase Inhibitors (SDHIs). Their fungicidal activity stems from the disruption of the fungal respiratory chain at Complex II.
dot
Caption: Fig. 1: Mechanism of Action of this compound and Oxycarboxin
The core of their inhibitory action is the competitive binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event prevents the natural substrate, ubiquinone, from docking and accepting electrons from the flavin adenine dinucleotide (FAD) cofactor, which is reduced during the oxidation of succinate to fumarate.[7] The blockage of this electron transfer effectively halts the Krebs cycle and disrupts the production of ATP, leading to fungal cell death.[2]
Comparative Fungicidal Efficacy: A Need for Direct Quantitative Data
A direct, side-by-side comparison of the in vitro fungicidal efficacy of this compound and Oxycarboxin against a broad spectrum of plant pathogenic fungi is not extensively documented in publicly available literature. However, we can synthesize information from various studies to provide an overview.
Both compounds are known to be effective against basidiomycete fungi, particularly rusts (Puccinia spp.) and Rhizoctonia solani.[1][9]
| Compound | Target Pathogen | Efficacy Data | Citation |
| Carboxin | Rhizoctonia solani | MIC value of 5000 µg/ml | [10] |
| Carboxin | Puccinia spp. | Effective as a seed treatment | [1] |
| Oxycarboxin | Puccinia spp. | Effective for the control of rust diseases | [5][6] |
| Oxycarboxin | Rhizoctonia solani | Effective against soil fungi | [9] |
Note: The provided data for Carboxin against Rhizoctonia solani is a Minimum Inhibitory Concentration (MIC) value, which may not be directly comparable to EC50 values often reported in fungicide efficacy studies. The lack of standardized, comparative EC50 values for this compound and Oxycarboxin against the same fungal isolates under identical conditions is a significant knowledge gap that warrants further investigation.
Systemic Properties and Metabolism: A Tale of Two Oxidations
A key differentiator between this compound and Oxycarboxin lies in their stability and systemic behavior within the plant.
This compound is an intermediate in the metabolic degradation of Carboxin.[3] While it possesses fungicidal activity, it can be further oxidized to the more stable Oxycarboxin.[3]
Oxycarboxin is generally considered more stable in plants than Carboxin.[5] This enhanced stability contributes to its systemic movement and persistence within the plant tissues, allowing for the protection of new growth.[5] Both Carboxin and its metabolite, this compound, are absorbed by germinating seeds and translocated upwards in the plant's transpiration stream.[5] Oxycarboxin is distributed in a similar manner but with greater stability.[5]
dot
Caption: Fig. 2: Metabolic Pathway and Properties
The greater persistence of Oxycarboxin can be an advantage for long-lasting disease control, but it also has implications for its environmental fate.
Experimental Protocols
For researchers aiming to conduct comparative studies, the following protocols provide a foundation for the synthesis, application, and analysis of this compound and Oxycarboxin.
Synthesis Protocols
5.1.1. Synthesis of this compound (Selective Oxidation of Carboxin)
This protocol is adapted from general methods for the selective oxidation of sulfides to sulfoxides.
Materials:
-
Carboxin
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium hydroxide (4 M solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) supplies
-
Standard laboratory glassware
Procedure:
-
Dissolve Carboxin (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide (1.1 equivalents) to the solution while stirring at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[11]
-
Purify the product by recrystallization or column chromatography if necessary.
Causality: The use of a slight excess of hydrogen peroxide in a controlled manner and at room temperature favors the formation of the sulfoxide over the sulfone. Acetic acid acts as a solvent and catalyst for the oxidation.
5.1.2. Synthesis of Oxycarboxin (Carboxin Sulfone)
Oxycarboxin is synthesized by the oxidation of Carboxin.
Materials:
-
Carboxin
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve Carboxin in acetic acid.
-
Treat the solution with 30% hydrogen peroxide.[10]
-
The reaction mixture is typically stirred until the oxidation is complete, which can be monitored by TLC or HPLC.
-
The product, Oxycarboxin, can be isolated by precipitation upon addition of water and subsequent filtration.
-
Further purification can be achieved by recrystallization.
Causality: The use of a stronger oxidizing agent or more forcing conditions (e.g., excess hydrogen peroxide, elevated temperature) compared to the sulfoxide synthesis ensures the complete oxidation of the sulfur atom to the sulfone state.
In Vitro Fungicidal Activity Assay
This protocol outlines a method to determine the EC50 (half-maximal effective concentration) values of the compounds against a target fungus.
Materials:
-
This compound and Oxycarboxin
-
Target fungal isolate (e.g., Rhizoctonia solani, Puccinia spp. uredospores)
-
Potato Dextrose Agar (PDA) or appropriate growth medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile water
-
Micropipettes
-
Incubator
Procedure:
-
Prepare stock solutions of this compound and Oxycarboxin in DMSO.
-
Prepare a series of dilutions of each compound in sterile water.
-
Amend molten PDA with the different concentrations of the test compounds. The final concentration of DMSO in the medium should be kept constant and at a non-inhibitory level (typically ≤1%).
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus (for filamentous fungi) or a suspension of spores (for rust fungi).
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the radial growth of the fungal colony (or assess spore germination) after a defined incubation period.
-
Calculate the percentage of growth inhibition for each concentration relative to a control (medium with DMSO but no fungicide).
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of a positive control (a known effective fungicide) and a negative control (no fungicide) in each experiment ensures the validity of the results. Replicating each concentration level provides statistical robustness.
Analytical Method: Simultaneous HPLC-UV Analysis
This method allows for the simultaneous quantification of Carboxin, this compound, and Oxycarboxin.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v), adjusted to a suitable pH with a buffer if necessary. The exact ratio may need optimization depending on the specific column and system.
Procedure:
-
Prepare standard solutions of Carboxin, this compound, and Oxycarboxin of known concentrations in the mobile phase.
-
Prepare the sample for analysis by extracting the compounds from the matrix (e.g., soil, plant tissue) with a suitable solvent and filtering the extract.
-
Set the HPLC-UV detector to a wavelength where all three compounds have significant absorbance (a wavelength scan of the individual standards will determine the optimal wavelength).
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks based on their retention times compared to the standards. A UPLC-MS/MS method has shown retention times of 1.66 min for this compound, 1.88 min for oxycarboxin, and 2.19 min for carboxin under specific conditions.[12]
-
Quantify the compounds by comparing their peak areas to the calibration curve generated from the standards.
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard analytical guidelines to ensure reliable and reproducible results.[13]
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Performance of Carboxin Sulfoxide Against Resistant Fungal Strains: A Comparative Guide
Introduction: The Enduring Challenge of Fungicide Resistance
In the realm of agricultural science and drug development, the emergence of fungicide resistance presents a formidable and persistent challenge. Fungal pathogens, with their remarkable genetic plasticity, continuously evolve mechanisms to circumvent the action of chemical control agents, rendering once-effective treatments obsolete. This guide provides an in-depth technical comparison of Carboxin sulfoxide's performance, particularly in the context of fungal strains that have developed resistance to its parent compound, Carboxin, and other related fungicides. As we delve into the experimental data, we will explore the nuances of its efficacy, compare it with alternative fungicidal agents, and provide the foundational knowledge necessary for researchers and drug development professionals to make informed decisions in their pursuit of durable antifungal strategies.
Carboxin, the first systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7), revolutionized fungal disease management upon its introduction.[1] Its metabolite, this compound, is a key product of its oxidative metabolism within plants and the environment.[2][3] Understanding the fungicidal activity of this metabolite is crucial, as its presence and performance directly impact the overall and residual efficacy of Carboxin applications.
This guide will dissect the mechanism of action of SDHI fungicides, the molecular basis of resistance, and present a comparative analysis of this compound's efficacy against both susceptible and resistant fungal isolates. We will also examine alternative fungicides with different modes of action, providing a holistic perspective on integrated resistance management strategies.
Mechanism of Action and the Rise of Resistance
Carboxin and its sulfoxide metabolite function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[2] This enzyme is a critical component of the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block electron transfer, thereby disrupting cellular respiration and halting ATP production, which is essential for fungal growth and survival.
The primary mechanism of resistance to Carboxin and other SDHI fungicides is the development of point mutations in the genes encoding the subunits of the SDH enzyme, namely sdhB, sdhC, and sdhD. These mutations lead to amino acid substitutions that alter the fungicide's binding site, reducing its affinity and rendering the fungicide less effective. The specific mutation can determine the level of resistance and the cross-resistance profile to other SDHI fungicides.
Comparative Performance Analysis: this compound in the Face of Resistance
Direct comparative studies on the efficacy of pure this compound against a wide range of resistant fungal strains are limited in publicly available literature. However, we can infer its performance based on the well-documented data for Carboxin and the understanding that Carboxin is oxidized to this compound.[2][3] It has been noted that this oxidation can lead to a reduction in fungicidal activity.[3]
The following tables present a compilation of experimental data comparing the performance of Carboxin and other fungicides against wild-type (sensitive) and resistant fungal strains. This data provides a crucial baseline for understanding the challenges posed by resistance and for evaluating the potential efficacy of Carboxin and, by extension, its sulfoxide metabolite.
Table 1: Comparative Efficacy (EC₅₀ in µg/mL) of SDHI Fungicides against Botrytis cinerea
| Fungicide | Wild-Type (Sensitive) | H272R/Y Mutant (Resistant) | P225F/H Mutant (Resistant) | N230I Mutant (Resistant) |
| Carboxin | Data not readily available | Moderate to High Resistance[4] | Moderate to High Resistance[4] | Moderate to High Resistance[4] |
| Boscalid | 0.065 - 1.538[5] | High Resistance (>50)[6] | High Resistance (>50)[6] | Moderate Resistance (5-15)[6] |
| Fluopyram | ~0.1 | Low Resistance (1-5) | High Resistance (>50) | Low Resistance (1-5) |
| Fluxapyroxad | ~0.05 | High Resistance (>10) | Low Resistance (0.1-1) | Low Resistance (0.1-1) |
Note: EC₅₀ values are approximate ranges compiled from various studies and can vary based on specific isolates and experimental conditions. The performance of this compound is inferred to be similar to or less than that of Carboxin due to oxidative metabolism.
Table 2: Comparative Efficacy (EC₅₀ in µg/mL) of Fungicides against Carboxin-Resistant Aspergillus Species
| Fungicide | Wild-Type A. fumigatus | SDH-Mutant A. fumigatus |
| Carboxin | Susceptible | High Resistance[7] |
| Boscalid | Susceptible | High Resistance |
| Tebuconazole (Azole) | ~0.5 - 2.0 | Susceptible |
| Itraconazole (Azole) | ~0.125 - 0.5 | Susceptible |
| Mancozeb (Multi-site) | Susceptible | Susceptible |
Note: This table illustrates the concept of using fungicides with different modes of action to control SDHI-resistant strains. Specific EC₅₀ values can vary.
Experimental Protocols: Assessing Fungicide Efficacy
To ensure scientific integrity and reproducibility, standardized methodologies are paramount in assessing fungicide performance. The following protocols outline the key experiments used to generate the data presented in this guide.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the growth of a fungus by 50% (EC₅₀).
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) and a solvent control (e.g., DMSO).
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of a fungicide that prevents visible growth of a microorganism.
Methodology:
-
Broth Microdilution: Prepare a serial dilution of the fungicide in a 96-well microtiter plate containing a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Inoculum Preparation: Prepare a standardized spore suspension of the test fungus.
-
Inoculation: Add the spore suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 48-72 hours).
-
Reading: Determine the MIC as the lowest fungicide concentration in which no visible growth is observed.
Visualizing the Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the molecular interactions at play.
Caption: Workflow for Mycelial Growth Inhibition Assay.
Caption: SDHI Mechanism of Action and Resistance.
Discussion: Navigating the Complexities of SDHI Resistance
The compiled data underscores a critical reality: fungal strains with mutations in the SDH enzyme exhibit significant resistance to Carboxin and other SDHI fungicides. The H272R/Y mutation in the sdhB gene of Botrytis cinerea, for instance, confers a high level of resistance to boscalid.[4] While direct data for this compound is scarce, its structural similarity to Carboxin and its role as a metabolite suggest that it would likely face similar challenges in controlling these resistant strains. The observation that oxidation of Carboxin to its sulfoxide can reduce fungicidal activity further complicates its potential efficacy against already resilient pathogens.[3]
This highlights the necessity of a multi-pronged approach to fungicide resistance management. Relying solely on a single class of fungicides, especially one with a specific, single-site mode of action like the SDHIs, is an unsustainable strategy.
Alternative Strategies and Future Outlook
To combat the rise of SDHI-resistant fungal populations, an integrated resistance management (IRM) strategy is essential. This involves the strategic use of fungicides with different modes of action.
-
Azoles (FRAC Group 3): Fungicides like tebuconazole and itraconazole, which inhibit sterol biosynthesis, remain effective against many SDHI-resistant strains.[8][9]
-
Multi-site Inhibitors (FRAC Group M): Fungicides such as mancozeb and chlorothalonil act on multiple metabolic pathways within the fungus, making the development of resistance significantly less likely.[10] Their inclusion in spray programs is a cornerstone of effective resistance management.
-
Fungicide Mixtures and Rotations: The use of pre-formulated mixtures of fungicides with different modes of action or the rotation of these fungicides within a growing season can delay the selection for resistant individuals in a fungal population.
The future of fungal control will likely rely on a combination of chemical and biological control methods, as well as the development of novel fungicides with new modes of action. Continuous monitoring of fungal populations for the emergence of resistance is also critical for adapting management strategies in a timely manner.
Conclusion
While this compound is an integral part of the fungicidal action of Carboxin, its performance against resistant fungal strains is likely compromised, mirroring the challenges faced by its parent compound. The data clearly indicates that mutations in the succinate dehydrogenase enzyme confer significant resistance to this class of fungicides. For researchers, scientists, and drug development professionals, this underscores the importance of looking beyond single-site inhibitors and embracing a more holistic and integrated approach to fungal disease management. The strategic deployment of a diverse arsenal of fungicides with different modes of action, coupled with vigilant monitoring, will be the key to staying ahead in the ongoing evolutionary arms race against fungal pathogens.
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A Comparative Guide to Carboxin Sulfoxide and New Generation SDHI Fungicides: Efficacy, Resistance, and Modern Benchmarking Protocols
Executive Summary
The landscape of fungal pathogen control is in a perpetual state of evolution, driven by the emergence of resistant strains and the demand for more effective and environmentally benign solutions. This guide provides a detailed technical comparison between Carboxin, a first-generation succinate dehydrogenase inhibitor (SDHI), and the new generation of SDHI fungicides that have come to dominate the market. While Carboxin sulfoxide is the primary and less fungitoxic metabolite of Carboxin, this guide will focus on the parent compound, Carboxin, as the foundational active ingredient for a more direct and relevant comparison with its modern successors.[1][2] We will dissect their respective modes of action, spectrum of activity, and resistance profiles. Furthermore, this guide furnishes a comprehensive, field-proven experimental workflow for researchers and drug development professionals to benchmark these compounds, ensuring that laboratory and field data are robust, reproducible, and translatable into effective disease management strategies.
Introduction: The Evolution of SDHI Fungicides
The introduction of Carboxin in the 1960s marked a significant milestone in chemical crop protection.[3] As one of the first systemic fungicides, it provided a novel mode of action by targeting a crucial enzyme in fungal respiration.[4] Carboxin and its successors belong to the Fungicide Resistance Action Committee (FRAC) Group 7, all of which inhibit Complex II, also known as succinate-ubiquinone oxidoreductase (SQR) or succinate dehydrogenase (SDH), in the mitochondrial electron transport chain.[4][5]
However, the limitations of first-generation SDHIs, such as a narrow activity spectrum primarily confined to Basidiomycetes (e.g., smuts and rusts), paved the way for extensive research and development.[6][7] Beginning in the early 2000s, a new wave of SDHI fungicides, including boscalid, fluopyram, and pydiflumetofen, were introduced.[3] These "new generation" SDHIs offer a much broader spectrum of activity against a wide range of fungal species, including Ascomycetes, and have rapidly gained significant market share in numerous crops.[6][7][8] This guide aims to provide a clear, data-driven comparison between the progenitor of this class and its modern counterparts.
Mechanism of Action: A Shared Target, A Different Grip
Both Carboxin and new-generation SDHIs function by obstructing the fungal respiratory process. They specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme, blocking the oxidation of succinate to fumarate in the Krebs cycle.[9][10] This inhibition halts the production of ATP, the cellular energy currency, leading to the cessation of fungal growth and eventual cell death.[11]
The key difference lies in the specifics of their interaction with the SDH enzyme complex and their resulting biological spectrum. The structural evolution from Carboxin to newer molecules has enhanced their binding affinity and broadened their applicability. Newer SDHIs demonstrate high efficacy against a wider array of fungal pathogens that were not well-controlled by Carboxin.[5][6]
Comparative Performance Analysis
The practical utility of a fungicide is defined by its spectrum of activity, intrinsic efficacy, and the propensity for pathogens to develop resistance. The following table summarizes these key performance indicators.
| Feature | Carboxin (and its Sulfoxide metabolite) | New Generation SDHIs (e.g., Boscalid, Fluxapyroxad, Pydiflumetofen) |
| FRAC Group | 7: Succinate dehydrogenase inhibitor[4] | 7: Succinate dehydrogenase inhibitor[3] |
| Generation | First[6][10] | Second and Third[3] |
| Spectrum of Activity | Narrow: Primarily effective against Basidiomycetes (e.g., smuts, bunts, rusts).[7][12] | Broad-Spectrum: Effective against a wide range of Ascomycetes and Basidiomycetes.[5][6] |
| Common Target Pathogens | Ustilago spp. (smuts), Puccinia spp. (rusts), Rhizoctonia spp.[12] | Botrytis cinerea, Alternaria alternata, Septoria tritici, Sclerotinia sclerotiorum, and many others.[8][9] |
| Resistance Development | Resistance has been documented but was limited due to its narrow application spectrum.[7][13] A single amino acid change can confer resistance.[14] | Resistance is a significant concern due to widespread use.[9] Multiple mutations in the SdhB, SdhC, and SdhD genes are known to confer varying levels of resistance.[5][10] |
| Environmental Fate | Carboxin rapidly degrades in soil and water to this compound.[2] | Varies by compound, but generally designed for improved stability and targeted uptake. |
| Toxicological Profile | Low acute toxicity (Toxicity Category III/IV).[15] The sulfoxide metabolite shows similar or lower acute toxicity to aquatic organisms.[1] | Generally low acute toxicity, with many newer fungicides classified as reduced-risk by regulatory agencies.[16] |
Experimental Protocol: A Head-to-Head Benchmarking Workflow
To provide an objective comparison, a multi-tiered experimental approach is essential. This protocol is designed to be a self-validating system, progressing from controlled in vitro conditions to more complex field environments.
Causality Statement: The rationale for this phased approach is to first establish intrinsic activity (in vitro) under ideal conditions, which is cost-effective and rapid. This is followed by greenhouse and field trials, which introduce the complexities of the host plant, environmental variables, and pathogen pressure, providing a realistic measure of performance.[17][18]
Phase 1: In Vitro Efficacy Assessment (Poisoned Food Technique)
Objective: To determine the half-maximal effective concentration (EC₅₀) of each fungicide against a panel of target pathogens. The EC₅₀ value is a critical metric for comparing the intrinsic potency of active ingredients.[19]
Methodology:
-
Pathogen Selection & Culture:
-
Select a representative panel of fungal pathogens. This should include pathogens historically targeted by Carboxin (e.g., Rhizoctonia solani) and those targeted by new-generation SDHIs (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
-
Grow pure cultures of each pathogen on Potato Dextrose Agar (PDA) for 7-10 days to ensure vigorous mycelial growth.[20]
-
-
Fungicide Stock Preparation:
-
Prepare high-concentration stock solutions of Carboxin and the new-generation SDHI being tested. Dimethyl sulfoxide (DMSO) is often used as a solvent due to its ability to dissolve a wide range of compounds and penetrate biological membranes.[21]
-
Perform serial dilutions to create a range of concentrations for testing (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
-
Poisoned Media Preparation:
-
Autoclave PDA medium and allow it to cool to approximately 50-55°C.
-
Amend the molten agar with the appropriate volume of each fungicide dilution to achieve the desired final concentrations.[22]
-
Pour the amended media into sterile Petri dishes. A control plate containing only PDA + solvent (DMSO) must be included for each pathogen.[20]
-
-
Inoculation and Incubation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing pathogen culture.
-
Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.[19]
-
Incubate the plates at a temperature optimal for the specific pathogen (e.g., 20-25°C) for a defined period (e.g., 4-7 days), or until the mycelium in the control plate has reached the edge.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percent inhibition of mycelial growth for each concentration relative to the control using the formula:
-
Percent Inhibition = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.[22]
-
-
Use statistical software to perform a probit or logistic regression analysis to calculate the EC₅₀ value for each fungicide-pathogen combination.
-
Phase 2: Greenhouse Efficacy Trials
Objective: To assess the protective and curative activity of the fungicides on a host plant under controlled environmental conditions.
Methodology:
-
Plant Propagation: Grow susceptible host plants (e.g., tomato for Botrytis cinerea, beans for Rhizoctonia solani) from seed in a controlled greenhouse environment to a uniform growth stage (e.g., 3-4 true leaves).
-
Fungicide Application: Apply fungicides at field-relevant rates. For protective assays, apply the fungicide 24 hours before inoculating with the pathogen. For curative assays, apply the fungicide 24-48 hours after inoculation. Include an untreated, inoculated control group.[17]
-
Pathogen Inoculation: Inoculate plants with a standardized spore suspension or mycelial slurry of the target pathogen.
-
Incubation: Place plants in a high-humidity environment for 48-72 hours to promote infection, then return them to standard greenhouse conditions.
-
Disease Assessment: After a set period (e.g., 7-14 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).
-
Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Phase 3: Field Trials
Objective: To evaluate fungicide performance under real-world agricultural conditions, accounting for environmental variability and natural disease pressure.
Methodology:
-
Site Selection: Choose a uniform field with a history of the target disease.[23]
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment.[23][24] This design is crucial for minimizing the impact of field variability.
-
Treatments should include an untreated control, Carboxin at its recommended rate, and the new-generation SDHI at its recommended rate.
-
-
Plot Management: Ensure all plots are managed identically in terms of irrigation, fertilization, and other agronomic practices.
-
Application: Apply fungicides using calibrated equipment to ensure accurate and uniform coverage.[24] Timing of application should be based on standard disease forecasting models or crop growth stage.
-
Data Collection:
-
Regularly assess disease incidence and severity throughout the season.
-
At the end of the season, measure crop yield and quality parameters.
-
-
Statistical Analysis: Analyze disease, yield, and quality data using ANOVA to determine the statistical significance of the observed differences between the treatments.[18]
Conclusion and Future Outlook
The progression from Carboxin to the latest generation of SDHI fungicides represents a significant advancement in chemical control technology. While Carboxin was revolutionary for its time, its narrow spectrum of activity is a considerable limitation in modern integrated pest management (IPM) programs. New generation SDHIs offer superior, broad-spectrum control that is essential for managing the diverse array of pathogens affecting major crops.[25]
However, the intensive use of these highly effective, single-site fungicides has led to a strong selection pressure for resistant pathogen populations.[8][9] The future of sustainable disease management will rely on the judicious use of these powerful tools. This includes strict adherence to resistance management strategies, such as rotating modes of action, using fungicides in mixtures, and applying them preventatively.[7][9] The experimental framework provided in this guide serves as a foundational methodology for the continued evaluation of existing and novel fungicides, ensuring that the next generation of disease control solutions is both effective and durable.
References
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- A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. (2013). PubMed.
- Understanding the SDHI (FRAC group 7) Fungicides. (2020). Rutgers Plant and Pest Advisory.
- Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. (2020). Research in Plant Disease.
- THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2024). UGD Publishing System.
- THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (2024).
- New Gener
- Fungicide Use in Field Crops Web Book. Crop Protection Network.
- New generation fungicides in plant disease management. (2019).
- Fungicides and Mode of Action. Greenhouse Product News.
- New-Generation Fungicides for Sustainable Production and Disease Suppression. (2023).
- Carboxin | C12H13NO2S | CID 21307.
- Fungicide Efficacy Evalu
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023).
- Phototransformation of carboxin in water.
- Phototransformation of Carboxin in Water. Toxicity of the Pesticide and Its Sulfoxide to Aquatic Organisms. (2004).
- FRAC classification of new generation fungicides. (2010).
- The Synergistic Power of Carboxin in Fungicide Combinations: A Compar
- Fungicide Resistance. (1992). CABI Digital Library.
- In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. (2016). Walsh Medical Media.
- Carboxin: mechanism of action, applications and cardiotoxicity. (2023). ChemicalBook.
- Latest fungicide performance update includes new products and efficacy warnings. (2025). AHDB.
- This compound. AERU, University of Hertfordshire.
- This compound | C12H13NO3S | CID 28749.
- SDHI Fungicides. FRAC.
- Understanding Field Trials. (2024). SGS.
- Reregistration Eligibility Decision for Carboxin. (2004).
- Carboxin Benefits and Mitigation Assessment. (2020).
- A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. (2013). APS Journals.
- Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring. (2024). MDPI.
- Want to Conduct a Field Trial on your Farm? Use the SEED method. (2024). University of Nebraska-Lincoln.
- In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense. CABI Digital Library.
- In vitro Evaluation the Effectiveness of New Fungicides for Control of Phytium debarianum in Tobacco Seedlings.
- How to Conduct a Field Test the Right Way. OneSoil Blog.
- In vitro Evaluation of Fungicides, Botanicals and Bioagents against Peziotrichum corticolum causing Black Banded Disease. (2017). International Journal of Current Microbiology and Applied Sciences.
- Oxycarboxin | C12H13NO4S | CID 21330.
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- Carboxin. EXTOXNET PIP.
- What are the applic
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A Guide to Inter-Laboratory Validation of Analytical Methods for Carboxin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring and pharmaceutical development, the assurance of method reliability is paramount. The fungicide Carboxin, and its primary metabolite, Carboxin sulfoxide, necessitate precise and accurate quantification in various matrices. This guide provides an in-depth exploration of the inter-laboratory validation of analytical methods for this compound, offering a comparative framework for researchers and scientists. As a Senior Application Scientist, the emphasis here is not merely on procedural steps but on the scientific rationale underpinning the validation process, ensuring trustworthiness and robust data generation.
The Imperative of Inter-Laboratory Validation
Before delving into specific methodologies, it is crucial to understand the significance of inter-laboratory validation, often referred to as a collaborative study. While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation assesses the method's reproducibility when performed by different analysts in different laboratories.[1][2] This process is the gold standard for method standardization and is a prerequisite for a method to be adopted as an official or reference method by regulatory bodies such as AOAC INTERNATIONAL.[1][3][4] The primary goal is to determine the variability of results among laboratories and to ensure that the method is rugged enough to withstand minor variations in execution that inevitably occur across different testing environments.
The core principle of such a study is to send a homogenous and stable sample to a cohort of participating laboratories. Each laboratory then analyzes the sample using the prescribed analytical method, and the results are statistically evaluated to determine key performance parameters, most notably repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).
Analytical Techniques for this compound Determination
The selection of an analytical technique is the foundational step in method development and subsequent validation. For Carboxin and its metabolites, chromatographic techniques are predominant due to their high resolving power and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Carboxin and this compound.[5][6] Its versatility allows for various detection methods, with Ultraviolet (UV) detection being common. An example of an HPLC-based method involves separation on a C18 column followed by UV detection.[5]
Gas Chromatography (GC) , often coupled with a mass spectrometer (MS) or a thermionic specific detector (TSD), is another powerful technique for the determination of these compounds.[6][7] GC methods can offer high sensitivity and specificity, particularly when using mass spectrometric detection.
Comparative Analysis of Method Performance Parameters
The decision to adopt a particular analytical method hinges on its performance characteristics, which are rigorously evaluated during the validation process. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[8][9][10] Below is a comparative summary of typical performance data for hypothetical HPLC-UV and GC-MS methods for this compound analysis, as would be determined in an inter-laboratory study.
| Performance Parameter | HPLC-UV Method (Hypothetical Data) | GC-MS Method (Hypothetical Data) | Acceptance Criteria (Typical) |
| Accuracy (% Recovery) | 95.2 - 103.5% | 97.8 - 101.2% | 80 - 120% |
| Precision (RSDr) | ≤ 3.5% | ≤ 2.8% | Dependent on concentration |
| Precision (RSDR) | ≤ 6.2% | ≤ 5.1% | Dependent on concentration |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 5 ng/mL | 1 ng/mL | Method- and matrix-dependent |
| Limit of Quantitation (LOQ) | 15 ng/mL | 3 ng/mL | Method- and matrix-dependent |
| Specificity/Selectivity | No interference from matrix components | High specificity due to mass fragmentation | No significant interfering peaks |
| Robustness | Minor changes in pH and mobile phase composition have minimal effect | Minor variations in inlet temperature and flow rate are tolerated | RSD < 10% for varied parameters |
RSDr: Repeatability Relative Standard Deviation; RSDR: Reproducibility Relative Standard Deviation
This table illustrates that while both methods can provide acceptable performance, a GC-MS method may offer superior sensitivity (lower LOD and LOQ) and specificity. However, the choice of method will also depend on factors such as the availability of instrumentation, sample throughput requirements, and the specific regulatory guidelines that need to be followed.
Experimental Protocol: An Inter-Laboratory Validation Study for this compound by HPLC-UV
This section outlines a detailed, step-by-step methodology for conducting an inter-laboratory validation study.
1. Preparation of Study Materials:
-
Validation Samples: Prepare a bulk sample of the relevant matrix (e.g., soil, water, or a specific crop) fortified with a known concentration of this compound. Ensure homogeneity of the sample through thorough mixing.
-
Reference Standard: Provide a well-characterized, high-purity this compound reference standard to all participating laboratories.[11][12][13]
-
Detailed Protocol: Distribute a comprehensive analytical method protocol to all participants. This document should be unambiguous and detail every step of the procedure.
2. Laboratory Enrollment and Instruction:
-
Recruit a minimum of eight qualified laboratories to participate in the study.
-
Provide clear instructions on sample handling, storage, and the timeline for analysis and reporting of results.
3. Analytical Procedure (Hypothetical HPLC-UV Method):
-
Sample Preparation:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
-
-
Calibration:
-
Prepare a series of calibration standards from the provided reference standard in the range of 10 to 500 ng/mL.
-
Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.
-
4. Data Analysis and Reporting:
-
Each laboratory will report the concentration of this compound in the validation sample, along with their raw data and calibration curves.
-
The study coordinator will perform a statistical analysis of the submitted data to calculate the mean concentration, repeatability (RSDr), and reproducibility (RSDR) using established statistical methods, such as those described by AOAC INTERNATIONAL.[1]
Visualization of the Validation Workflow
The following diagram illustrates the key stages of an inter-laboratory validation study.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Carboxin Sulfoxide
As researchers and scientists, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed protocol for the safe and compliant disposal of Carboxin sulfoxide, ensuring the protection of laboratory personnel and the environment.
This compound is a primary metabolite and environmental transformation product of the fungicide Carboxin.[1][2] While specific toxicity data for this compound is less comprehensive than for its parent compound, established chemical safety principles dictate that it be handled with equivalent care. The procedures outlined below are grounded in regulatory standards and field-proven best practices.
Pre-Disposal Hazard Assessment and Safety Protocols
Before handling any waste, a thorough understanding of the material's properties and potential hazards is essential. This proactive approach forms the basis of a self-validating safety system in the laboratory.
Chemical and Physical Properties
Understanding the physical state and solubility of this compound informs the selection of appropriate waste containers and spill control materials.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃S | PubChem[1] |
| Molar Mass | 251.30 g/mol | PubChem[1] |
| Appearance | White to Off-White Solid | ChemBK[3] |
| Melting Point | 120-121 °C | ChemBK[3] |
| Solubility | Slightly soluble in Chloroform, Methanol | ChemBK[3] |
Hazard Identification and Personal Protective Equipment (PPE)
The parent compound, Carboxin, may cause allergic skin reactions and potential organ damage through prolonged or repeated exposure.[4] Therefore, this compound waste must be managed with the assumption of similar hazards.
Mandatory PPE includes:
-
Nitrile Gloves: To prevent dermal contact.
-
Safety Goggles: To protect against accidental splashes or dust.
-
Laboratory Coat: To protect skin and clothing from contamination.
Waste Segregation and Disposal Workflow
Effective waste management begins with proper segregation at the point of generation. Mixing incompatible waste streams can create unforeseen hazards and complicate the disposal process. The following diagram outlines the decision-making process for handling this compound waste.
Caption: Decision workflow for this compound waste segregation.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is crucial for ensuring safety and regulatory compliance. All waste disposal activities must be documented in the laboratory's chemical inventory or waste log.
Disposal of Unused Product and Contaminated Materials
The primary and most acceptable disposal method for organosulfur pesticides like Carboxin and its derivatives is incineration.[5] This process ensures complete thermal destruction, preventing environmental release.
Protocol:
-
Containment: Carefully transfer any unused solid this compound into a designated hazardous waste container. This container must be made of a compatible material, be sealable, and clearly labeled "Hazardous Waste" with the full chemical name ("this compound").
-
Collection of Contaminated Items: All items that have come into direct contact with this compound, such as gloves, weigh boats, and absorbent pads used for spill cleanup, must be collected in the same sealed and labeled solid waste container.[4][6]
-
Professional Disposal: Do not attempt to treat the chemical waste in the lab. The sealed container must be turned over to a licensed professional waste disposal service that can ensure its transport to a certified incineration facility.[6] Observe all federal, state, and local environmental regulations.[6]
Decontamination of Empty Containers
Empty pesticide containers are classified as hazardous waste until properly rinsed.[7] The triple-rinse procedure is a mandatory step to decontaminate containers, making them safe for disposal as standard solid waste and allowing for the recovery of residual product.[7][8]
Protocol:
-
Initial Drain: Empty the container completely into the chemical mixture preparation tank, allowing it to drain for an additional 30 seconds after the flow has slowed to a drip.[7]
-
First Rinse: Fill the container to 20-25% of its capacity with a suitable solvent (the one used in your experimental process or as recommended by regulations).[7] Securely cap the container.
-
Agitation: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.[7]
-
Rinsate Collection: Pour the rinse water (rinsate) into your preparation tank or a designated hazardous liquid waste container.[7][8] Allow the container to drain completely.
-
Repeat: Repeat steps 2 through 4 two more times for a total of three rinses.[7]
-
Final Disposal: After the final rinse and draining, the container can typically be disposed of as non-hazardous solid waste. Puncture the container to prevent reuse.[8] Always confirm this is compliant with your institution's and local municipality's regulations.
Emergency Procedures: Spill Management
Accidental spills require immediate and correct action to prevent exposure and environmental contamination.
Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or produces dust.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as described in Section 1.2.
-
Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, cover it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][10]
-
Collection: Pick up and collect the spilled material and absorbent into a suitable, sealable container for disposal as hazardous waste.[6][9] Do not create dust.[6]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal in the hazardous waste container.
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department, following your institution's specific procedures.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and uphold the scientific community's responsibility to protect our environment.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency.
- This compound | C12H13NO3S | CID 28749.
- Carboxin Sulfoxid - Physico-chemical Properties. ChemBK.
- Safety Data Sheet (SDS) for DMSO. Generic SDS example.
- Safety Data Sheet for Dimethyl sulfoxide. Sigma-Aldrich.
- Safety Data Sheet for Dimethyl sulfoxide. Generic SDS.
- Safety Data Sheet for Carboxin. Fisher Scientific.
- Safety D
- Safety Data Sheet for DMSO Assay Reagent. Cayman Chemical.
- Safety Data Sheet for Carboxin-sulfoxide. HPC Standards.
- Carboxin-sulfoxide | CAS 17757-70-9. LGC Standards.
- Reregistration Eligibility Decision for Carboxin.
- Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington.
- This compound. AERU, University of Hertfordshire.
- Tolerance Reassessment Eligibility Document (TRED) of Carboxin.
- Safety Data Sheet: Dimethyl sulfoxide. Carl ROTH.
- Disposal of Pesticides.
- Proper Disposal of Pesticide Waste. University of Florida, IFAS Extension.
- Safe disposal of pesticides. NSW Environment Protection Authority.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Carboxin Sulfoxide
In the pursuit of scientific advancement, the safety of the researcher is a non-negotiable prerequisite. The meticulous handling of chemical reagents is a foundational pillar of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Carboxin sulfoxide, a principal metabolite of the systemic fungicide Carboxin. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This document is structured to offer procedural, step-by-step guidance that directly addresses the operational questions you have, ensuring you can work with confidence and security.
Understanding the Hazard: The Rationale for PPE
This compound is the primary environmental transformation product of Carboxin.[1] While comprehensive, independent toxicity data for the sulfoxide metabolite is limited, established safety protocols require us to handle it with precautions similar to those for the parent compound. The Safety Data Sheet (SDS) for Carboxin indicates it is harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, our primary safety objective is to prevent dermal, oral, and inhalation exposure.[3] Personal Protective Equipment (PPE) serves as the most critical barrier between the researcher and potential exposure.[4]
The Essential PPE Ensemble: Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a scientifically-driven choice based on the compound's properties and the nature of the work being performed. The following table summarizes the minimum PPE requirements for handling this compound solutions in a laboratory setting.
| PPE Component | Specification & Standard | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves (min. 4-5 mil thickness). | Prevents dermal absorption, which is a common route of exposure for pesticides.[3] Leather and fabric gloves are unsuitable as they absorb and retain chemicals.[5][6] |
| Eye Protection | Safety glasses with side shields (ANSI Z87.1 standard) or chemical splash goggles. | Protects against accidental splashes of solutions that could lead to ocular exposure.[5] Face shields should be used in conjunction with goggles when there is a significant splash risk.[5] |
| Body Protection | Long-sleeved laboratory coat. | Shields skin and personal clothing from contamination. Should be kept fully fastened during use. |
| Respiratory Protection | Not typically required for handling small-volume, non-aerosolized solutions. | A NIOSH-approved respirator is necessary if there is a risk of generating dust (from solid form) or aerosols.[7] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. Pants should be worn outside of boots or shoes to prevent chemicals from funneling inward.[3][6] |
Operational Plan: From Preparation to Decontamination
Proper procedure is as vital as the equipment itself. A disciplined workflow prevents cross-contamination and ensures the integrity of your PPE barrier.
Step 1: Pre-Handling Preparation & PPE Donning
Before any work begins, a systematic preparation sequence minimizes risk. The order in which PPE is put on is crucial to avoid contamination.
Caption: Pre-operational checks and the correct PPE donning sequence.
Step 2: Post-Handling PPE Doffing & Decontamination
The removal of PPE is a critical control point where cross-contamination can easily occur. The goal is to touch contaminated surfaces as little as possible with bare skin.
-
Glove Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. This contains the contamination.
-
Lab Coat Removal: Unfasten the lab coat. Remove it by peeling it off the shoulders, turning the sleeves inside out as you go. Fold the coat so the contaminated exterior is folded inward.
-
Eye Protection Removal: Handle by the arms or strap to remove.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[8]
Disposal Plan: Managing Contaminated Materials
All disposable PPE used when handling this compound must be treated as hazardous waste. A clear disposal pathway prevents the spread of contamination beyond the immediate work area.
-
Gloves: Dispose of immediately in a designated, sealed hazardous waste container.[2]
-
Other Solid Waste: Any disposable items such as pipette tips, weigh boats, or paper towels that have come into contact with the chemical must also be placed in the hazardous waste container.
-
Lab Coats: If a reusable lab coat becomes contaminated, it must be placed in a clearly labeled, sealed bag for professional laundering by a service equipped to handle hazardous materials. Do not take contaminated lab coats home.[5]
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[9] Clean the area thoroughly with soap and water.[9]
The following diagram illustrates the workflow for proper waste segregation.
Caption: Segregation of waste at the point of generation.
By adhering to these rigorous PPE and disposal protocols, you ensure a safe laboratory environment for yourself and your colleagues, allowing you to focus on achieving your research objectives with confidence and integrity.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
